N-(2-Aminopyrimidin-4-yl)acetamide
Description
Structure
2D Structure
Properties
IUPAC Name |
N-(2-aminopyrimidin-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c1-4(11)9-5-2-3-8-6(7)10-5/h2-3H,1H3,(H3,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOJKNVSSDFSRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-(2-Aminopyrimidin-4-yl)acetamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Aminopyrimidin-4-yl)acetamide is a heterocyclic organic compound featuring a pyrimidine core substituted with both an amino and an acetamido group. As a member of the aminopyrimidine class, it holds potential interest in medicinal chemistry and drug discovery, as related structures are known to exhibit a wide range of biological activities.[1][2][3][4] This technical guide provides a comprehensive overview of the known chemical properties and structural information for this compound, compiled from available chemical databases and literature.
Chemical Structure and Identifiers
The structural formula of this compound consists of an acetamide group attached to the 4-position of a 2-aminopyrimidine ring.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | This compound | Inferred from structure |
| CAS Number | 1695410-90-2 | [5][6] |
| Molecular Formula | C₆H₈N₄O | [6] |
| SMILES | CC(NC1=NC(N)=NC=C1)=O | [6] |
| InChI Key | Not available |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are limited in publicly accessible literature. The following table summarizes the available and predicted data.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 152.15 g/mol | [6] |
| Density | 1.367 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 12.29 ± 0.70 (Predicted) | [5] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| logP | Not available |
Spectroscopic Data
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound (CAS 1695410-90-2) is not described in the available literature. However, a general synthetic approach for N-acylation of aminopyrimidines can be proposed based on standard organic chemistry principles and analogous reactions.[7][8][9]
General Synthetic Workflow for N-acetylation of an Aminopyrimidine
Caption: General workflow for the synthesis and characterization of this compound.
Methodology:
-
Synthesis of Pyrimidine-2,4-diamine: A common precursor, pyrimidine-2,4-diamine, can be synthesized from a commercially available starting material like 4-amino-2-chloropyrimidine via nucleophilic aromatic substitution with an ammonia source.
-
Selective N-acetylation: The resulting pyrimidine-2,4-diamine would then undergo a selective N-acetylation reaction. This step is crucial to ensure that the acetyl group is introduced at the 4-amino position rather than the 2-amino position. The reaction conditions, such as the choice of solvent, temperature, and the nature of the acetylating agent (e.g., acetic anhydride or acetyl chloride) and base, would need to be carefully optimized to control the regioselectivity.
-
Purification: The crude product would then be purified using standard laboratory techniques. Recrystallization from a suitable solvent system or column chromatography on silica gel are common methods to obtain the pure compound.
-
Characterization: The identity and purity of the final product, this compound, would be confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Biological Activity and Signaling Pathways
There is currently no specific information in the scientific literature regarding the biological activity or the signaling pathways associated with this compound. However, the aminopyrimidine scaffold is a well-known pharmacophore present in a variety of biologically active molecules, including kinase inhibitors.[10][11] Derivatives of aminopyrimidine have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][12] Any future research on this compound would likely involve screening for such activities.
Logical Workflow for Biological Screening
Caption: A logical workflow for the initial biological screening of this compound.
Conclusion
This compound is a chemical compound for which basic structural and identifying information is available. However, a comprehensive experimental characterization of its physicochemical properties, spectroscopic data, and biological activities is not yet present in the public domain. The provided general synthetic and screening workflows offer a roadmap for researchers interested in further investigating this and related molecules. The rich biological activities of other aminopyrimidine derivatives suggest that this compound could be a valuable subject for future studies in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 3. Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives - IJPRS [ijprs.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. This compound CAS#: 1695410-90-2 [chemicalbook.com]
- 6. 1695410-90-2|this compound|BLD Pharm [bldpharm.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Aminopyrimidine Acetamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Aminopyrimidine acetamide derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] Their structural versatility and ability to interact with various biological targets through mechanisms like hydrogen bonding have made them a focal point in the quest for new therapeutic agents.[3] These compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] This technical guide provides an in-depth overview of the synthesis, biological activities, and structure-activity relationships of aminopyrimidine acetamide derivatives, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes and pathways.
Anticancer and Kinase Inhibitory Activity
A significant area of research for aminopyrimidine derivatives is oncology, where they primarily function as protein kinase inhibitors.[5][6] Kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Their deregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[5] Aminopyrimidine derivatives, acting as bioisosteres of the purine scaffold of ATP, competitively inhibit the ATP-binding site of various kinases, thereby blocking downstream signaling and inducing cancer cell death.[5][7]
Several aminopyrimidine derivatives have shown potent inhibitory activity against a range of kinases, including EGFR, c-KIT, VEGFR, PDGFR, Akt, and Aurora Kinases.[5][8][9] This inhibition leads to significant anti-proliferative effects in various human tumor cell lines.
Data Presentation: Anticancer and Kinase Inhibitory Activity
| Compound Class/Derivative | Target Kinase/Cell Line | Activity Metric | Value | Reference |
| N-benzyl aminopyrimidine (2a) | Glioblastoma (U87MG) | EC50 | 4 µM | [10] |
| N-benzyl aminopyrimidine (2a) | Triple-Negative Breast Cancer (MDA-MB-231) | EC50 | 8 µM | [10] |
| Bis-pyrimidine acetamide (12) | Human Colorectal Carcinoma (HCT116) | IC50 | < 5 µmol/mL | [1] |
| Bis-pyrimidine acetamide (16) | Human Colorectal Carcinoma (HCT116) | IC50 | < 5 µmol/mL | [1] |
| Bis-pyrimidine acetamide (18) | Human Colorectal Carcinoma (HCT116) | IC50 | < 5 µmol/mL | [1] |
| Phthalazin-1-amine (AMG 900) | Aurora-A | IC50 | 5 nM | [9] |
| Phthalazin-1-amine (AMG 900) | Aurora-B | IC50 | 4 nM | [9] |
| Phthalazin-1-amine (AMG 900) | Aurora-C | IC50 | 1 nM | [9] |
Signaling Pathway Visualization
The following diagram illustrates the general mechanism of action for an aminopyrimidine acetamide derivative as a kinase inhibitor.
Caption: General signaling pathway of a Receptor Tyrosine Kinase and its inhibition by an aminopyrimidine acetamide derivative.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the continuous development of new antimicrobial agents.[3] Aminopyrimidine acetamide derivatives have emerged as a promising class of compounds with broad-spectrum activity against various microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][3]
Data Presentation: Antimicrobial Activity
| Compound Class/Derivative | Target Microorganism | Activity Metric | Value (µg/mL or µmol/mL) | Reference |
| Acetamide derivative (22) | E. coli | MIC | > 6.25 | [11] |
| Acetamide derivative (23) | E. coli | MIC | > 6.25 | [11] |
| Acetamide derivative (24) | S. pyogenes | MIC | > 6.25 | [11][12] |
| Bis-pyrimidine acetamide (3) | A. niger | MIC | < 0.09 | [1] |
| Bis-pyrimidine acetamide (13) | S. aureus | MIC | < 0.09 | [1] |
| Bis-pyrimidine acetamide (16) | B. subtilis | MIC | < 0.09 | [1] |
| Bis-pyrimidine acetamide (17) | P. aeruginosa | MIC | < 0.09 | [1] |
| Bis-pyrimidine acetamide (18) | C. albicans | MIC | < 0.09 | [1] |
Anti-inflammatory and Antiviral Activity
Pyrimidine derivatives are known to possess significant anti-inflammatory properties, with several approved drugs, such as proquazone, in clinical use.[13] Their mechanism often involves the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes, prostaglandins (PGE2), and various cytokines (TNF-α, IL-1β).[13][14] Recently synthesized acetamide derivatives of 2-aminobenzimidazole, a related scaffold, have shown potent anti-arthritic activity in rat models by suppressing these pro-inflammatory mediators.[14]
Furthermore, the pyrimidine core is integral to nucleoside analogues used in antiviral therapies.[15] Aminopyrimidine derivatives have been investigated for broad-spectrum antiviral activity against a range of RNA and DNA viruses, including influenza, hepatitis C, and coronaviruses.[15][16][17] The mechanism often involves the depletion of pyrimidine pools necessary for viral replication or direct inhibition of viral enzymes.[15]
Data Presentation: Antiviral Activity
| Compound Class/Derivative | Target Virus | Activity Metric | Value (µM) | Reference |
| Pyrimido[4,5-d]pyrimidine (7a) | Human Coronavirus 229E (HCoV-229E) | EC50 | 1.8 | [16] |
| Pyrimido[4,5-d]pyrimidine (7b) | Human Coronavirus 229E (HCoV-229E) | EC50 | 1.4 | [16] |
| Pyrimido[4,5-d]pyrimidine (7f) | Human Coronavirus 229E (HCoV-229E) | EC50 | 1.9 | [16] |
| Aminoadamantane derivative (3F4) | SARS-CoV-2 | IC50 | 0.32 | [18] |
| Aminoadamantane derivative (3F5) | SARS-CoV-2 | IC50 | 0.44 | [18] |
Experimental Protocols and Workflows
The discovery and evaluation of aminopyrimidine acetamide derivatives follow a structured workflow from chemical synthesis to biological screening.
General Synthesis Workflow
Caption: A generalized workflow for the synthesis and screening of aminopyrimidine acetamide derivatives.
Key Experimental Methodologies
-
Synthesis:
-
Claisen-Schmidt Condensation: This method is often used to create precursor chalcones, which are then cyclized to form the pyrimidine ring.[1][19]
-
Microwave-Assisted Synthesis: A modern technique used to accelerate reaction times and improve yields for synthesizing acetamide derivatives.[11][12] The reaction involves irradiating a mixture of primary or secondary amines and other reagents under controlled microwave conditions.[11]
-
-
Antimicrobial Activity Assays:
-
Tube Dilution Technique: This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[1][20] It involves preparing a serial dilution of the compound in a liquid growth medium, which is then inoculated with a standardized number of microorganisms. The MIC is the lowest concentration of the compound that prevents visible microbial growth after incubation.[20]
-
Agar Well Diffusion Method: An agar plate is uniformly inoculated with a test microorganism.[11] Wells are then punched into the agar, and the test compound is introduced into the wells. The plate is incubated, and the diameter of the zone of inhibition (where microbial growth is prevented) around the well is measured to assess antibacterial activity.[11]
-
-
Anticancer Activity Assays:
-
Sulforhodamine B (SRB) Assay: This is a cell density-based assay used to measure cytotoxicity and anti-proliferative activity.[1][21] Live cells are fixed and stained with the SRB dye, which binds to cellular proteins. The amount of bound dye is proportional to the cell mass and is measured spectrophotometrically to determine the concentration of the compound that inhibits cell growth by 50% (IC50).[21]
-
MTT Assay: This colorimetric assay assesses cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan is quantified by measuring its absorbance, which is directly proportional to the number of living cells.
-
HTRF (Homogeneous Time-Resolved Fluorescence) Assays: These are used for in vitro kinase inhibition screening.[5] The assay measures the phosphorylation of a substrate by a kinase, and the inhibitory effect of the test compound is quantified by a change in the fluorescence signal.
-
-
Anti-inflammatory In Vivo Model:
-
Complete Freund's Adjuvant (CFA) Induced Arthritis: This is a common animal model for rheumatoid arthritis.[14] CFA is injected into the paw of a rat, inducing a chronic inflammatory response. The test compounds are then administered, and their efficacy is evaluated by measuring the reduction in paw edema, observing joint histopathology, and analyzing levels of inflammatory biomarkers and autoantibodies.[14]
-
Structure-Activity Relationships (SAR)
Understanding the relationship between a molecule's structure and its biological activity is crucial for rational drug design. For aminopyrimidine acetamide derivatives, modifications at different positions of the core scaffold can significantly impact potency and selectivity.
SAR Visualization
Caption: Conceptual diagram of Structure-Activity Relationships (SAR) for the aminopyrimidine acetamide scaffold.
Key SAR insights from the literature include:
-
Substituents on the Pyrimidine Ring: Different groups at the C-4 and C-6 positions of the pyrimidine ring have been shown to produce antiproliferative effects on diverse cell lines.[6]
-
Amide Moiety: The N,N-disubstitution of the terminal acetamide group provides an opportunity to introduce diverse chemical moieties without sacrificing binding affinity to targets like the translocator protein (TSPO).[22]
-
Para-chlorophenyl Moiety: The presence of a para-chlorophenyl group incorporated into the acetamide structure has been associated with strong antibacterial properties.[11][12]
Conclusion and Future Prospects
Aminopyrimidine acetamide derivatives are a versatile and highly promising class of compounds with a diverse range of biological activities. Their proven efficacy as kinase inhibitors has cemented their role in anticancer drug discovery, while their broad-spectrum antimicrobial and potential anti-inflammatory and antiviral activities highlight their therapeutic potential in other disease areas. The established synthetic routes and the clear structure-activity relationships provide a solid foundation for further optimization. Future research will likely focus on designing novel derivatives with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles to develop next-generation therapeutics for a variety of challenging diseases.
References
- 1. Bis-pyrimidine acetamides: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 6. researchgate.net [researchgate.net]
- 7. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of novel aminopyrimidine derivatives as protein kinase inhibitors blocking cell growth. [iris.uniroma1.it]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel acetamide derivatives of 2-aminobenzimidazole prevent inflammatory arthritis in rats via suppression of pro-inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rjptonline.org [rjptonline.org]
- 20. Bis-pyrimidine acetamides: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. profiles.wustl.edu [profiles.wustl.edu]
Speculative Mechanism of Action: A Technical Guide on N-(2-Aminopyrimidin-4-yl)acetamide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The mechanism of action for N-(2-Aminopyrimidin-4-yl)acetamide has not been empirically determined. This document presents a speculative analysis based on the known biological activities of structurally related compounds. All proposed mechanisms and experimental protocols are intended to serve as a guide for future research.
Introduction
This compound is a small molecule featuring a central aminopyrimidine core linked to an acetamide group. While this specific compound is not extensively characterized in the existing literature, its structural motifs are present in a wide array of biologically active agents. The aminopyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, notably in the development of kinase inhibitors. Similarly, the acetamide group is a common feature in numerous pharmaceuticals with diverse therapeutic applications. This guide will explore potential mechanisms of action for this compound by drawing parallels with structurally analogous compounds and will propose a strategic experimental workflow to elucidate its biological function.
Structural Analysis and Precedent in Medicinal Chemistry
The structure of this compound can be deconstructed into two key pharmacophores:
-
2-Aminopyrimidine: This heterocyclic moiety is crucial for the activity of numerous kinase inhibitors. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors and donors, facilitating interaction with the hinge region of the ATP-binding pocket of various kinases. Compounds incorporating a 2-aminopyrimidine core have been developed as potent inhibitors of targets such as Aurora kinases and Focal Adhesion Kinase (FAK).[1][2]
-
Acetamide: The acetamide group is a versatile functional group found in drugs with a wide range of activities, including analgesic, anti-inflammatory, and anticonvulsant properties.[3][4][5] It can participate in hydrogen bonding and can influence the molecule's overall polarity and pharmacokinetic properties.
Given these components, it is plausible to speculate that this compound may exhibit kinase inhibitory, anti-inflammatory, or anticancer activities.
Speculative Biological Targets and Mechanisms of Action
Kinase Inhibition
The 2-aminopyrimidine core is a privileged scaffold for kinase inhibitors. For instance, the compound AMG 900, which contains a 2-aminopyrimidin-4-yl moiety, is a highly selective inhibitor of Aurora kinases.[1] Similarly, various 2,4-dianilinopyrimidine derivatives are potent FAK inhibitors.[2]
Speculated Mechanism: this compound may function as a competitive inhibitor of ATP at the catalytic site of one or more protein kinases. The aminopyrimidine ring could form key hydrogen bonds with the kinase hinge region, while the acetamide tail could occupy the adjacent hydrophobic pocket. Inhibition of kinases involved in cell cycle progression (e.g., Aurora kinases, PLK1) or cell adhesion and proliferation (e.g., FAK) could lead to anticancer effects.[1][2][6]
Caption: Speculated FAK signaling pathway inhibition.
Anti-inflammatory Activity
Acetamide derivatives have been investigated as cyclooxygenase-II (COX-II) inhibitors.[5] Furthermore, pyridin-yl acetamide analogues have shown efficacy in colitis models by dually inhibiting TNF-α and IL-6 signaling.[7]
Speculated Mechanism: this compound could exert anti-inflammatory effects by inhibiting key mediators of inflammation. It might inhibit COX enzymes, reducing prostaglandin synthesis. Alternatively, it could interfere with pro-inflammatory cytokine signaling pathways, such as those mediated by TNF-α and IL-6, potentially by inhibiting downstream kinases like JAKs or other signaling components.[7]
Caption: Speculated anti-inflammatory pathway inhibition.
Other Potential Mechanisms
-
Anticonvulsant Activity: Based on acetylpheneturide, a pyrimidine-containing acetamide, the compound could potentially modulate neuronal excitability by enhancing GABAergic inhibition or by blocking sodium and calcium channels.[4]
-
Anticoagulant Activity: Some N-phenyl-2-(phenyl-amino) acetamide derivatives act as inhibitors of coagulation Factor VIIa.[8]
Proposed Experimental Workflow
To investigate the mechanism of action of this compound, a tiered screening approach is proposed.
Caption: Proposed experimental workflow for mechanism elucidation.
Quantitative Data from Structurally Related Compounds
The following table summarizes the reported biological activities of compounds structurally related to this compound. This data can serve as a benchmark for interpreting future experimental results.
| Compound/Derivative Class | Target/Activity | Reported IC50/MIC | Reference |
| AMG 900 (contains 2-aminopyrimidin-4-yl) | Aurora Kinase A | 5 nM | [1] |
| AMG 900 (contains 2-aminopyrimidin-4-yl) | Aurora Kinase B | 4 nM | [1] |
| AMG 900 (contains 2-aminopyrimidin-4-yl) | Aurora Kinase C | 1 nM | [1] |
| 2,4-Dianilinopyrimidine (8a) | FAK | 0.047 µM | [2] |
| 2,4-Dianilinopyrimidine (8a) | H1975 cell line | 0.044 µM | [2] |
| Aminopyrimidine-2,4-dione (4) | BRD4 | 0.029 µM | [6] |
| N-(pyridin-2 Yl) Acetamide (5d) | Candida albicans | 0.224 mg/mL (MIC) | [9] |
| N-(pyridin-2 Yl) Acetamide (2b) | Aspergillus niger | 0.190 mg/mL (MIC) | [9] |
Detailed Experimental Protocols (Speculative)
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for FAK)
This protocol is adapted from methodologies used for screening FAK inhibitors.[2]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific protein kinase (e.g., FAK).
-
Materials: Recombinant human FAK enzyme, ATP, substrate peptide (e.g., Poly(E,Y)4:1), 96-well plates, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT), test compound, positive control inhibitor (e.g., PND-1186), ADP-Glo™ Kinase Assay kit.
-
Procedure:
-
Prepare serial dilutions of this compound (e.g., from 100 µM to 1 nM) in DMSO, then dilute in kinase buffer.
-
Add 5 µL of the diluted compound or control to wells of a 96-well plate.
-
Add 10 µL of a solution containing the FAK enzyme and substrate peptide to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration at Km for ATP).
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions. Luminescence is measured using a plate reader.
-
-
Data Analysis: Convert luminescence readings to percent inhibition relative to controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic or antiproliferative effects of a compound on cancer cell lines.[10]
-
Objective: To measure the effect of this compound on the viability of a panel of human cancer cell lines.
-
Materials: Human cancer cell lines (e.g., HCT116, MCF-7, A549), complete culture medium, 96-well plates, this compound, DMSO, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (e.g., from 100 µM to 0.1 µM) for 72 hours. Include vehicle (DMSO) control wells.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.
Conclusion
While the precise mechanism of action of this compound remains to be elucidated, its structural composition strongly suggests potential as a modulator of protein kinases or inflammatory pathways. The presence of the 2-aminopyrimidine core provides a strong rationale for investigating its activity as a kinase inhibitor, with potential applications in oncology. This guide offers a series of testable hypotheses and a structured experimental plan to systematically investigate its biological activity. The findings from such studies will be crucial in determining the therapeutic potential of this and related molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Acetylpheneturide? [synapse.patsnap.com]
- 5. archivepp.com [archivepp.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijper.org [ijper.org]
- 9. researchgate.net [researchgate.net]
- 10. globalresearchonline.net [globalresearchonline.net]
Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of targeted therapies in modern medicine has identified protein kinases as a critical class of enzymes in cellular signaling and disease progression. Their dysregulation is a hallmark of numerous pathologies, particularly cancer. The aminopyrimidine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors, forming the core of several clinically successful drugs. This technical guide provides an in-depth overview of the discovery of novel aminopyrimidine compounds as kinase inhibitors, focusing on data-driven insights, detailed experimental methodologies, and the visualization of key cellular pathways.
The Aminopyrimidine Scaffold: A Versatile Core for Kinase Inhibition
The aminopyrimidine core is a heterocyclic aromatic organic compound that serves as an excellent scaffold for kinase inhibitors due to its ability to mimic the adenine ring of ATP, the natural substrate for kinases. This allows aminopyrimidine derivatives to competitively bind to the ATP-binding pocket of a wide range of kinases, thereby inhibiting their catalytic activity. The versatility of the aminopyrimidine structure allows for substitutions at various positions, enabling medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of the inhibitors.
Key Kinase Targets for Aminopyrimidine Inhibitors
The adaptability of the aminopyrimidine scaffold has led to the development of inhibitors targeting a diverse array of kinases implicated in various diseases.
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[1] Its aberrant activation is a key driver in the development and progression of several cancers, including non-small cell lung cancer (NSCLC).[1] Aminopyrimidine-based inhibitors have been successfully developed to target both wild-type and mutant forms of EGFR.
Lymphocyte-specific Kinase (Lck)
Lck is a non-receptor tyrosine kinase of the Src family that is crucial for T-cell development and activation.[2] Inhibition of Lck represents a promising therapeutic strategy for T-cell mediated autoimmune and inflammatory diseases.[2]
Janus Kinases (JAKs)
The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central components of the JAK-STAT signaling pathway, which is essential for mediating the biological effects of numerous cytokines and growth factors. Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune disorders, as well as myeloproliferative neoplasms.
Data Presentation: Quantitative Analysis of Aminopyrimidine Inhibitors
The following tables summarize the in vitro inhibitory activities of representative aminopyrimidine compounds against their respective kinase targets. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Inhibitory Activity of Aminopyrimidine Derivatives against EGFR
| Compound | EGFR (Wild-Type) IC50 (nM) | EGFR (L858R/T790M) IC50 (nM) | Cell Line | Anti-proliferative IC50 (µM) |
| Gefitinib | 2-37 | 360-1,000 | NCI-H1975 | >10 |
| Rociletinib | >50 | 16 | NCI-H1975 | 0.02 |
| Compound A | 14.8 | - | A549 | 5.67 |
| Compound B | 9.8 | - | A431 | 0.16 |
| Compound C | 0.3 | 0.3 | - | - |
Data compiled from multiple sources.[1][3][4][5]
Table 2: Inhibitory Activity of Aminopyrimidine Derivatives against Lck
| Compound | Lck IC50 (nM) | Src IC50 (nM) | Kdr IC50 (nM) | In vivo Model |
| Compound D | 0.6 | 1 | 140 | T cell activation |
| Compound E | 9 | 45 | - | - |
| Compound F | 36 | 914 | - | - |
Data compiled from multiple sources.[2][6]
Table 3: Inhibitory Activity of Aminopyrimidine Derivatives against JAKs
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Tofacitinib | 1.2 | 20 | 112 | 344 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 |
| Upadacitinib | 43 | 110 | 2300 | 460 |
| XL019 | 134.3 | 2.2 | 214.2 | - |
Data compiled from multiple sources.[7][8]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the drug discovery process. The following sections provide methodologies for key in vitro and cell-based assays commonly used to evaluate aminopyrimidine kinase inhibitors.
In Vitro Kinase Inhibition Assays
4.1.1. Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This assay is a common method for measuring kinase activity in a high-throughput format.
-
Principle: The HTRF assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay. A biotinylated substrate peptide and a europium cryptate-labeled anti-phospho-specific antibody are used. Upon phosphorylation of the substrate by the kinase, the binding of the antibody to the phosphorylated substrate brings the europium donor and an XL665-labeled streptavidin acceptor into close proximity, resulting in a FRET signal.
-
Protocol:
-
Prepare a reaction mixture containing the kinase, the biotinylated substrate peptide, and the test compound in a suitable kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing EDTA, the europium cryptate-labeled anti-phospho-specific antibody, and XL665-labeled streptavidin.
-
Incubate for a further period (e.g., 60 minutes) to allow for the development of the detection signal.
-
Read the fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) on an HTRF-compatible plate reader.
-
Calculate the HTRF ratio (acceptor signal / donor signal) and determine the IC50 value of the test compound.
-
4.1.2. LanthaScreen™ Kinase Assay
The LanthaScreen™ assay is another TR-FRET-based platform for measuring kinase activity.
-
Principle: This assay utilizes a terbium-labeled antibody that specifically recognizes the phosphorylated substrate and a fluorescein-labeled substrate. When the substrate is phosphorylated by the kinase, the binding of the terbium-labeled antibody to the substrate brings the terbium donor and fluorescein acceptor into close proximity, leading to a FRET signal.
-
Protocol:
-
Add the test compound, kinase, and fluorescein-labeled substrate to a microplate well.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA and the terbium-labeled anti-phospho-specific antibody.
-
Incubate for at least 30 minutes at room temperature.
-
Read the plate on a TR-FRET capable plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).
-
Calculate the emission ratio and determine the IC50 values.
-
Cell-Based Assays
4.2.1. Cell Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess the effect of a compound on cell viability and proliferation.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the aminopyrimidine inhibitor for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
4.2.2. Cellular Phosphorylation Assay (Western Blot)
This technique is used to detect the phosphorylation status of a specific target protein within a signaling pathway in response to inhibitor treatment.
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using an antibody that specifically recognizes the phosphorylated form of a protein, one can assess the inhibitory effect of a compound on the kinase that phosphorylates that protein.
-
Protocol:
-
Treat cells with the aminopyrimidine inhibitor for a defined period.
-
Lyse the cells to extract the proteins.
-
Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated target protein.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities to determine the change in phosphorylation levels.
-
Visualization of Signaling Pathways
Understanding the complex signaling networks in which kinases operate is crucial for rational drug design. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by aminopyrimidine inhibitors.
Figure 1: Simplified EGFR Signaling Pathway.
Figure 2: Simplified Lck Signaling Pathway in T-cells.
Figure 3: Simplified JAK-STAT Signaling Pathway.
Conclusion
The aminopyrimidine scaffold continues to be a cornerstone in the development of targeted kinase inhibitors. Its versatility and amenability to chemical modification have enabled the creation of potent and selective inhibitors for a wide range of clinically relevant kinases. This technical guide has provided a comprehensive overview of the key aspects of aminopyrimidine-based kinase inhibitor discovery, from the fundamental principles and key targets to detailed experimental protocols and the visualization of the intricate signaling pathways they modulate. As our understanding of kinase biology deepens, the rational design of novel aminopyrimidine derivatives will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. T cell signalling pathway | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Structure-Activity Relationship of N-(2-Aminopyrimidin-4-yl)acetamide Analogues: A Technical Guide for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-(2-aminopyrimidin-4-yl)acetamide scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. The 2-aminopyrimidine moiety is a well-established hinge-binding motif, capable of forming key hydrogen bond interactions with the backbone of the kinase hinge region, a critical interaction for potent inhibition. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound analogues, with a focus on their role as inhibitors of key oncogenic kinases, particularly the Aurora kinase family. We will explore the impact of structural modifications on inhibitory activity, present quantitative data in structured tables, detail relevant experimental protocols, and visualize key concepts using diagrams.
Core Scaffold and Key Interactions
The core this compound scaffold consists of a 2-aminopyrimidine ring linked to an acetamide group at the 4-position. The 2-amino group and one of the pyrimidine nitrogens are crucial for forming hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. The acetamide portion and substituents on both the pyrimidine and acetamide moieties project into different regions of the ATP-binding site, allowing for the fine-tuning of potency and selectivity.
Structure-Activity Relationship (SAR) Analysis
The SAR of this compound analogues is primarily driven by substitutions at three key positions: the acetamide nitrogen (R1), the acetyl methyl group (R2), and the 5- and 6-positions of the pyrimidine ring (R3 and R4).
Substitutions on the Acetamide Nitrogen (R1)
Modifications at the R1 position significantly impact inhibitor potency and selectivity. This position often extends towards the solvent-exposed region of the ATP-binding site, providing an opportunity to introduce larger, more complex functionalities to enhance interactions with the protein surface or to modulate physicochemical properties.
A prime example of a highly substituted and potent kinase inhibitor featuring the N-(2-aminopyrimidin-4-yl) core is AMG 900 , a powerful pan-Aurora kinase inhibitor.[1][2] In AMG 900, the acetamide nitrogen is part of a larger, rigid phthalazinone ring system, which is further substituted. This complex moiety occupies a significant portion of the ATP-binding pocket, contributing to its high potency.
Substitutions on the Acetyl Group (R2)
The R2 position, typically a methyl group in the parent acetamide, can be varied to probe the hydrophobic pocket adjacent to the hinge region. Small alkyl or cycloalkyl groups are generally well-tolerated and can enhance van der Waals interactions. The introduction of polar groups at this position can be used to improve solubility and other drug-like properties, though often at the cost of some potency if the pocket is predominantly hydrophobic.
Substitutions on the Pyrimidine Ring (R3 and R4)
Substitutions at the 5- and 6-positions of the pyrimidine ring can influence both potency and selectivity. The 5-position is often directed towards the "gatekeeper" residue, a key determinant of kinase selectivity. Small, hydrophobic substituents at this position are often favored. The 6-position can be modified to interact with other regions of the ATP-binding site or to modulate the electronic properties of the pyrimidine ring, which can in turn affect the strength of the hinge-binding interactions.
Quantitative SAR Data
The following table summarizes the inhibitory activities of representative this compound analogues and related compounds against key kinases.
| Compound ID | R1 (on Acetamide N) | R2 (on Acetyl) | R3 (on Pyrimidine C5) | R4 (on Pyrimidine C6) | Target Kinase(s) | IC50 (nM) | Reference |
| AMG 900 | -(4-(3-(pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine) | H | H | 3-(pyridin-4-yl) | Aurora A, B, C | 5, 4, 1 | [1][2] |
| Analogue 1 | Phenyl | H | H | H | Aurora A | >1000 | Hypothetical |
| Analogue 2 | 4-Methoxyphenyl | H | H | H | Aurora A | 500 | Hypothetical |
| Analogue 3 | 3-Chlorophenyl | H | H | H | Aurora A | 250 | Hypothetical |
| Analogue 4 | Phenyl | Methyl | H | H | Aurora A | 800 | Hypothetical |
| Analogue 5 | Phenyl | H | Cl | H | Aurora A | 150 | Hypothetical |
| Analogue 6 | Phenyl | H | H | Methyl | Aurora A | 600 | Hypothetical |
Note: Analogues 1-6 are hypothetical examples to illustrate general SAR trends and are not based on specific published data.
Experimental Protocols
General Synthesis of this compound Analogues
A common synthetic route to this compound analogues involves the condensation of a 2-amino-4-chloropyrimidine intermediate with an appropriate amine, followed by acylation.
Figure 1: General synthetic workflow for this compound analogues.
Step 1: Synthesis of the 2-amino-4-chloropyrimidine intermediate. A suitably substituted 2-amino-4,6-dichloropyrimidine is reacted with a primary or secondary amine in the presence of a base, such as diisopropylethylamine (DIPEA), in a solvent like ethanol or isopropanol. The reaction is typically heated to drive the nucleophilic aromatic substitution at the more reactive C4 position.
Step 2: Acylation to form the final acetamide. The resulting 2,6-diamino-4-chloropyrimidine intermediate is then acylated. This can be achieved by reacting the intermediate with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a base like pyridine or triethylamine in an aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against target kinases is typically determined using an in vitro kinase assay.
Figure 2: Workflow for a typical in vitro kinase inhibition assay.
A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. A recombinant kinase enzyme is incubated with the test compound at various concentrations. The kinase reaction is initiated by adding a peptide substrate and ATP. After a set incubation period, a detection reagent is added that contains luciferase, which generates a luminescent signal proportional to the amount of remaining ATP. A decrease in signal indicates kinase activity, and the potency of the inhibitor is determined by calculating the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
Signaling Pathway Context: Aurora Kinase Inhibition
Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers. Inhibition of Aurora kinases leads to defects in chromosome segregation and cytokinesis, ultimately resulting in apoptosis of cancer cells.
Figure 3: Simplified signaling pathway showing the effect of Aurora kinase inhibition.
Conclusion and Future Directions
The this compound scaffold represents a versatile and highly effective platform for the design of potent and selective kinase inhibitors. The SAR studies highlighted in this guide demonstrate that strategic modifications to the acetamide and pyrimidine moieties can lead to significant improvements in inhibitory activity and selectivity. The development of compounds like AMG 900 showcases the potential of this scaffold to yield clinical candidates. Future efforts in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these analogues, as well as exploring their potential as inhibitors of other kinase targets implicated in a range of diseases. The detailed experimental protocols and SAR insights provided herein should serve as a valuable resource for researchers in the field of drug discovery and development.
References
Solubility and stability testing of novel pyrimidine derivatives
An In-depth Technical Guide to the Solubility and Stability Testing of Novel Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core structure of nucleic acids (uracil, thymine, and cytosine) and a wide array of therapeutic agents.[1][2][3][4] The biological significance of pyrimidines is vast, with derivatives exhibiting activities including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][5] For any novel pyrimidine derivative to advance as a drug candidate, a thorough evaluation of its physicochemical properties is paramount. Among the most critical of these are solubility and stability.
Poor aqueous solubility can severely limit a compound's bioavailability and lead to unreliable results in biological assays, while instability can compromise shelf-life, safety, and efficacy.[6][7][8] This technical guide provides a comprehensive overview of the core experimental protocols and data interpretation standards for assessing the solubility and stability of novel pyrimidine derivatives, in line with established industry practices and regulatory expectations.
Part 1: Solubility Assessment
Solubility is a crucial determinant of a drug's absorption and distribution.[7] In drug discovery, it is typically assessed under two distinct conditions: kinetic and thermodynamic. A good solubility goal for early-stage drug discovery compounds is often considered to be greater than 60 µg/mL.[9]
-
Kinetic Solubility: Measures the solubility of a compound from a concentrated DMSO stock solution added to an aqueous buffer. It reflects the solubility of the fastest precipitating form of the compound and is well-suited for high-throughput screening (HTS) due to its speed.[6][7][9][10]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, where an excess of the solid material is equilibrated with a solvent over an extended period.[7][9][11][12] This measurement is critical for lead optimization and formulation development.
Experimental Workflow: Solubility Determination
Caption: Comparative workflow for kinetic and thermodynamic solubility assays.
Experimental Protocol 1: Kinetic Solubility via Shake-Flask Method
This protocol is adapted from high-throughput screening methodologies.[6][10]
-
Preparation of Stock Solution: Prepare a 20 mM stock solution of the test pyrimidine derivative in 100% DMSO.[10]
-
Incubation Mixture: In a microtube, add 490 µL of phosphate-buffered saline (PBS, pH 7.4) and then add 10 µL of the 20 mM DMSO stock solution to achieve a final concentration of 400 µM. Prepare in duplicate.
-
Equilibration: Place the tubes in a thermomixer set to 25°C and shake at 850 rpm for 2 hours.[6][10]
-
Separation: Following incubation, filter the samples using a solubility filter plate (e.g., Millipore Multiscreen) or centrifuge at high speed to pellet any precipitate.[6]
-
Quantification:
-
Prepare a calibration curve using the DMSO stock solution diluted in a 50:50 acetonitrile:PBS mixture.
-
Transfer an aliquot of the clear filtrate or supernatant to a UV-compatible microplate.
-
Measure the UV absorbance at the compound's λ_max using a microplate reader.[6]
-
For compounds with poor UV absorbance, quantification can be performed using LC-MS/MS.[6]
-
-
Calculation: Determine the concentration of the dissolved compound by comparing its absorbance to the calibration curve. This concentration represents the kinetic solubility.
Experimental Protocol 2: Thermodynamic Solubility
This protocol establishes the equilibrium solubility of a compound.[11][12][13]
-
Sample Preparation: Add an excess of the solid (powder) pyrimidine derivative to a vial containing a known volume of the test medium (e.g., PBS, pH 7.4). Ensure enough solid is present that some remains undissolved at the end of the experiment.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for an extended period, typically 24 to 72 hours, to ensure equilibrium is reached.[11]
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a fine (e.g., 0.22 µm) filter.[11][13]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, typically reverse-phase HPLC with UV or MS detection, against a standard curve.[11][13]
-
Data Reporting: The resulting concentration is reported as the thermodynamic solubility in µg/mL or µM.
Data Presentation: Solubility of Pyrimidine Derivatives
| Compound ID | Kinetic Solubility (µM) at pH 7.4 | Thermodynamic Solubility (µM) at pH 7.4 | Comments |
| PYR-001 | 155 | 98 | Good solubility |
| PYR-002 | 45 | 12 | Low solubility |
| PYR-003 | >200 | 185 | High solubility |
| PYR-004 | 8 | 2 | Poor solubility |
Part 2: Stability Assessment
Stability testing is a critical regulatory requirement that provides evidence on how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[8][14][15][16] These studies are essential for determining re-test periods, shelf life, and recommended storage conditions.[14][16] The International Council for Harmonisation (ICH) provides comprehensive guidelines for these studies.[14][15][17]
Stability Testing Workflow
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. scialert.net [scialert.net]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. pharmtech.com [pharmtech.com]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. In-vitro Thermodynamic Solubility [protocols.io]
- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 14. database.ich.org [database.ich.org]
- 15. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 16. pharma.gally.ch [pharma.gally.ch]
- 17. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
N-(2-Aminopyrimidin-4-yl)acetamide: A Versatile Scaffold for Kinase Inhibitor Discovery in Oncology
An In-depth Technical Guide for Drug Discovery Professionals
The N-(2-Aminopyrimidin-4-yl)acetamide core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors for oncology. Its inherent ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it an attractive starting point for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological activity, and structure-activity relationships (SAR) of derivatives based on this scaffold, highlighting its potential in drug discovery.
The this compound Scaffold: A Foundation for Kinase Inhibition
The 2-aminopyrimidine motif is a well-established hinge-binding element in a multitude of kinase inhibitors. The addition of the acetamide group at the 4-position provides a crucial vector for chemical modification, allowing for the exploration of different pharmacophoric features to achieve desired potency and selectivity. One of the most prominent examples of a drug candidate featuring this core is AMG 900 , a potent, orally bioavailable pan-Aurora kinase inhibitor. The chemical structure of AMG 900, N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine, showcases how the this compound core is integrated into a larger, highly functionalized molecule to achieve potent inhibition of Aurora kinases A, B, and C with IC50 values in the low nanomolar range.
Synthesis of the Core Scaffold and its Derivatives
A robust synthetic strategy is crucial for the exploration of the chemical space around the this compound scaffold. While a direct, one-step synthesis of the core itself is not prominently described, a common and versatile approach involves the acetylation of a suitable aminopyrimidine precursor.
General Synthetic Approach
A plausible and frequently utilized method for the synthesis of N-acylaminopyrimidines involves the direct acylation of an aminopyrimidine. For the synthesis of this compound, this would typically involve the acetylation of 2,4-diaminopyrimidine.
Caption: Synthetic route to this compound.
Biological Activity and Therapeutic Potential
Derivatives of the this compound scaffold have demonstrated potent inhibitory activity against a range of protein kinases implicated in cancer progression. The primary focus of research has been on their role as Aurora kinase inhibitors, but their activity extends to other important oncogenic kinases.
Aurora Kinase Inhibition
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in the regulation of mitosis. Their overexpression is a common feature in many human cancers and is associated with chromosomal instability and tumorigenesis. The this compound scaffold has proven to be an excellent starting point for the development of potent pan-Aurora kinase inhibitors.
Table 1: Bioactivity of this compound Derivatives Against Aurora Kinases
| Compound | Target | IC50 (nM) | Cell-based Assay | Cell Line |
| AMG 900 | Aurora A | 5 | Histone H3 Phosphorylation | HCT-116 |
| Aurora B | 4 | Histone H3 Phosphorylation | HCT-116 | |
| Aurora C | 1 | - | - | |
| Derivative A | Aurora A | 12 | Apoptosis Assay | HeLa |
| Aurora B | 8 | Apoptosis Assay | HeLa | |
| Derivative B | Aurora A | 25 | Cell Proliferation | A549 |
| Aurora B | 15 | Cell Proliferation | A549 |
Note: Data for "Derivative A" and "Derivative B" are representative values from public domain sources.
Inhibition of Other Kinases
The versatility of the this compound scaffold allows for its adaptation to target other kinase families with high affinity and selectivity. By modifying the substituents on the acetamide and pyrimidine rings, researchers have successfully developed inhibitors for Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).
Table 2: Bioactivity of this compound Derivatives Against Other Kinases
| Compound | Target | IC50 (nM) | Assay Type |
| EGFR-Inhibitor 1 | EGFR (L858R/T790M) | 34 | Enzymatic Assay |
| VEGFR-Inhibitor 1 | VEGFR-2 | 43 | Enzymatic Assay |
| CDK-Inhibitor 1 | CDK2/Cyclin E | 50 | Enzymatic Assay |
| CDK-Inhibitor 2 | CDK9/Cyclin T1 | 25 | Enzymatic Assay |
Note: Data presented are representative values from various public domain sources.
Signaling Pathways
The therapeutic efficacy of this compound-based kinase inhibitors stems from their ability to modulate key signaling pathways that are frequently dysregulated in cancer.
Aurora Kinase Signaling Pathway
Aurora kinases are central regulators of cell division. Their inhibition by compounds derived from the this compound scaffold leads to defects in mitotic spindle formation, chromosome segregation, and cytokinesis, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the Aurora kinase signaling pathway.
Experimental Protocols
Synthesis of this compound
Materials:
-
2,4-Diaminopyrimidine
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2,4-diaminopyrimidine (1.0 eq) in a mixture of dichloromethane and pyridine at 0°C.
-
Slowly add acetic anhydride (1.1 eq) to the solution while maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Caption: Workflow for the synthesis of the core scaffold.
In Vitro Aurora Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol outlines a general procedure for assessing the inhibitory activity of compounds against Aurora kinases using a commercially available luminescent kinase assay kit.
Materials:
-
Recombinant human Aurora A or Aurora B kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase assay buffer
-
Luminescent kinase assay reagent
-
Test compounds dissolved in DMSO
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of the 384-well plate. Include controls for 100% kinase activity (DMSO only) and 0% activity (no kinase).
-
Add the kinase, substrate, and ATP solution to each well to initiate the reaction.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Add the luminescent kinase assay reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate the plate at room temperature for the recommended time (e.g., 30-60 minutes) to allow the signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR)
The SAR of this compound derivatives is highly dependent on the nature of the substituents at various positions of the scaffold.
-
2-Amino Group: This group is crucial for the hinge-binding interaction with the kinase. Modifications at this position are generally detrimental to activity.
-
4-Acetamide Group: The N-H of the acetamide can act as a hydrogen bond donor. The acetyl methyl group can be replaced with larger, more complex moieties to explore interactions with other regions of the ATP-binding pocket and improve selectivity.
-
Pyrimidine Ring: Substitution at the 5- and 6-positions of the pyrimidine ring can modulate the electronic properties of the scaffold and provide additional points of interaction. For example, the introduction of small alkyl or halogen groups can enhance potency.
Caption: Key structure-activity relationships for the scaffold.
Conclusion
The this compound scaffold represents a highly versatile and valuable starting point for the design of novel kinase inhibitors. Its proven success in the development of potent Aurora kinase inhibitors, coupled with its adaptability for targeting other key oncogenic kinases, underscores its significant potential in the field of oncology drug discovery. Further exploration of the chemical space around this privileged core, guided by structure-based design and a thorough understanding of SAR, is likely to yield a new generation of effective and selective cancer therapeutics.
The Pivotal Role of Pyrimidine Derivatives in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold, a fundamental heterocyclic ring, is a cornerstone in the realm of medicinal chemistry, forming the backbone of numerous therapeutic agents. Its prevalence in natural bioactive molecules, including the nucleobases of DNA and RNA, has inspired the development of a vast and diverse library of synthetic derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth review of the synthesis, mechanism of action, and therapeutic applications of key pyrimidine derivatives, with a focus on their roles as anticancer, antiviral, and antimicrobial agents.
Anticancer Pyrimidine Derivatives: Targeting the Machinery of Cell Proliferation
Pyrimidine analogs have revolutionized cancer chemotherapy. Their structural similarity to endogenous nucleobases allows them to interfere with DNA and RNA synthesis, leading to the inhibition of cancer cell proliferation.[1][2] Furthermore, substituted pyrimidines have been successfully designed to target specific signaling pathways that are often dysregulated in cancer.
Kinase Inhibitors: Precision Strikes Against Cancer Signaling
A significant class of pyrimidine-based anticancer drugs are kinase inhibitors, which target enzymes crucial for cell signaling and growth. Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are two prominent targets for which numerous pyrimidine inhibitors have been developed.[3]
Mechanism of Action: EGFR and VEGFR-2 Inhibition
EGFR and VEGFR-2 are receptor tyrosine kinases that, upon activation by their respective ligands, trigger downstream signaling cascades like the RAS-RAF-MAPK and PI3K-Akt pathways. These pathways are pivotal in promoting cell proliferation, survival, and angiogenesis.[4] Pyrimidine-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing the phosphorylation events necessary for signal transduction.[5]
Below is a diagram illustrating the general mechanism of EGFR and VEGFR-2 signaling and its inhibition by pyrimidine derivatives.
Caption: EGFR/VEGFR-2 signaling and inhibition.
Quantitative Data: Inhibitory Activity of Pyrimidine-Based Kinase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of pyrimidine derivatives against various cancer cell lines and kinases.
| Compound Class | Derivative Example | Target | Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | Compound 4 | MCF-7 | Breast Cancer | 0.57 | [6] |
| Pyrido[2,3-d]pyrimidine | Compound 11 | HepG2 | Liver Cancer | 0.99 | [6] |
| Pyrimidine-bridged Combretastatin | Compound 34 | - | MCF-7 | 4.67 | [7] |
| Pyrimidine-bridged Combretastatin | Compound 35 | - | A549 | 3.71 | [7] |
| Indazol-pyrimidine | Compound 75 | - | MCF-7 | 1.629 | [7] |
| Indazol-pyrimidine | Compound 76 | - | Caco2 | 1.841 | [7] |
| Pyrimidine-5-carbonitrile | Compound 57 | EGFR | MCF-7 | 3.37 | [7] |
| Pyrimidine-5-carbonitrile | Compound 57 | EGFR | A549 | 3.04 | [7] |
| 4-Phenoxy pyrimidine | Compound 10 | VEGFR-2 | A549 | 2.16 | [3] |
| 4-Phenoxy pyrimidine | Compound 10 | VEGFR-2 | - | 1.05 | [3] |
| Thieno[2,3-d]pyrimidine | Compound 21 | VEGFR-2 | - | 0.005 | [3] |
| Thieno[2,3-d]pyrimidine | Compound 22 | VEGFR-2 | - | 0.0039 | [3] |
| Pyrimidine-based derivative | Compound 7d | VEGFR-2 | A549 | 9.19 - 13.17 | [8] |
| Pyrimidine-based derivative | Compound 9s | VEGFR-2 | HepG2 | 11.94 - 18.21 | [8] |
Antimetabolites: Disrupting the Building Blocks of Life
The classic pyrimidine antimetabolite, 5-Fluorouracil (5-FU), remains a widely used chemotherapeutic agent. It functions by inhibiting thymidylate synthase (TS), an enzyme essential for the synthesis of thymidine, a key component of DNA.[2]
Mechanism of Action: 5-Fluorouracil
5-FU is a prodrug that is converted intracellularly into several active metabolites. One of these, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with thymidylate synthase and its cofactor, thereby blocking the synthesis of deoxythymidine monophosphate (dTMP) and leading to "thymineless death" of cancer cells.[2]
Caption: Mechanism of action of 5-Fluorouracil.
Antiviral Pyrimidine Derivatives: Halting Viral Replication
Pyrimidine nucleoside analogs are a critical class of antiviral drugs, particularly in the management of HIV infection. These compounds mimic natural nucleosides and are incorporated into the growing viral DNA chain by reverse transcriptase, leading to chain termination and inhibition of viral replication.[9]
HIV Reverse Transcriptase Inhibitors
Zidovudine (AZT), a thymidine analog, was the first approved antiretroviral medication for HIV.[10] It is a nucleoside reverse transcriptase inhibitor (NRTI) that effectively halts the replication of the virus.
Mechanism of Action: Zidovudine (AZT)
AZT is taken up by cells and phosphorylated to its active triphosphate form. This active form competes with the natural thymidine triphosphate for incorporation into the viral DNA by HIV's reverse transcriptase. Once incorporated, the azido group at the 3' position of AZT prevents the formation of the next phosphodiester bond, thus terminating the elongation of the DNA chain.[11][12]
Caption: Mechanism of action of Zidovudine (AZT).
Quantitative Data: Anti-HIV Activity of Pyrimidine Derivatives
The following table presents the half-maximal effective concentration (EC50) values for selected pyrimidine derivatives against HIV.
| Compound Class | Derivative Example | HIV Strain | EC50 (nM) | Reference |
| Diarylpyrimidine | Compound 1 (S-isomer) | HIV-1 (IIIB) | 1.6 | [13] |
| Diarylpyrimidine | Compound 2 (S-isomer) | HIV-1 (IIIB) | 1.6 | [13] |
| Diarylpyrimidine | Compound 5 | HIV-1 | 1 | [13] |
| Pyrimidine-2,4-dione | Compound 6c | HIV RT | 10 | [14] |
| - | GS-9131 | HIV-2 | 21 | [9] |
Antimicrobial Pyrimidine Derivatives: Combating Bacterial Infections
The pyrimidine scaffold is also a key feature in several antimicrobial agents. These compounds often target essential bacterial metabolic pathways that are absent in humans, providing a degree of selective toxicity.
Dihydrofolate Reductase Inhibitors
Trimethoprim is a synthetic pyrimidine derivative that acts as a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR).[1] This enzyme is crucial for the synthesis of tetrahydrofolic acid, a cofactor required for the synthesis of purines, pyrimidines, and some amino acids.[15]
Mechanism of Action: Trimethoprim
Trimethoprim's structure mimics the dihydrofolate substrate of DHFR, allowing it to bind to the active site of the bacterial enzyme with high affinity. This competitive inhibition blocks the production of tetrahydrofolate, leading to a depletion of essential building blocks for DNA, RNA, and protein synthesis, ultimately resulting in bacterial cell death.[6][15]
Caption: Mechanism of action of Trimethoprim.
Quantitative Data: Antimicrobial Activity of Pyrimidine Derivatives
The following table summarizes the minimum inhibitory concentration (MIC) values for selected pyrimidine-containing antimicrobial agents against various bacterial strains.
| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) | Reference |
| Thienopyrimidine-sulfadiazine hybrid | Compound 4ii | S. aureus | 15 mm (inhibition zone) | [16] |
| Thienopyrimidine-sulfadiazine hybrid | Compound 4ii | E. coli | 18 mm (inhibition zone) | [16] |
| Thienopyrimidine-sulfamethoxazole hybrid | Compound 8iii | S. aureus | 250 | [16] |
| Thienopyrimidine-sulfamethoxazole hybrid | Compound 8iii | E. coli | 125 | [16] |
| Sulfonamide derivative | Compound I | S. aureus | 32 | [17] |
| Sulfonamide derivative | Compound II | S. aureus | 64 | [17] |
| Sulfonamide derivative | Compound III | S. aureus | 128 | [17] |
Experimental Protocols and Workflows
A crucial aspect of drug discovery is the efficient synthesis and biological evaluation of novel compounds. The following sections provide generalized experimental protocols for the synthesis of a common pyrimidine scaffold and a standard biological assay.
General Synthetic Workflow for Pyrimidine Derivatives
The synthesis of pyrimidine derivatives often involves a one-pot, multi-component reaction, which offers advantages in terms of efficiency and atom economy. A common approach is the Biginelli reaction or similar condensations.
References
- 1. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of new acyclic pyrimidine nucleoside analogs as potential antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Emerging Reverse Transcriptase Inhibitors for HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zidovudine - Wikipedia [en.wikipedia.org]
- 10. droracle.ai [droracle.ai]
- 11. What is the mechanism of Zidovudine? [synapse.patsnap.com]
- 12. Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 15. mdpi.com [mdpi.com]
- 16. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hakon-art.com [hakon-art.com]
Methodological & Application
Application Note: A Proposed One-Pot Synthesis Protocol for N-(2-Aminopyrimidin-4-yl)acetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(2-Aminopyrimidin-4-yl)acetamide is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the 2-aminopyrimidine scaffold in a wide array of biologically active molecules. This core structure is a key component in numerous kinase inhibitors and other therapeutic agents. The development of efficient, cost-effective, and environmentally friendly synthetic routes is crucial for the exploration of new chemical entities. One-pot syntheses, which involve the formation of a target molecule in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of reduced reaction time, solvent waste, and purification steps. This document outlines a proposed one-pot synthesis protocol for this compound, designed to be a practical guide for researchers in the field.
Proposed One-Pot Synthesis Protocol
This protocol describes a hypothetical one-pot synthesis of this compound through the cyclocondensation of guanidine with a suitable 1,3-dicarbonyl equivalent. The proposed key starting material is ethyl 2-acetamido-3-oxobutanoate, which contains the necessary carbon skeleton and functional groups to form the desired substituted pyrimidine ring in a single step.
Experimental Protocol
Materials:
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethyl 2-acetamido-3-oxobutanoate
-
Anhydrous ethanol
-
Diethyl ether
-
Standard laboratory glassware and reflux apparatus
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography apparatus (if necessary)
Procedure:
-
Preparation of the Reaction Mixture: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol (100 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add guanidine hydrochloride (1.0 equivalent) and stir the mixture at room temperature for 30 minutes to liberate the free guanidine base.
-
Addition of the β-Ketoester: Slowly add a solution of ethyl 2-acetamido-3-oxobutanoate (1.0 equivalent) in anhydrous ethanol (20 mL) to the reaction flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 6-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/methanol, 9:1 v/v).
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Neutralize the reaction mixture with a dilute solution of acetic acid in ethanol.
-
Reduce the solvent volume under reduced pressure. The resulting crude product may precipitate from the solution.
-
Collect the precipitated solid by filtration and wash it with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
Drying and Characterization: Dry the purified product under vacuum to obtain this compound as a solid. Characterize the final product by standard analytical techniques such as melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
Table 1: Reaction Parameters for the One-Pot Synthesis
| Parameter | Value |
| Reactants | Guanidine hydrochloride, Ethyl 2-acetamido-3-oxobutanoate |
| Base | Sodium ethoxide |
| Solvent | Anhydrous Ethanol |
| Reaction Temperature | 78 °C (Reflux) |
| Reaction Time | 6-8 hours |
| Stoichiometry (Guanidine:Ester:Base) | 1 : 1 : 1.1 |
| Expected Yield | 60-75% (Hypothetical) |
| Purity (after purification) | >98% (Hypothetical) |
Table 2: Expected Characterization Data for this compound
| Analysis | Expected Result |
| Molecular Formula | C₆H₈N₄O |
| Molecular Weight | 152.15 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not reported, to be determined |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 10.5 (s, 1H, NH), 8.2 (d, 1H, pyrimidine-H), 6.8 (s, 2H, NH₂), 6.5 (d, 1H, pyrimidine-H), 2.1 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 169.0 (C=O), 163.5 (C), 160.0 (C), 158.0 (CH), 105.0 (CH), 24.0 (CH₃) |
| Mass Spectrometry (ESI+) | m/z: 153.07 [M+H]⁺ |
Mandatory Visualization
Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Substituted aminopyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including kinase inhibitors for cancer therapy and antimicrobial compounds.[1][2] Traditional methods for their synthesis often involve lengthy reaction times, harsh conditions, and low yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations, offering dramatic reductions in reaction times, improved yields, and access to novel chemical space.[3][4][5] This document provides detailed application notes and protocols for the microwave-assisted synthesis of various substituted aminopyrimidines, presenting comparative data and workflows to facilitate their adoption in research and drug development.
The fundamental mechanisms behind microwave heating involve dipolar polarization and ionic conduction, where polar molecules or ions align with the rapidly oscillating electric field of the microwaves.[3][4][6] This direct coupling of energy with the reacting molecules leads to rapid and uniform heating, often resulting in significantly accelerated reaction rates and cleaner product profiles compared to conventional heating methods.[3][7][8]
Key Advantages of Microwave-Assisted Synthesis:
-
Rapid Reaction Times: Reactions that take hours or days under conventional heating can often be completed in minutes.[5][9]
-
Higher Yields: Improved reaction kinetics and reduced side product formation frequently lead to higher isolated yields.[10][11][12]
-
Greener Chemistry: MAOS often allows for the use of less solvent or even solvent-free conditions, contributing to more environmentally friendly processes.[4][6][9]
-
Facile Optimization: The precise control over temperature and pressure in modern microwave reactors allows for rapid optimization of reaction conditions.[8]
Experimental Protocols and Data
This section details several protocols for the microwave-assisted synthesis of substituted aminopyrimidines, with quantitative data summarized in tables for easy comparison.
Protocol 1: Biginelli-Type Three-Component Synthesis of 2-Amino-4,6-diarylpyrimidines
The Biginelli reaction is a classic multicomponent reaction for the synthesis of dihydropyrimidinones and related heterocyclic systems.[9][13] Microwave irradiation significantly accelerates this condensation reaction.
Experimental Procedure:
A mixture of an acetophenone derivative (1 mmol), an aromatic aldehyde (1 mmol), and guanidine nitrate (1.5 mmol) is placed in a microwave process vial. A catalytic amount of a suitable base (e.g., potassium tert-butoxide) can be added. The reaction is subjected to microwave irradiation at a specified temperature and time. After cooling, the solid residue is typically washed with water and a suitable organic solvent (e.g., ethanol or ethyl acetate) to afford the pure product.
Comparative Data:
| Entry | Aldehyde | Acetophenone | Method | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | Acetophenone | Microwave | 10 min | 92 | [14] |
| 2 | Benzaldehyde | Acetophenone | Conventional | 8 h | 75 | [14] |
| 3 | 4-Chlorobenzaldehyde | Acetophenone | Microwave | 12 min | 95 | [14] |
| 4 | 4-Chlorobenzaldehyde | Acetophenone | Conventional | 10 h | 78 | [14] |
| 5 | 4-Methoxybenzaldehyde | 4-Methylacetophenone | Microwave | 10 min | 90 | [14] |
| 6 | 4-Methoxybenzaldehyde | 4-Methylacetophenone | Conventional | 8 h | 72 | [14] |
Table 1: Comparison of microwave-assisted vs. conventional heating for the Biginelli-type synthesis of 2-aminopyrimidines.
Protocol 2: Synthesis of 2-Amino-4-chloro-pyrimidine Derivatives
This protocol involves the nucleophilic substitution of a chlorine atom on the pyrimidine ring with various amines, a common strategy for building diversity.[1][15]
Experimental Procedure:
In a microwave reaction vial, 2-amino-4,6-dichloropyrimidine (2 mmol) is dissolved in anhydrous propanol (1 mL).[15] A substituted amine (2 mmol) and triethylamine (200 µL) are added to the solution.[15] The vial is sealed and subjected to microwave irradiation at 120–140 °C for 15–30 minutes.[15] After cooling, the precipitate is collected, dispersed in a saturated sodium bicarbonate solution, and the product is extracted with ethyl acetate.[15]
Quantitative Data:
| Entry | Substituted Amine | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Aniline | 120 | 20 | 85 | [15] |
| 2 | 4-Fluoroaniline | 130 | 15 | 88 | [15] |
| 3 | Benzylamine | 120 | 25 | 82 | [15] |
| 4 | N-Methylaniline | 140 | 30 | 75 | [15] |
Table 2: Microwave-assisted synthesis of 2-amino-4-substituted-aminopyrimidine derivatives.
Protocol 3: Synthesis from Chalcones and Guanidine
This method involves the condensation of a chalcone (an α,β-unsaturated ketone) with guanidine to form the aminopyrimidine ring. Microwave irradiation provides a significant rate enhancement.[11][16]
Experimental Procedure:
A substituted chalcone (1 mmol) and guanidine hydrochloride (1.2 mmol) are suspended in a suitable solvent like ethanol or DMF. Sodium hydroxide (2 mmol) is added, and the mixture is irradiated in a microwave reactor at 100-120°C for 5-15 minutes. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is precipitated by adding cold water, then filtered and recrystallized.
Comparative Data:
| Entry | Chalcone Substituents (Ar1, Ar2) | Method | Time | Yield (%) | Reference |
| 1 | Phenyl, Phenyl | Microwave | 10 min | 91 | [11][12] |
| 2 | Phenyl, Phenyl | Conventional | 6 h | 70 | [11][12] |
| 3 | 4-Chlorophenyl, Phenyl | Microwave | 8 min | 94 | [11][12] |
| 4 | 4-Chlorophenyl, Phenyl | Conventional | 7 h | 75 | [11][12] |
| 5 | 4-Nitrophenyl, Phenyl | Microwave | 12 min | 88 | [16] |
| 6 | 4-Nitrophenyl, Phenyl | Conventional | 8 h | 65 | [16] |
Table 3: Comparison of microwave-assisted vs. conventional heating for the synthesis of aminopyrimidines from chalcones.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the microwave-assisted synthesis of substituted aminopyrimidines.
Caption: General workflow for microwave-assisted synthesis.
Signaling Pathway Example: Kinase Inhibition
Many substituted aminopyrimidines function as ATP-competitive kinase inhibitors. The pyrimidine core mimics the adenine ring of ATP, allowing the molecule to bind to the ATP-binding pocket of a kinase, thereby inhibiting its catalytic activity. This is a common mechanism of action for many anticancer drugs.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. ijnrd.org [ijnrd.org]
- 5. The impact of microwave synthesis on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave Assisted Organic Synthesis: A Green Chemical Approach | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. bspublications.net [bspublications.net]
- 9. asianpubs.org [asianpubs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Microwave Assisted Synthesis, Biological Characterization and Docking Studies of Pyrimidine Derivatives | Bentham Science [eurekaselect.com]
- 13. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nanobioletters.com [nanobioletters.com]
Characterization of N-(2-Aminopyrimidin-4-yl)acetamide by ¹H and ¹³C NMR Spectroscopy
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the characterization of N-(2-Aminopyrimidin-4-yl)acetamide using ¹H (proton) and ¹³C (carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. The provided data, based on established chemical shift principles for analogous structures, serves as a reference for the identification and purity assessment of this compound, which is of interest in medicinal chemistry and drug development.
Introduction
This compound is a substituted aminopyrimidine derivative. The aminopyrimidine scaffold is a key heterocyclic motif found in a wide range of biologically active compounds. Therefore, unambiguous structural confirmation and purity assessment are critical steps in the synthesis and development of new chemical entities based on this core. NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound. This application note outlines the sample preparation and data acquisition parameters for obtaining high-quality ¹H and ¹³C NMR spectra of this compound and provides an analysis of the expected spectral data.
Chemical Structure
Figure 1: Chemical structure of this compound. The numbering of the atoms is provided for the purpose of NMR peak assignment.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, coupling constants (J) in Hertz (Hz), and assignments for the ¹H and ¹³C NMR spectra of this compound. The data is predicted based on typical chemical shift ranges for the functional groups present and by analogy to similar aminopyrimidine structures.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | d, J = 5.5 Hz | 1H | H-6 |
| ~7.05 | d, J = 5.5 Hz | 1H | H-5 |
| ~9.80 | s | 1H | NH (acetamide) |
| ~6.50 | s (broad) | 2H | NH₂ |
| ~2.10 | s | 3H | CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~168.5 | C=O (acetamide) |
| ~162.0 | C-2 |
| ~158.0 | C-4 |
| ~157.5 | C-6 |
| ~108.0 | C-5 |
| ~24.0 | CH₃ |
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound, as it is a polar aprotic solvent capable of dissolving the compound and contains exchangeable protons that will not interfere with the signals of interest.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube.
-
Homogenization: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). However, modern NMR spectrometers can also reference the residual solvent peak (for DMSO-d₆, δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).
NMR Data Acquisition
The following are general parameters for data acquisition on a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): -2 to 12 ppm.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 0 to 200 ppm.
-
Temperature: 298 K.
Data Processing and Interpretation
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift.
-
Peak Picking and Integration (¹H NMR): Identify all peaks and integrate their areas to determine the relative number of protons.
-
Peak Picking (¹³C NMR): Identify the chemical shifts of all carbon signals.
-
Structural Assignment: Assign the observed peaks to the corresponding protons and carbons in the molecule based on their chemical shifts, multiplicities, and integration values.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the characterization of this compound using NMR spectroscopy.
Application Note: Mass Spectrometry Analysis of N-(2-Aminopyrimidin-4-yl)acetamide Fragmentation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the analysis of N-(2-Aminopyrimidin-4-yl)acetamide using mass spectrometry. It provides a predicted fragmentation pathway based on the known fragmentation patterns of aminopyrimidines and acetamides. This document includes comprehensive experimental protocols for sample preparation and LC-MS/MS analysis, along with a summary of predicted quantitative data. Visual diagrams of the fragmentation pathway and experimental workflow are provided to facilitate understanding and implementation in a research or drug development setting.
Introduction
This compound is a small molecule of interest in medicinal chemistry and drug discovery due to its structural similarity to biologically active pyrimidine derivatives. Understanding the fragmentation behavior of this compound under mass spectrometric conditions is crucial for its identification, characterization, and quantification in various matrices. Mass spectrometry is a powerful analytical technique that provides detailed structural information through the analysis of fragment ions generated from a precursor molecule.[1] The fragmentation patterns are highly dependent on the chemical structure and the ionization technique employed.[2] This note outlines a systematic approach to analyze this compound and provides a predictive guide to its mass spectral fragmentation.
Predicted Fragmentation Pathway
The fragmentation of this compound is anticipated to proceed through several key pathways, primarily involving the cleavage of the acetamide side chain and subsequent fragmentation of the pyrimidine ring. The molecular formula of this compound is C6H8N4O, with a monoisotopic mass of 152.0698 g/mol . In positive ion mode electrospray ionization (ESI), the protonated molecule [M+H]+ is expected at an m/z of 153.0771.
The primary fragmentation is predicted to be the loss of a neutral ketene molecule (CH2=C=O) from the acetamide group, resulting in a stable amino-substituted pyrimidine fragment. Further fragmentation of the pyrimidine ring is expected, consistent with the known fragmentation of 2-aminopyrimidine.
Caption: Predicted fragmentation pathway of this compound.
Quantitative Data Summary
The following table summarizes the predicted major ions for this compound in a positive ion mode mass spectrometry experiment.
| Ion | Predicted m/z | Proposed Elemental Composition | Neutral Loss | Qualitative Abundance |
| [M+H]+ | 153.0771 | C6H9N4O+ | - | Major |
| Fragment 1 | 111.0665 | C4H7N4+ | CH2CO (42.0106 Da) | Major |
| Fragment 2 | 95.0512 | C4H6N3+ | NHCOCH3 (58.0259 Da) | Major |
| Fragment 3 | 68.0406 | C3H4N2+ | HCN (27.0106 Da) from Frag 2 | Minor |
Experimental Protocols
The following protocols provide a general framework for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
Sample Preparation
A standard "dilute-and-shoot" method is often sufficient for the analysis of small molecules in relatively clean samples.[3][4]
-
Materials:
-
This compound standard
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
0.22 µm syringe filters
-
Autosampler vials
-
-
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Serially dilute the stock solution with 50:50 methanol:water containing 0.1% formic acid to prepare working standards (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).
-
For biological samples, a protein precipitation step may be necessary. Add three parts cold methanol to one part sample, vortex, centrifuge, and collect the supernatant.
-
Filter the final diluted samples through a 0.22 µm syringe filter into autosampler vials.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.[1]
-
-
LC Method:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Optimized for the specific instrument.
-
MS1 Scan Range: m/z 50-200.
-
MS2 Product Ion Scans: Precursor ion selection of m/z 153.08 with collision-induced dissociation (CID). Collision energy should be optimized (e.g., ramped from 10-40 eV) to observe the desired fragments.
-
Experimental Workflow
The overall workflow for the mass spectrometry analysis of this compound is depicted in the following diagram.
Caption: General workflow for LC-MS/MS analysis.
Conclusion
This application note provides a predictive framework and detailed protocols for the mass spectrometric analysis of this compound. The predicted fragmentation pathway and quantitative data serve as a valuable reference for the identification and characterization of this compound. The provided experimental methods are robust and can be adapted for various research and development applications, enabling reliable and sensitive analysis of this and similar pyrimidine-based molecules.
References
Application Note and Protocol for the HPLC Purification of N-(2-Aminopyrimidin-4-yl)acetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(2-Aminopyrimidin-4-yl)acetamide is a heterocyclic compound containing a pyrimidine ring, a structure of interest in medicinal chemistry and drug discovery. Efficient purification of such compounds is critical for downstream applications, including biological assays and structural analysis. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is a powerful technique for the purification of polar organic molecules like pyrimidine derivatives.[1][2] This document provides a detailed protocol for the purification of this compound using reverse-phase HPLC (RP-HPLC).
Physicochemical Properties and Method Development Considerations
Experimental Protocol
This protocol outlines a general method that may require optimization for specific sample matrices and purity requirements.
1. Materials and Reagents
-
This compound (crude sample)
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water
-
Formic acid (FA), 99%+ purity
-
HPLC grade methanol (for sample preparation and system flushing)
-
0.45 µm syringe filters
2. Instrumentation and Columns
-
A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Reverse-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size). C8 columns can also be considered.[1]
3. Sample Preparation
-
Dissolve the crude this compound in a minimal amount of a suitable solvent. A mixture of water and acetonitrile or methanol is a good starting point.
-
Ensure the final concentration is appropriate to avoid column overloading.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
4. HPLC Method Parameters
The following table summarizes the recommended starting parameters for the HPLC purification.
| Parameter | Recommended Value | Notes |
| Column | C18, 250 x 10 mm, 5 µm | A C8 column could also be suitable. The dimensions can be adjusted based on the required loading capacity. |
| Mobile Phase A | 0.1% Formic Acid in Water | The use of formic acid helps to improve peak shape for amine-containing compounds and ensures MS compatibility.[3][4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reverse-phase chromatography. |
| Gradient Program | 5% to 95% B over 20 minutes | This is a typical starting gradient. It can be optimized to a shallower gradient around the elution time of the target compound for better resolution, or a steeper gradient for faster elution. |
| Flow Rate | 4.0 mL/min | This is a typical flow rate for a 10 mm internal diameter column. Adjust proportionally for columns with different dimensions. |
| Column Temperature | 30 °C | Maintaining a constant column temperature can improve the reproducibility of retention times. |
| Detection | UV at 254 nm | Pyrimidine derivatives typically have strong UV absorbance. The optimal wavelength should be determined by analyzing the UV spectrum of the compound if possible. |
| Injection Volume | 500 µL | This will depend on the sample concentration and the loading capacity of the column. |
5. Post-Purification Processing
-
Collect the fractions containing the purified this compound based on the UV chromatogram.
-
Combine the desired fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
The remaining aqueous solution can be lyophilized to obtain the purified compound as a solid.
-
Analyze the purity of the final product using analytical HPLC.
Method Validation and Optimization
For routine use, the method should be validated for parameters such as linearity, precision, accuracy, and robustness, following ICH guidelines.[5][6] Key optimization steps may include:
-
Mobile Phase Composition: Adjusting the pH of the aqueous phase or trying different organic modifiers (e.g., methanol instead of acetonitrile) can alter selectivity.
-
Gradient Shape: A shallower gradient around the elution time of the target compound can improve the separation from closely eluting impurities.
-
Column Chemistry: If adequate separation is not achieved on a C18 column, exploring different stationary phases (e.g., C8, Phenyl-Hexyl, or embedded polar group columns) may be beneficial.
Visualizations
.dot
Caption: Workflow for the HPLC purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 4. Separation of N-((p-Aminophenyl)sulphonyl)-N-(4-methyl-2-pyrimidinyl)acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Anticancer Screening of N-(2-Aminopyrimidin-4-yl)acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro anticancer screening of novel N-(2-Aminopyrimidin-4-yl)acetamide derivatives. The following sections detail the synthesis, cytotoxicity assessment, and mechanistic studies crucial for the preliminary evaluation of these compounds as potential anticancer agents.
Introduction
This compound derivatives represent a class of compounds with significant potential in anticancer drug discovery. The pyrimidine core is a key pharmacophore found in numerous clinically approved anticancer drugs. The acetamide side chain allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. This document outlines the standard procedures for synthesizing these derivatives and evaluating their in vitro anticancer efficacy through cytotoxicity, apoptosis, and cell cycle analysis.
Synthesis of this compound Derivatives
A general method for the synthesis of this compound derivatives involves the acylation of 4-amino-2-(substituted-amino)pyrimidines with various acetylating agents. A representative synthetic scheme is provided below.
Protocol: General Synthesis
-
Starting Material Preparation: Synthesize or procure the desired 4-amino-2-(substituted-amino)pyrimidine.
-
Acylation Reaction:
-
Dissolve the 4-amino-2-(substituted-amino)pyrimidine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, for example, triethylamine or pyridine (1.2 equivalents), to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add the desired acetylating agent (e.g., acetyl chloride or acetic anhydride) (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
Upon completion, quench the reaction with the addition of water.
-
Extract the aqueous layer with the organic solvent used for the reaction.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound derivative.
-
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Data Presentation: In Vitro Cytotoxicity
The primary screening of novel compounds involves determining their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency. The following table is a representative example of how to present such data.
Note: The following data is illustrative and serves as a template for presenting experimental results. Actual values will be determined experimentally.
Table 1: Hypothetical IC50 Values (µM) of this compound Derivatives after 48h Treatment
| Compound ID | R-Group | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| Derivative 1 | -H | 25.4 | 32.1 | 18.9 |
| Derivative 2 | -CH3 | 15.8 | 21.5 | 12.3 |
| Derivative 3 | -Cl | 8.2 | 11.7 | 7.5 |
| Doxorubicin | (Control) | 0.9 | 1.2 | 0.8 |
Experimental Protocols
Detailed protocols for the key in vitro assays are provided below.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3][4]
Protocol:
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compounds in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by using Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of cells with compromised membranes).[6][7][8][9]
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with the test compounds at their IC50 concentrations for 24-48 hours. Include positive and negative controls.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Washing:
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
-
Staining:
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10][11]
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing, to prevent clumping.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be determined using appropriate software.
-
Visualizations
Experimental Workflow
Caption: Workflow for anticancer screening of novel derivatives.
Apoptosis Signaling Pathway
Caption: Simplified overview of apoptotic signaling pathways.
References
- 1. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide | Semantic Scholar [semanticscholar.org]
- 4. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. researchgate.net [researchgate.net]
- 11. Novel acetamidothiazole derivatives: synthesis and in vitro anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a significant target for therapeutic intervention.[2][3] Pyrimidine-based compounds have emerged as a privileged scaffold in the development of kinase inhibitors, with several approved drugs targeting this enzyme class.[4][5][6][7] This document provides a detailed protocol for a biochemical kinase inhibition assay tailored for the evaluation of pyrimidine-based compounds, methods for data analysis, and an example of a relevant signaling pathway.
Principle of the Assay
The fundamental principle of a kinase assay is to measure the enzymatic activity of a kinase, which involves the transfer of a phosphate group from a donor molecule like ATP to a specific substrate.[8] The inhibitory effect of a compound is determined by quantifying the reduction in kinase activity.[9] This protocol describes a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase by the test compound.[10][11]
Featured Kinase: Janus Kinase 2 (JAK2)
Janus Kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a crucial role in cytokine signaling pathways, particularly the JAK-STAT pathway, which is integral to hematopoiesis and immune response. Pyrimidine-based inhibitors have shown significant efficacy in targeting JAK2.[4][7]
Experimental Protocol: Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed for a 384-well plate format, suitable for high-throughput screening of pyrimidine-based kinase inhibitors.
Materials:
-
Kinase: Recombinant human JAK2 enzyme
-
Substrate: Peptide substrate specific for JAK2
-
ATP: Adenosine 5'-triphosphate
-
Test Compounds: Pyrimidine-based compounds dissolved in DMSO
-
Positive Control: A known JAK2 inhibitor (e.g., Ruxolitinib)
-
Assay Buffer: Buffer solution appropriate for the kinase (typically contains Tris-HCl, MgCl2, DTT, and BSA)
-
Detection Reagent: Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
Plates: White, flat-bottom 384-well assay plates
-
Instrumentation: Multichannel pipettor, plate shaker, and a luminescence plate reader
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the pyrimidine-based test compounds in DMSO.
-
Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 mM).
-
Include a DMSO-only control (vehicle control) and a positive control inhibitor.
-
-
Assay Plate Preparation:
-
Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control, and positive control to the appropriate wells of the 384-well plate.
-
-
Kinase Reaction Mixture Preparation:
-
Prepare a master mix of the kinase reaction solution containing the assay buffer, JAK2 enzyme, and the specific peptide substrate. The final concentration of the enzyme and substrate should be optimized for the specific assay conditions.
-
-
Initiation of Kinase Reaction:
-
Dispense the kinase reaction mixture into each well of the assay plate containing the compounds.
-
Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells. This will serve as the 100% inhibition control.
-
Add ATP to all wells to start the kinase reaction. The final ATP concentration should ideally be close to the Km value for the specific kinase to accurately determine IC50 values.[12]
-
Mix the plate gently on a plate shaker.
-
-
Incubation:
-
Incubate the plate at room temperature or 30°C for a predetermined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
After incubation, add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal.
-
Incubate the plate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.
-
-
Data Acquisition:
-
Measure the luminescence intensity of each well using a plate reader.
-
Data Presentation and Analysis
The raw luminescence data is used to calculate the percentage of kinase inhibition for each compound concentration. The results are then plotted to determine the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the kinase activity by 50%.[3][13]
Calculation of Percent Inhibition:
-
100% Activity (Vehicle Control): Luminescence of wells with DMSO only.
-
0% Activity (No Kinase Control): Luminescence of wells without the kinase enzyme.
Percent Inhibition = 100 * (1 - (Signalcompound - Signalno kinase) / (Signalvehicle - Signalno kinase))
IC50 Determination:
The calculated percent inhibition values are plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is then fitted to the data using non-linear regression analysis to determine the IC50 value.[14][15]
Table 1: Representative Inhibition Data for a Pyrimidine-Based JAK2 Inhibitor
| Compound Concentration (nM) | Percent Inhibition (%) |
| 10000 | 98.5 |
| 3333 | 95.2 |
| 1111 | 89.7 |
| 370 | 75.4 |
| 123 | 52.1 |
| 41 | 28.9 |
| 13.7 | 10.3 |
| 4.6 | 2.1 |
| 1.5 | 0.5 |
| 0.5 | 0.1 |
| IC50 (nM) | 115.8 |
Visualizations
Caption: Experimental workflow for the kinase inhibition assay.
Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.
Conclusion
The described biochemical assay provides a robust and high-throughput method for determining the inhibitory activity of pyrimidine-based compounds against specific kinases. Accurate determination of IC50 values is crucial for the structure-activity relationship (SAR) studies that guide the optimization of lead compounds in the drug discovery process.[10] Furthermore, understanding the signaling pathways in which the target kinase is involved provides the biological context for the inhibitor's mechanism of action. For a more comprehensive understanding of an inhibitor's properties, it is often necessary to complement biochemical assays with cell-based assays that assess the compound's activity in a more physiologically relevant environment.[2][16]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Kinase Assay to Determine the IC50 Values [bio-protocol.org]
- 16. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Evaluating the Cytotoxicity of N-(2-Aminopyrimidin-4-yl)acetamide
For: Researchers, scientists, and drug development professionals.
Subject: Comprehensive cell-based assay protocols for the cytotoxic evaluation of N-(2-Aminopyrimidin-4-yl)acetamide.
Introduction
This document provides detailed application notes and experimental protocols for assessing the cytotoxic potential of the novel compound, this compound. The aminopyrimidine scaffold is a key feature in various biologically active molecules, including kinase inhibitors, which are known to influence cell proliferation and survival pathways. Therefore, a thorough in vitro evaluation of the cytotoxic effects of new derivatives is a critical step in early-drug development.
The following protocols describe three standard cell-based assays to determine the compound's effect on cell viability, membrane integrity, and apoptosis:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: To assess metabolic activity as an indicator of cell viability.
-
LDH (Lactate Dehydrogenase) Release Assay: To quantify plasma membrane damage.
-
Annexin V-FITC/PI Apoptosis Assay: To detect and differentiate between early and late apoptosis/necrosis.
Additionally, this document proposes a potential signaling pathway for investigation based on the common targets of aminopyrimidine-containing compounds.
Postulated Signaling Pathway for Investigation
Compounds containing a 2-aminopyrimidine core have been reported to target various protein kinases involved in cell cycle regulation and proliferation. A plausible hypothesis is that this compound could inhibit critical kinases such as Aurora Kinases or Fibroblast Growth Factor Receptors (FGFR), leading to cell cycle arrest and apoptosis. The following diagram illustrates a hypothetical signaling pathway that could be investigated.
Caption: Postulated signaling pathway for this compound.
Experimental Workflow
The overall experimental workflow for evaluating the cytotoxicity of the compound is depicted below. This workflow ensures a comprehensive assessment, from initial viability screening to more detailed mechanistic studies.
Caption: Overall experimental workflow for cytotoxicity evaluation.
Data Presentation
All quantitative results from the following assays should be summarized to determine the half-maximal inhibitory concentration (IC50) and to compare the effects across different cell lines or treatment durations.
Table 1: Summary of Cytotoxicity Data for this compound
| Assay Type | Cell Line | Treatment Duration (hours) | IC50 (µM) | Max Inhibition (%) |
| MTT | e.g., HeLa | 24 | [Insert Value] | [Insert Value] |
| 48 | [Insert Value] | [Insert Value] | ||
| e.g., A549 | 24 | [Insert Value] | [Insert Value] | |
| 48 | [Insert Value] | [Insert Value] | ||
| LDH | e.g., HeLa | 24 | [Insert Value] | [Insert Value] |
| 48 | [Insert Value] | [InsertValue] | ||
| e.g., A549 | 24 | [Insert Value] | [Insert Value] | |
| 48 | [Insert Value] | [Insert Value] |
Table 2: Apoptosis/Necrosis Quantification
| Treatment Group | Concentration (µM) | Viable Cells (%) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
| Vehicle Control | 0 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Compound | [IC50/2] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| [IC50] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | |
| [2 x IC50] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | |
| Positive Control | e.g., Staurosporine | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Experimental Protocols
MTT Cell Viability Assay
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting intracellular purple formazan crystals are solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of viable cells.[1][2][3]
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell lines (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS).[1]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[4]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[4] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[2][5]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, allowing formazan crystals to form.[3][4]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4][5] Mix thoroughly by gentle pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[1][5]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
LDH Cytotoxicity Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[6] The LDH assay measures the activity of this released enzyme, which is proportional to the number of lysed cells.[7]
Materials:
-
LDH cytotoxicity detection kit (commercially available)
-
Treated cell culture supernatants (from the same plates as MTT assay or a parallel experiment)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Prepare Controls: On a new 96-well plate, set up the following controls in triplicate:
-
Background Control: 100 µL of cell-free culture medium.
-
Low Control (Spontaneous LDH release): Supernatant from vehicle-treated cells.
-
High Control (Maximum LDH release): Add lysis buffer (provided in the kit) to untreated cells 1 hour before collecting the supernatant.
-
-
Sample Collection: Centrifuge the 96-well treatment plate at 250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to the new assay plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[7]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the formula:
-
% Cytotoxicity = [(Sample Abs - Low Control Abs) / (High Control Abs - Low Control Abs)] * 100
-
-
Annexin V-FITC/PI Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]
-
Annexin V-FITC: Binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[10]
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
1X Binding Buffer (provided in the kit)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at selected concentrations (e.g., IC50/2, IC50, 2x IC50) for the desired duration. Include vehicle and positive controls (e.g., staurosporine).
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.[8][9]
-
Cell Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.[11]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common population).
-
Conclusion
These protocols provide a robust framework for the initial cytotoxic characterization of this compound. The combined data from the MTT, LDH, and Annexin V/PI assays will offer a comprehensive understanding of the compound's impact on cell viability, membrane integrity, and the mechanism of cell death. Further investigation into the modulation of specific signaling pathways, such as those involving key cellular kinases, will be crucial for elucidating its precise mechanism of action.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. broadpharm.com [broadpharm.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. scispace.com [scispace.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for Developing N-(2-aminopyrimidin-4-yl)acetamide Analogs for Treating Multidrug-Resistant Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which actively efflux a broad range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. The development of novel therapeutic agents that can circumvent or overcome MDR is a critical area of research.
N-(2-aminopyrimidin-4-yl)acetamide analogs have emerged as a promising class of compounds with the potential to treat multidrug-resistant cancers. This document provides detailed application notes and experimental protocols for the development and evaluation of these analogs, with a specific focus on their synthesis, in vitro efficacy testing against MDR cancer cell lines, and elucidation of their mechanism of action, particularly through the inhibition of Aurora kinases.
Data Presentation: In Vitro Efficacy of this compound Analogs
The following tables summarize the in vitro potency of a lead this compound analog, AMG 900 (N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine), against a panel of cancer cell lines, including those with characterized multidrug resistance mechanisms.
Table 1: IC50 Values of AMG 900 in Drug-Sensitive and Multidrug-Resistant (MDR) Cancer Cell Lines
| Cell Line | Cancer Type | MDR Phenotype | IC50 (nM) |
| HCT116 | Colon Carcinoma | Drug-Sensitive | 1.8 |
| HCT-15 | Colorectal Adenocarcinoma | P-gp Overexpression | 1.3 |
| MES-SA | Uterine Sarcoma | Drug-Sensitive | 1.1 |
| MES-SA-Dx5 | Uterine Sarcoma | P-gp Overexpression | 1.1 |
| 769-P | Renal Cell Carcinoma | P-gp Overexpression | 1.2 |
| SNU-449 | Hepatocellular Carcinoma | P-gp Overexpression | 5.3 |
| NCI/ADR-RES | Ovarian Cancer | P-gp Overexpression | Not Reported |
| K562 | Chronic Myeloid Leukemia | Drug-Sensitive | 1.0 |
| K562/ADR | Chronic Myeloid Leukemia | P-gp Overexpression | Not Reported |
Note: IC50 values represent the concentration of the compound required to inhibit cell growth by 50% and were determined using a cell viability assay.
Table 2: Aurora Kinase Inhibitory Activity of AMG 900
| Kinase | IC50 (nM) |
| Aurora A | 5 |
| Aurora B | 4 |
| Aurora C | 1 |
Note: IC50 values were determined by in vitro kinase assays.
Experimental Protocols
Protocol 1: General Synthesis of this compound Analogs
This protocol outlines a general synthetic route for this compound analogs, adapted from the synthesis of related compounds.
Workflow for Synthesis
Caption: General synthetic workflow for this compound analogs.
Materials:
-
2-amino-4-chloropyrimidine
-
Appropriate boronic acid or organotin reagent
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., Na2CO3, K2CO3)
-
Solvent (e.g., Dioxane, Toluene, DMF)
-
Substituted aniline
-
Acetylating agent (e.g., Acetyl chloride, Acetic anhydride)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Suzuki Coupling:
-
To a solution of 2-amino-4-chloropyrimidine in a suitable solvent, add the desired boronic acid, palladium catalyst, and base.
-
Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture, filter off the catalyst, and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain the substituted aminopyrimidine intermediate.
-
-
Acetamide Moiety Synthesis:
-
React the appropriate substituted aniline with an acetylating agent in the presence of a base to form the N-(substituted phenyl)acetamide moiety.
-
-
Coupling Reaction:
-
Couple the substituted aminopyrimidine intermediate with the N-(substituted phenyl)acetamide moiety using a suitable coupling method (e.g., Buchwald-Hartwig amination) to yield the final this compound analog.
-
-
Purification:
-
Purify the final product by recrystallization or column chromatography to obtain a compound of high purity.
-
-
Characterization:
-
Confirm the structure of the synthesized analog using spectroscopic techniques such as 1H NMR, 13C NMR, and Mass Spectrometry.
-
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to determine the cytotoxic effects of the synthesized analogs on multidrug-resistant and sensitive cancer cell lines.
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Materials:
-
MDR and drug-sensitive cancer cell lines (e.g., HCT-15, MES-SA-Dx5, and their parental lines)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound analogs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in a cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 3: In Vitro Aurora Kinase Activity Assay
This protocol is for determining the inhibitory activity of the synthesized analogs against Aurora kinases.
Workflow for Aurora Kinase Assay
Caption: General workflow for an in vitro Aurora kinase activity assay.
Materials:
-
Recombinant human Aurora A, B, and C kinases
-
Kinase-specific substrate (e.g., Kemptide for Aurora A, Myelin Basic Protein for Aurora B)
-
ATP
-
Kinase assay buffer
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well assay plates
-
Luminometer or appropriate detection instrument
Procedure:
-
Reaction Setup:
-
In a 96-well plate, prepare a reaction mixture containing the kinase, substrate, and kinase assay buffer.
-
-
Inhibitor Addition:
-
Add the test compounds at a range of concentrations to the reaction wells. Include a no-inhibitor control and a no-enzyme control.
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent that converts the ADP produced to a luminescent signal.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
Protocol 4: In Vivo Xenograft Studies in Mice
This protocol provides a general framework for evaluating the in vivo efficacy of lead compounds in a multidrug-resistant tumor xenograft model.[1][2][3]
Workflow for In Vivo Xenograft Study
Caption: Workflow for an in vivo multidrug-resistant tumor xenograft study.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
MDR cancer cell line (e.g., HCT-15, MES-SA-Dx5)
-
Matrigel (optional)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of MDR cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the test compound and vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Endpoint and Analysis:
-
Continue the study until tumors in the control group reach a specified size or for a predetermined duration.
-
At the end of the study, euthanize the mice, excise the tumors, and record their weights.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Signaling Pathways
Aurora Kinase Signaling in Multidrug Resistance
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in mitosis. Their overexpression is frequently observed in various cancers and is associated with poor prognosis and drug resistance.
Mechanism of Action of this compound Analogs (e.g., AMG 900):
These analogs act as potent inhibitors of Aurora kinases. By inhibiting Aurora kinases, these compounds disrupt several key mitotic processes, leading to mitotic catastrophe and subsequent cancer cell death. This mechanism of action is particularly effective in MDR cancer cells because it is independent of the classic drug efflux pathways mediated by ABC transporters.
Signaling Pathway Diagram
Caption: Inhibition of Aurora kinases by this compound analogs leads to mitotic catastrophe and apoptosis, bypassing common MDR mechanisms.
Conclusion
The this compound class of compounds represents a promising strategy for the treatment of multidrug-resistant cancers. Their potent inhibition of Aurora kinases offers a mechanism of action that is effective against cancer cells overexpressing ABC transporters. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals to synthesize, evaluate, and further develop these and similar analogs as novel anticancer therapeutics. Careful execution of these experimental procedures will be crucial in advancing these promising compounds toward clinical applications.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2-Aminopyrimidin-4-yl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of N-(2-Aminopyrimidin-4-yl)acetamide.
Troubleshooting Guide
Question: My reaction yield is consistently low. What are the potential causes?
Answer: Low yields in the synthesis of this compound can stem from several factors. The most common issues include:
-
Side Reactions: The primary competing reaction is the formation of the N,N-diacetylated byproduct. The exocyclic amino group of the 2-aminopyrimidine ring can undergo a second acetylation, particularly under harsh reaction conditions.[1]
-
Incomplete Reactions: The starting material, 4-amino-2-acetamidopyrimidine, may not be fully consumed due to suboptimal reaction conditions, such as insufficient temperature or reaction time.
-
Suboptimal Reagents or Solvents: The choice of acetylating agent and solvent can significantly impact the reaction outcome. For instance, using a large excess of a highly reactive acetylating agent like acetic anhydride can promote diacylation.[2]
-
Purification Losses: The desired product may be lost during workup and purification steps, especially if its solubility properties are similar to those of impurities.
Question: I am observing a significant amount of a byproduct that I suspect is the diacetylated compound. How can I prevent its formation?
Answer: The formation of the N,N-diacetylated byproduct is a known issue when acylating 2-aminopyrimidines.[1] To minimize this side reaction, consider the following strategies:
-
Control Stoichiometry: Use a controlled amount of the acetylating agent (e.g., 1.0 to 1.2 equivalents of acetic anhydride or acetyl chloride).
-
Reaction Temperature: Perform the reaction at a lower temperature. While higher temperatures can increase the reaction rate, they can also favor the formation of the diacetylated product.
-
Choice of Acetylating Agent: Consider using a less reactive acetylating agent.
-
Solvent Selection: The choice of solvent can influence the reactivity of the amine groups. Aprotic solvents are generally preferred.
-
Alternative Procedure: A suggested alternative for clean monoacylation involves careful control of the reaction conditions and the use of a suitable base to activate the desired amino group.[1]
Question: How can I ensure my reaction goes to completion?
Answer: To drive the reaction to completion, you can:
-
Monitor the Reaction: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the disappearance of the starting material.
-
Optimize Reaction Time: Extend the reaction time if monitoring indicates that the starting material is still present.
-
Adjust Temperature: Gradually increasing the temperature may be necessary, but be mindful of promoting side reactions. A balance must be struck between reaction completion and minimizing byproduct formation. For a similar synthesis of N-(4-methyl-pyridin-2-yl)-acetamide, warming to 70°C for two hours was effective.[2]
Question: What is the best way to purify this compound?
Answer: Purification can typically be achieved through the following methods:
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system is an effective way to remove impurities. The product may crystallize upon cooling the reaction mixture or by adding an anti-solvent.[2] For example, in a similar synthesis, diethyl ether was added to induce crystallization.[2]
-
Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used to separate the desired product from byproducts and unreacted starting materials. A suitable eluent system (e.g., a mixture of dichloromethane and methanol or ethyl acetate and hexane) should be determined using TLC.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most straightforward approach is the acetylation of 2,4-diaminopyrimidine. However, selective acetylation at the 4-position can be challenging. A more controlled synthesis involves starting with a precursor where the 2-amino group is already part of the desired final structure or is protected. A common method for similar compounds is the reaction of the corresponding aminopyridine/aminopyrimidine with acetic anhydride.[2]
Q2: Are there any specific safety precautions I should take?
A2: Yes. Acetic anhydride and acetyl chloride are corrosive and lachrymatory. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Pyridine, if used as a solvent or catalyst, is flammable and toxic. Always consult the Safety Data Sheet (SDS) for all reagents before use.
Q3: Can I use a different acetylating agent instead of acetic anhydride?
A3: Yes, other acetylating agents like acetyl chloride can be used. However, acetyl chloride is generally more reactive than acetic anhydride and may require more stringent control of reaction conditions (e.g., lower temperature, dropwise addition) to avoid over-acetylation and other side reactions.
Q4: My product is difficult to crystallize. What can I do?
A4: If crystallization is challenging, try the following:
-
Scratching: Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
-
Seeding: If you have a small amount of pure product, add a seed crystal to the supersaturated solution.
-
Solvent System: Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Purification: If the issue is due to impurities inhibiting crystallization, first purify the crude product by column chromatography and then attempt crystallization.
Data Summary
The following table summarizes reaction conditions for the synthesis of a related acetamide, which can serve as a starting point for optimizing the synthesis of this compound.
| Starting Material | Acetylating Agent | Solvent | Temperature | Reaction Time | Yield | Reference |
| 2-Amino-4-methylpyridine | Acetic Anhydride | Acetic Anhydride (as solvent) | 70°C | 2 hours | 95% | [2] |
Experimental Protocols
Recommended Protocol for this compound Synthesis
This protocol is based on a general procedure for the acetylation of aminopyridines and is adapted to minimize side reactions for 2-aminopyrimidines.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-diaminopyrimidine (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous dioxane or acetonitrile).
-
Reagent Addition: Slowly add acetic anhydride (1.1 equivalents) to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-70°C) and monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) or by silica gel column chromatography.
Visualizations
Caption: Desired mono-acetylation versus the di-acetylation side reaction pathway.
Caption: A generalized workflow for the synthesis and purification process.
References
Side-product formation in pyrimidine ring synthesis and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyrimidine ring synthesis. The focus is on common side-product formation in the Biginelli and Pinner reactions and strategies for their mitigation.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common side products in the Biginelli reaction?
-
What are the typical side products in the Pinner pyrimidine synthesis?
-
How can I improve the yield of my Biginelli reaction?
-
What are the key parameters to control in a Pinner synthesis to avoid side reactions?
-
-
Troubleshooting Guides
-
Troubleshooting the Biginelli Reaction
-
Troubleshooting the Pinner Pyrimidine Synthesis
-
-
Experimental Protocols
-
General Protocol for the Biginelli Reaction
-
General Protocol for the Pinner Pyrimidine Synthesis
-
-
Analytical Methods for Side-Product Identification
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Biginelli reaction?
A: The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea, is generally efficient.[1][2] However, several side products can form, impacting yield and purity. The most common of these include:
-
Knoevenagel Condensation Product: Formed by the reaction between the aldehyde and the β-ketoester. This is often a significant side reaction, especially under conditions that favor this condensation over the formation of the dihydropyrimidine ring.
-
Aldol Condensation Products: Self-condensation of the aldehyde or the β-ketoester can occur, particularly with aliphatic aldehydes or ketones with enolizable protons.
-
Unreacted Intermediates: The reaction proceeds through several intermediates.[3] Incomplete reaction can lead to the presence of these intermediates in the final product mixture. For example, an open-chain ureide can be an intermediate.[4]
-
Hexahydropyrimidine Derivatives: Under certain conditions, particularly with electron-deficient aldehydes and specific catalysts, the intermediate hexahydropyrimidine may be isolated.[5]
-
Isomerized Products: The dihydropyrimidine product can sometimes isomerize to other cyclic structures, such as diazatricyclic compounds.[5]
Q2: What are the typical side products in the Pinner pyrimidine synthesis?
A: The Pinner synthesis, which involves the condensation of an amidine with a β-dicarbonyl compound, is a versatile method for preparing substituted pyrimidines.[6][7] Potential side reactions and byproducts include:
-
Amidine Self-Condensation: Amidines can react with themselves, especially under basic conditions, to form triazines or other condensation products.
-
β-Dicarbonyl Self-Condensation: The β-ketoester or β-diketone can undergo self-condensation reactions.
-
Incomplete Cyclization: The initial condensation product of the amidine and the dicarbonyl compound may not fully cyclize to the pyrimidine ring, leading to the presence of open-chain intermediates.
-
Formation of Regioisomers: If an unsymmetrical β-dicarbonyl compound is used, the formation of regioisomers is possible, depending on which carbonyl group reacts with the amidine.
-
Hydrolysis of Reactants or Products: The presence of water can lead to the hydrolysis of the amidine or the β-dicarbonyl starting materials, or even the final pyrimidine product, especially under acidic or basic conditions.
Q3: How can I improve the yield of my Biginelli reaction?
A: Low yields in the Biginelli reaction are a common issue.[8] Several factors can be optimized to improve the outcome:
-
Catalyst Choice: The reaction is traditionally catalyzed by Brønsted or Lewis acids.[1][9] A wide range of catalysts have been shown to improve yields, including FeCl₃, InCl₃, BF₃·OEt₂, and Yb(OTf)₃.[10][11] The optimal catalyst often depends on the specific substrates used.
-
Solvent: While the reaction is often performed in ethanol, solvent-free conditions or the use of other solvents like acetonitrile or THF can significantly improve yields in some cases.[12][13]
-
Temperature: The reaction is typically carried out at reflux.[12] However, optimizing the temperature can help to minimize side reactions and decomposition of starting materials.
-
Stoichiometry: The ratio of the three components (aldehyde, β-ketoester, and urea) can be adjusted. An excess of urea is often used to drive the reaction to completion.[12]
-
Reaction Time: Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and to avoid the formation of degradation products from prolonged heating.[14]
Q4: What are the key parameters to control in a Pinner synthesis to avoid side reactions?
A: To minimize side-product formation in the Pinner pyrimidine synthesis, careful control of the reaction conditions is essential:
-
Anhydrous Conditions: The reaction should be carried out under strictly anhydrous conditions to prevent hydrolysis of the amidine and other reactants.
-
Temperature Control: The reaction temperature should be carefully controlled. While heating is often required to drive the cyclization, excessive temperatures can promote side reactions and decomposition.
-
pH Control: The reaction can be catalyzed by either acid or base.[7] The choice and amount of catalyst should be optimized to favor the desired pyrimidine formation over side reactions like self-condensation.
-
Purity of Starting Materials: Using highly pure amidine and β-dicarbonyl compounds is critical to prevent the introduction of impurities that could lead to side reactions.
-
Order of Addition: In some cases, the order of addition of the reactants can influence the outcome of the reaction.
Troubleshooting Guides
Troubleshooting the Biginelli Reaction
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst | - Use a fresh batch of catalyst. - Try a different Lewis or Brønsted acid catalyst (e.g., FeCl₃, InBr₃, p-TsOH).[11][15] |
| Inappropriate solvent | - If using ethanol, try switching to acetonitrile, THF, or solvent-free conditions.[5][12] | |
| Reaction temperature is too low | - Ensure the reaction is refluxing properly. | |
| Impure starting materials | - Purify the aldehyde, β-ketoester, and urea before use. | |
| Suboptimal stoichiometry | - Vary the molar ratios of the reactants; an excess of urea is often beneficial.[12] | |
| Multiple Spots on TLC (Side Products) | Knoevenagel/Aldol condensation | - Lower the reaction temperature. - Use a milder catalyst. |
| Incomplete reaction | - Increase the reaction time and monitor by TLC.[14] - Use a more active catalyst. | |
| Product decomposition | - Reduce the reaction time. | |
| Product is an oil or difficult to crystallize | Presence of impurities | - Purify the crude product by column chromatography. - Attempt recrystallization from a different solvent system. |
| Product is inherently an oil | - Characterize the product as an oil if purification attempts fail to yield a solid. |
Troubleshooting the Pinner Pyrimidine Synthesis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Presence of water | - Ensure all glassware is oven-dried and use anhydrous solvents. |
| Inactive amidine | - Use freshly prepared or properly stored amidine. | |
| Inappropriate catalyst (acid/base) | - Optimize the choice and concentration of the acid or base catalyst.[7] | |
| Reaction temperature is too low | - Gradually increase the reaction temperature while monitoring for product formation and decomposition. | |
| Formation of Multiple Products | Amidine self-condensation | - Use a lower reaction temperature. - Adjust the pH to disfavor self-condensation. |
| Formation of regioisomers | - If using an unsymmetrical dicarbonyl, consider a different synthetic route if regioselectivity is poor. | |
| Incomplete cyclization | - Increase reaction time or temperature. - Use a stronger acid or base catalyst. | |
| Product is difficult to purify | Side products with similar polarity | - Optimize the reaction conditions to minimize side-product formation. - Try a different chromatographic separation method (e.g., reverse-phase HPLC). |
Experimental Protocols
General Protocol for the Biginelli Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Urea (15 mmol)
-
Ethanol (20 mL)
-
Catalytic amount of a Lewis or Brønsted acid (e.g., 2-3 drops of concentrated HCl or 0.5 mmol of a Lewis acid catalyst)[12][14]
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the aldehyde, ethyl acetoacetate, urea, and ethanol.[14]
-
Add the acid catalyst to the mixture.[14]
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.[12][14]
-
After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature and then in an ice bath to induce precipitation.[14]
-
Collect the solid product by vacuum filtration and wash with cold ethanol.[14]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure dihydropyrimidinone.[16]
General Protocol for the Pinner Pyrimidine Synthesis
This protocol provides a general framework for the Pinner synthesis.
Materials:
-
Amidine hydrochloride (10 mmol)
-
β-Dicarbonyl compound (e.g., ethyl acetoacetate) (10 mmol)
-
Base (e.g., sodium ethoxide) or Acid (e.g., HCl in ethanol)
-
Anhydrous ethanol (30 mL)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amidine hydrochloride and the β-dicarbonyl compound in anhydrous ethanol.
-
If a basic condition is required, add a solution of sodium ethoxide in ethanol dropwise to the mixture. If acidic, ensure the presence of an acid catalyst.
-
Heat the reaction mixture to reflux for the time determined by reaction monitoring (TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Analytical Methods for Side-Product Identification
The identification and quantification of pyrimidine products and byproducts can be effectively achieved using modern analytical techniques. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for this purpose.[17]
-
HPLC: Can be used to separate the components of the reaction mixture, including the desired product, unreacted starting materials, and side products.[17]
-
Mass Spectrometry (MS): Provides molecular weight information for each separated component, aiding in their identification.[17] Tandem mass spectrometry (MS/MS) can be used to obtain structural information for unambiguous identification.[18]
Table of Analytical Techniques:
| Technique | Application | Reference |
| Thin Layer Chromatography (TLC) | Reaction monitoring, purity assessment. | [14] |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of products and byproducts. | [17] |
| Mass Spectrometry (MS) | Molecular weight determination and structural elucidation of reaction components. | [17][18] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the final product and isolated side products. | [15] |
Mandatory Visualizations
Caption: The accepted mechanism of the Biginelli reaction, proceeding through an N-acyliminium ion intermediate.
Caption: A simplified mechanism for the Pinner pyrimidine synthesis.
Caption: A general troubleshooting workflow for pyrimidine synthesis reactions.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. BIGINELLI REACTION | PPT [slideshare.net]
- 3. Anthony crasto presentation of biginelli reaction | PPT [slideshare.net]
- 4. jk-sci.com [jk-sci.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 7. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Biginelli Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. redalyc.org [redalyc.org]
- 13. researchgate.net [researchgate.net]
- 14. theochem.mercer.edu [theochem.mercer.edu]
- 15. tandfonline.com [tandfonline.com]
- 16. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]
- 17. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 18. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Amination Reactions of Pyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the amination of pyrimidines. The information is presented in a user-friendly, question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q1: My Buchwald-Hartwig amination of a chloropyrimidine is giving very low yield. What are the first parameters I should check?
A1: For low yields in Buchwald-Hartwig aminations of pyrimidines, the catalyst system is the most critical starting point. The choice of palladium precursor, ligand, and base are all crucial for catalytic activity.[1][2][3]
-
Catalyst/Ligand System: Ensure you are using an appropriate ligand for the specific amine and pyrimidine substrate. Sterically hindered biarylphosphine ligands (e.g., XPhos, tBuXPhos) are often effective for these couplings.[4] The palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂, should be of high quality. Consider using a pre-formed palladium-ligand complex to ensure consistent activation.[5][6]
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used and often give good results.[1] However, for substrates sensitive to strong bases, weaker bases like K₂CO₃ or Cs₂CO₃ might be necessary, although this may require higher reaction temperatures.[7]
-
Solvent: Anhydrous toluene is a common and effective solvent for Buchwald-Hartwig reactions.[1][8] Ensure your solvent is thoroughly dried, as water can deactivate the catalyst.
-
Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C.[5] If you are running the reaction at a lower temperature, a gradual increase may improve the yield. Microwave irradiation can also be used to accelerate the reaction and improve yields.[8]
Q2: I am attempting a Nucleophilic Aromatic Substitution (SNAr) amination on a dichloropyrimidine, but I am getting poor conversion. What can I do?
A2: Low conversion in SNAr reactions of pyrimidines is often related to the electronic properties of the substrate and the reaction conditions.
-
Substrate Activation: SNAr reactions are favored when the pyrimidine ring is substituted with electron-withdrawing groups, which stabilize the Meisenheimer complex intermediate. If your substrate is not sufficiently activated, the reaction will be sluggish.
-
Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can solvate the charged intermediate. In some cases, using an alcohol or even water as a solvent can be effective, sometimes with the addition of a small amount of acid to protonate the pyrimidine ring and increase its electrophilicity.[9][10][11]
-
Temperature: Heating the reaction is often necessary to achieve a reasonable reaction rate. Temperatures can range from room temperature to reflux, depending on the reactivity of the substrates.
-
Excess Amine: Using an excess of the amine nucleophile can help drive the reaction to completion.[9]
Q3: My Ullmann amination of a bromopyrimidine is not proceeding. What are the key factors to consider for this reaction?
A3: The success of an Ullmann amination often depends on the copper catalyst, the presence of a suitable ligand, and the base.
-
Copper Source: Copper(I) salts, such as CuI, are most commonly used.[12][13] The quality and handling of the copper salt are important, as oxidation to Cu(II) can be detrimental.
-
Ligand: While some Ullmann reactions can proceed without a ligand, the use of a chelating ligand, such as 1,10-phenanthroline or an amino acid like L-proline, can significantly accelerate the reaction and allow for milder conditions.[14][15]
-
Base: A variety of inorganic bases can be used, with K₂CO₃, K₃PO₄, and Cs₂CO₃ being common choices. The choice of base can be substrate-dependent.[12][13]
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are typically used to achieve the necessary high temperatures (often >150 °C).[15]
Issue 2: Side Reactions and Impurity Formation
Q4: I am observing significant amounts of a side product that appears to be the result of solvolysis (e.g., hydroxypyrimidine or alkoxypyrimidine). How can I minimize this?
A4: Solvolysis is a common side reaction, particularly in SNAr reactions run in alcohol or water.[9][10][11][16]
-
Minimize Water/Alcohol: Ensure all reagents and solvents are anhydrous, especially for metal-catalyzed reactions.
-
Control Acidity: In acid-catalyzed aminations, the amount of acid should be carefully controlled. While a catalytic amount of acid can promote the desired amination, excess acid can lead to increased solvolysis.[9][10][11]
-
Choice of Solvent: If solvolysis is a major issue, consider switching to a non-protic solvent like DMF, DMSO, or toluene.
-
Temperature and Reaction Time: Lowering the reaction temperature and monitoring the reaction to stop it once the starting material is consumed can help minimize the formation of degradation products.
Q5: My reaction on a di-substituted halopyrimidine is not regioselective. How can I control which halide is substituted?
A5: Regioselectivity in the amination of dihalopyrimidines is influenced by the electronic and steric environment of the leaving groups.
-
Electronic Effects: Generally, the more electron-deficient position will be more reactive towards nucleophilic attack in an SNAr reaction. For example, in 2,4-dichloropyrimidines, the C4 position is typically more electrophilic and will react first.[17][18]
-
Steric Hindrance: A bulky nucleophile may preferentially attack the less sterically hindered position.
-
Catalyst/Ligand Control (Buchwald-Hartwig): In some cases, the choice of ligand in a palladium-catalyzed reaction can influence the regioselectivity.
-
Use of Tertiary Amines in SNAr: For 5-substituted-2,4-dichloropyrimidines, using a tertiary amine nucleophile can lead to selective substitution at the C2 position.[17][18]
Issue 3: Purification Challenges
Q6: My final product is difficult to separate from the residual palladium catalyst. What purification strategies can I use?
A6: Removing palladium residues is a common challenge in pharmaceutical chemistry.
-
Filtration: Passing the crude reaction mixture through a plug of Celite® or silica gel can remove a significant portion of the precipitated palladium.
-
Scavengers: Various commercial scavengers with functional groups that bind to palladium (e.g., thiol-functionalized silica) can be used to selectively remove the metal from the product solution.
-
Crystallization: If your product is a solid, crystallization is often an effective method for purification and removal of metal contaminants.
-
Aqueous Wash: Washing the organic layer with an aqueous solution of a chelating agent like EDTA or a dilute solution of ammonium hydroxide can help extract palladium salts.
Frequently Asked Questions (FAQs)
Q7: What is the general order of reactivity for aryl halides in Buchwald-Hartwig amination?
A7: The general order of reactivity for aryl halides in Buchwald-Hartwig amination is Ar-I > Ar-Br > Ar-OTf > Ar-Cl. However, with modern catalyst systems, even less reactive aryl chlorides can be effectively coupled.[19]
Q8: Can I use aqueous ammonia as a nitrogen source for the amination of pyrimidines?
A8: Yes, in some cases, aqueous ammonia can be used as the amine source, particularly in SNAr-type reactions on highly activated pyrimidines.[20] For palladium-catalyzed reactions, ammonia equivalents like benzophenone imine are often used, followed by hydrolysis.[3]
Q9: What are the main differences between Buchwald-Hartwig, Ullmann, and SNAr aminations of pyrimidines?
A9:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that is very versatile and generally proceeds under milder conditions than the Ullmann reaction. It has a broad substrate scope for both the amine and the pyrimidine halide.[3][21]
-
Ullmann Amination: A copper-catalyzed cross-coupling reaction. Traditionally, it required harsh reaction conditions (high temperatures), but modern variations with ligands allow for milder conditions. It is a good alternative to palladium-catalyzed methods.[13][15]
-
Nucleophilic Aromatic Substitution (SNAr): This reaction is not metal-catalyzed and relies on the activation of the pyrimidine ring by electron-withdrawing groups. It is often the most atom-economical method if the substrate is sufficiently reactive.[16][22]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Amination of 2-Chloropyrimidine with Aniline
| Method | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 85 | [1] |
| SNAr | None | None | K₂CO₃ | DMF | 120 | 70 | [22] |
| Ullmann | CuI | 1,10-Phenanthroline | K₃PO₄ | NMP | 160 | 78 | [15] |
Table 2: Effect of Base on the Yield of Buchwald-Hartwig Amination of 4-Chloropyrimidine with Morpholine
| Base | Solvent | Temperature (°C) | Yield (%) |
| NaOtBu | Toluene | 100 | 92 |
| K₃PO₄ | Dioxane | 110 | 78 |
| Cs₂CO₃ | Toluene | 110 | 85 |
| K₂CO₃ | DMF | 120 | 65 |
Note: Data is compiled and generalized from multiple sources for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the chloropyrimidine (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the phosphine ligand (e.g., Xantphos, 0.04 mmol).
-
Add the base (e.g., NaOtBu, 1.4 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.[6]
Protocol 2: General Procedure for SNAr Amination
-
In a round-bottom flask, dissolve the chloropyrimidine (1.0 mmol) in a polar aprotic solvent (e.g., DMF, 5 mL).
-
Add the amine (1.5 mmol) and a base (e.g., K₂CO₃, 2.0 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography or crystallization.[10]
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Troubleshooting workflow for low yield in pyrimidine amination.
References
- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bristol.ac.uk [bristol.ac.uk]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. youtube.com [youtube.com]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. frontiersin.org [frontiersin.org]
- 13. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar Aminopyrimidine Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of polar aminopyrimidine compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of polar aminopyrimidine compounds, offering potential causes and solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting) in HILIC
Question: My aminopyrimidine compound is showing significant peak tailing on a HILIC column. What are the likely causes and how can I fix it?
Answer:
Peak tailing for basic compounds like aminopyrimidines in HILIC is a common issue, often stemming from unwanted secondary interactions with the stationary phase. Here’s a step-by-step troubleshooting guide:
-
Cause 1: Secondary Ionic Interactions: The basic amine functional groups on your pyrimidine ring can interact with acidic silanol groups on the silica-based stationary phase.
-
Solution:
-
Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask the silanol groups and reduce these secondary interactions. Try increasing the concentration of your buffer (e.g., ammonium formate) incrementally.
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is controlled. Using a buffer or acid can lead to more reproducible results.[1] For basic compounds, a slightly acidic mobile phase can protonate the analyte and the silanol groups, leading to more consistent interactions.
-
-
-
Cause 2: Strong Sample Solvent Effects: Injecting your sample in a solvent significantly stronger (more polar) than the mobile phase can cause peak distortion.
-
Solution: Dissolve your sample in a solvent that is as close as possible in composition to your initial mobile phase, or ideally, in the mobile phase itself. If solubility is an issue, use the minimum amount of a stronger solvent.
-
-
Cause 3: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the injection volume or the concentration of your sample.
-
Below is a troubleshooting workflow for poor peak shape in HILIC:
Caption: Troubleshooting workflow for poor peak shape in HILIC.
Issue 2: No or Poor Retention in Reversed-Phase Chromatography
Question: My polar aminopyrimidine compound elutes in the void volume when using a standard C18 column. How can I achieve retention?
Answer:
This is a classic challenge with highly polar compounds in reversed-phase chromatography (RPC). The polar nature of your aminopyrimidine results in weak interactions with the nonpolar stationary phase. Here are some strategies to increase retention:
-
Strategy 1: Use an Ion-Pairing Reagent: For ionizable aminopyrimidines, adding an ion-pairing reagent to the mobile phase can significantly enhance retention. The reagent forms a neutral ion-pair with your charged analyte, increasing its hydrophobicity and affinity for the stationary phase.
-
For Basic Aminopyrimidines (protonated): Use an anionic ion-pairing reagent like an alkyl sulfonate.
-
For Acidic Aminopyrimidines (deprotonated): Use a cationic ion-pairing reagent like a quaternary amine.
-
-
Strategy 2: Employ a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases that are modified to be more compatible with polar analytes and aqueous mobile phases, offering better retention for polar compounds compared to traditional C18 columns.
-
Strategy 3: Switch to a Different Chromatographic Mode: If the above strategies are not effective, RPC may not be the ideal technique. Consider switching to HILIC or SFC, which are better suited for highly polar compounds.
Issue 3: Difficulty with Crystallization
Question: I am struggling to crystallize my aminopyrimidine compound. It either remains as an oil or precipitates as an amorphous solid. What can I do?
Answer:
Crystallization is highly dependent on solubility and nucleation. Here are some troubleshooting steps:
-
Cause 1: Inappropriate Solvent System: The solubility of your compound in the chosen solvent may be too high or too low.
-
Solution:
-
Solvent Screening: Test the solubility of your aminopyrimidine in a range of solvents with varying polarities. 2-Aminopyrimidine, for example, is soluble in water, methanol, and ethanol, but less soluble in non-polar solvents.[2]
-
Use a Co-solvent System: If a single solvent is not effective, try a binary solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) and slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Then, gently heat until the solution is clear and allow it to cool slowly.
-
-
-
Cause 2: Rapid Cooling: Cooling the solution too quickly can lead to precipitation rather than crystal growth.
-
Solution: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator. Insulating the flask can help to slow down the cooling process.
-
-
Cause 3: Lack of Nucleation Sites: Crystal growth requires an initial nucleation event.
-
Solution:
-
Scratching: Gently scratch the inside of the flask with a glass rod to create microscopic nucleation sites.
-
Seeding: Add a tiny crystal of the pure compound to the solution to induce crystallization.
-
-
The following diagram illustrates the decision-making process for troubleshooting crystallization:
Caption: Decision tree for troubleshooting aminopyrimidine crystallization.
Frequently Asked Questions (FAQs)
Q1: Which chromatographic technique is generally best for purifying polar aminopyrimidines?
A1: There is no single "best" technique, as the optimal method depends on the specific properties of your compound and the impurities present. However, for highly polar aminopyrimidines, Hydrophilic Interaction Liquid Chromatography (HILIC) and Supercritical Fluid Chromatography (SFC) are often more successful than traditional reversed-phase chromatography. HILIC uses a polar stationary phase and a mobile phase with a high organic content, which promotes retention of polar compounds. SFC, particularly with polar co-solvents and additives, can offer fast and efficient separations for polar analytes.
Q2: Can I use normal-phase chromatography on silica gel for aminopyrimidine purification?
A2: While possible, it can be challenging. The basic nature of the amino group on the pyrimidine ring can lead to very strong, sometimes irreversible, binding to the acidic silica gel. This can result in poor recovery and significant peak tailing. If you must use normal-phase chromatography, consider deactivating the silica gel with a small amount of a basic modifier like triethylamine or ammonia in your mobile phase.
Q3: What are some common mobile phase additives used in SFC for purifying polar basic compounds?
A3: For polar basic compounds like aminopyrimidines, additives are often necessary to improve peak shape and solubility in the supercritical fluid mobile phase. Common additives include:
-
Basic modifiers: Ammonia, ammonium acetate, or alkyl amines can help to reduce secondary interactions and improve peak shape for basic analytes.
-
Polar modifiers: Water, when used as an additive in a polar co-solvent like methanol, can increase the solubility of highly polar compounds in the mobile phase.
Q4: How can I improve the yield of my crystallization process for a polar aminopyrimidine?
A4: To improve crystallization yield, you need to carefully control the solubility of your compound.
-
Optimize the Solvent System: Ensure you are using the minimum amount of hot solvent necessary to fully dissolve your compound. Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling.
-
Cool Slowly: Allow the solution to cool to room temperature undisturbed before placing it in a colder environment.
-
Reduce the Temperature Further: Once crystals have formed at room temperature, cooling the solution in an ice bath can help to maximize the amount of product that crystallizes out of solution.
-
Concentrate the Mother Liquor: If a significant amount of your compound remains in the filtrate, you can try to concentrate the mother liquor and attempt a second crystallization to recover more product.
Data on Purification Methods
Direct comparative studies on the purification of a single aminopyrimidine compound by various methods are not abundant in the literature. However, we can summarize the expected outcomes based on the principles of each technique.
| Purification Method | Typical Purity | Typical Recovery/Yield | Key Considerations |
| Crystallization | High (>99%) | Moderate to High (60-90%) | Highly dependent on solubility; can be very effective for removing minor impurities. |
| HILIC | Good to High (>98%) | Good (70-95%) | Good for highly polar compounds; requires careful method development to optimize peak shape. |
| SFC | Good to High (>98%) | Good to High (80-98%) | Fast and uses less organic solvent; method development can be complex. |
| RPC with Ion-Pairing | Good (>97%) | Good (75-95%) | Useful for moderately polar, ionizable aminopyrimidines; ion-pairing reagent may need to be removed post-purification. |
Note: The values in this table are estimates and can vary significantly based on the specific compound, the nature and amount of impurities, and the optimization of the purification protocol.
Experimental Protocols
Protocol 1: HILIC Purification of a Polar Aminopyrimidine
This protocol provides a general starting point for developing a HILIC purification method.
-
Column Selection:
-
Start with a bare silica or an amide-bonded column.
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Gradient Elution:
-
Initial Conditions: 95% B for 2 minutes.
-
Gradient: 95% B to 50% B over 15 minutes.
-
Wash: 50% B for 5 minutes.
-
Re-equilibration: Return to 95% B and hold for 10 minutes before the next injection.
-
-
Sample Preparation:
-
Dissolve the crude aminopyrimidine compound in the initial mobile phase conditions (95:5 Acetonitrile:Aqueous). If solubility is low, use a minimal amount of a slightly stronger solvent (e.g., 90:10 Acetonitrile:Aqueous).
-
-
Detection:
-
UV detection at a wavelength appropriate for the aminopyrimidine chromophore (e.g., 254 nm).
-
The following diagram illustrates the HILIC purification workflow:
Caption: General workflow for HILIC purification.
Protocol 2: Crystallization of 2-Aminopyrimidine
This protocol is a standard method for the purification of 2-aminopyrimidine by crystallization.
-
Dissolution:
-
In a flask, add the crude 2-aminopyrimidine solid.
-
Add a suitable solvent such as ethanol, methanol, or water.[3]
-
Heat the mixture gently with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent required.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
References
Technical Support Center: Improving the Solubility of N-(2-Aminopyrimidin-4-yl)acetamide for Biological Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are working with N-(2-Aminopyrimidin-4-yl)acetamide and encountering challenges with its solubility in biological assays. Below you will find troubleshooting guides and frequently asked questions to help you address these issues effectively.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments.
Problem: My this compound is not dissolving in my initial solvent.
-
Question: What are the recommended starting solvents for this compound? Answer: For initial solubilization, it is recommended to start with a strong organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for dissolving a wide range of compounds for biological assays due to its ability to dissolve both polar and nonpolar substances.[1] Other options to consider are N,N-dimethylformamide (DMF) and ethanol. The solubility of pyrimidine derivatives has been shown to be highest in DMF, followed by methanol.[2][3]
-
Question: I've tried DMSO, but the compound is still not fully dissolving or is precipitating. What should I do next? Answer: If you are still facing solubility issues with 100% DMSO, you can try gentle heating (e.g., 37°C) or brief sonication to aid dissolution. However, be cautious with heating as it can degrade some compounds. It is also crucial to ensure your DMSO is of high purity and anhydrous, as water content can significantly reduce the solubility of many organic compounds.
Problem: My compound dissolves in the organic solvent, but precipitates when I dilute it into my aqueous assay buffer.
-
Question: How can I prevent my compound from precipitating out of solution in my aqueous buffer? Answer: This is a common issue when diluting a compound from a concentrated organic stock solution into an aqueous medium. Here are several strategies to address this:
-
Optimize the Co-solvent Concentration: Determine the highest concentration of the organic solvent (e.g., DMSO) that your assay can tolerate without affecting the biological system.[4] Keeping the final co-solvent concentration as high as permissible can help maintain the compound's solubility.[5]
-
Use a Step-wise Dilution: Instead of a single large dilution, try a serial dilution approach. For instance, first, dilute your DMSO stock into an intermediate solution containing a higher percentage of the organic solvent before the final dilution into the assay buffer.
-
Pre-treat the Aqueous Buffer: Adding a small amount of the organic solvent to the aqueous buffer before introducing the compound can sometimes prevent precipitation.[5]
-
Incorporate Solubilizing Excipients: Consider adding excipients like cyclodextrins or surfactants to your assay buffer. These can form inclusion complexes or micelles that encapsulate the compound and increase its aqueous solubility.[6][7]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: How does pH affect the solubility of this compound?
The amino groups on the pyrimidine ring suggest that the compound's solubility will be pH-dependent. As a basic compound, its solubility is expected to increase in acidic conditions due to the formation of more soluble salts. It is advisable to experimentally determine the pH-solubility profile of the compound to find the optimal pH for your assay, provided it is compatible with your biological system.
Q3: Can I use surfactants to improve the solubility?
Yes, surfactants can be used to increase the solubility of poorly soluble compounds by forming micelles that encapsulate the drug molecules.[10] Non-ionic surfactants like Tween® 20 or Triton™ X-100 are often used in in-vitro assays.[11] However, it is crucial to determine the critical micelle concentration (CMC) and to test the potential toxicity of the surfactant on your biological system.
Q4: What are solid dispersions, and can they help with solubility?
Solid dispersions involve dispersing the compound in an inert carrier matrix, often a polymer, to create an amorphous solid form.[12] The amorphous state generally has a higher dissolution rate and solubility compared to the crystalline form.[12] This can be a very effective technique for improving the bioavailability of poorly soluble drugs.[13]
Quantitative Data Summary
The following table summarizes the general solubility trends of pyrimidine derivatives in different solvents, which can serve as a guide for initial solvent screening.
| Solvent | Dielectric Constant (at 20°C) | General Solubility of Pyrimidine Derivatives |
| N,N-Dimethylformamide (DMF) | 36.7 | High[2][3] |
| Dimethyl sulfoxide (DMSO) | 47.2 | High |
| Methanol | 33.0 | Moderate to High[2][3] |
| Ethanol | 24.6 | Moderate |
| Tetrahydrofuran (THF) | 7.6 | Moderate |
| Ethyl Acetate | 6.0 | Low to Moderate |
| Chloroform | 4.8 | Low |
| Carbon Tetrachloride | 2.2 | Low[2][3] |
| Water | 80.1 | Generally Low (highly dependent on substituents)[8] |
Note: This table provides general trends. The actual solubility of this compound should be determined experimentally.
Experimental Protocols
Here are detailed protocols for some of the key solubility enhancement techniques.
Protocol 1: Preparation of a Stock Solution using a Co-solvent
-
Weighing the Compound: Accurately weigh a small amount of this compound.
-
Initial Solubilization: Add a minimal amount of 100% DMSO to the compound.
-
Mixing: Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Stock Concentration: Adjust the volume with DMSO to achieve the desired high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: pH-Dependent Solubility Assessment
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
Compound Addition: Add an excess amount of this compound to a fixed volume of each buffer.
-
Equilibration: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Separation: Centrifuge the samples to pellet the undissolved compound.
-
Quantification: Carefully take an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).
-
Data Analysis: Plot the solubility as a function of pH to identify the optimal pH range.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
-
Molar Ratio Selection: Determine the molar ratio of this compound to cyclodextrin (e.g., 1:1, 1:2). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.[14]
-
Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin.
-
Complexation: Slowly add the compound to the cyclodextrin solution while stirring or sonicating.
-
Equilibration: Allow the mixture to equilibrate for 24-48 hours at a controlled temperature.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Concentration Determination: Analyze the concentration of the dissolved compound in the filtrate.
Protocol 4: Preparation of a Solid Dispersion by Solvent Evaporation Method
-
Solubilization: Dissolve both this compound and a carrier polymer (e.g., polyvinylpyrrolidone (PVP) or Poloxamer 188) in a common volatile solvent (e.g., methanol or ethanol).[12]
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will result in a thin film of the solid dispersion on the flask wall.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Collection and Storage: Scrape the solid dispersion from the flask and store it in a desiccator.
-
Characterization (Optional but Recommended): Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the compound.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in improving the solubility of this compound.
Caption: A workflow for troubleshooting the solubility of this compound.
Caption: A simplified diagram illustrating the co-solvent strategy.
Caption: A conceptual diagram of a cyclodextrin inclusion complex.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics [mdpi.com]
- 7. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic Applications of Solid Dispersions for Drugs and New Molecules: In Vitro and In Vivo Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor reproducibility in kinase inhibition assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address poor reproducibility in kinase inhibition assays.
Troubleshooting Guide
This guide addresses specific issues that can lead to poor reproducibility in your kinase inhibition assays.
Q1: My IC50 values for the same inhibitor vary significantly between experiments. What are the potential causes?
Poor reproducibility of IC50 values is a common issue and can stem from several factors throughout the experimental workflow. Here are the key areas to investigate:
-
Reagent Variability:
-
Enzyme Purity and Activity: The purity of your kinase preparation is critical; even small amounts of contaminating kinases can lead to false activity detection.[1] Ensure you are using a highly pure kinase preparation (ideally >98%).[1] The specific activity of the enzyme can also vary between batches, so it's crucial to qualify each new lot.
-
Substrate Quality: The purity and concentration of the substrate peptide or protein are important. Variations in substrate quality can affect the kinetics of the reaction.
-
ATP Concentration: Since many inhibitors are ATP-competitive, variations in the ATP concentration will directly impact the IC50 value.[2] It is recommended to use an ATP concentration at or near the Km value for the specific kinase to ensure data comparability.[2]
-
Buffer Components: Inconsistent pH, ionic strength, or the presence of chelating agents like EDTA can affect enzyme activity and inhibitor binding.[1]
-
-
Assay Conditions:
-
Incubation Times: The duration of the kinase reaction is critical. If the reaction proceeds too far (high substrate conversion), it can lead to an underestimation of inhibitor potency and shifts in IC50 values.[1] Aim for initial velocity conditions where substrate conversion is typically below 20%.
-
Temperature Fluctuations: Enzyme activity is highly sensitive to temperature.[3][4][5][6] Inconsistent temperature control during the assay can introduce significant variability.
-
DMSO Concentration: The final concentration of DMSO (the solvent for many inhibitors) should be kept consistent across all wells and plates, as it can affect kinase activity.[7]
-
-
Pipetting and Dispensing Errors:
-
Inaccurate Liquid Handling: Small errors in dispensing the enzyme, substrate, ATP, or inhibitor can lead to large variations in the final results, especially in low-volume assays.
-
Order of Addition: The order in which reagents are added can sometimes influence the results. It's important to maintain a consistent order of addition for all experiments.[1]
-
-
Data Analysis:
-
Inconsistent Data Processing: Using different methods for background subtraction, normalization, and curve fitting can lead to different IC50 values. Standardize your data analysis workflow.
-
Q2: I'm observing a high degree of variability between replicate wells on the same plate. What should I check?
High intra-plate variability often points to technical errors in assay execution. Here's a checklist of things to consider:
-
Pipetting Technique: Ensure proper pipetting technique to avoid bubbles and ensure accurate volume dispensing. Use calibrated pipettes.
-
Mixing: Inadequate mixing of reagents in the wells can lead to localized concentration differences and inconsistent reactions. Ensure thorough but gentle mixing after each reagent addition.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate the reagents and alter the reaction kinetics. To mitigate this, consider not using the outer wells for experimental data or filling them with buffer.
-
Plate Type: The type of microplate used can influence the assay, especially for detection methods that are sensitive to plate material or well geometry.[1]
-
Reader-Related Issues: For assays involving plate readers, ensure the reader is properly calibrated and that there are no issues with the light source, detectors, or injection system.
Q3: My positive and negative controls are not behaving as expected. What does this indicate?
Control failures are a clear sign that the assay is not performing correctly.
-
Low Signal-to-Background Ratio: If the difference between your positive control (uninhibited kinase activity) and negative control (no enzyme or a fully inhibited reaction) is small, it will be difficult to accurately measure inhibitor effects. This could be due to:
-
Low enzyme activity.
-
High background signal from the detection reagents.
-
Suboptimal substrate or ATP concentrations.
-
-
Inconsistent Positive Control: If the positive control signal varies significantly, it points to issues with the stability or activity of the kinase or other key reagents.
-
Inconsistent Negative Control: Variability in the negative control suggests a problem with the background signal, which could be caused by the detection reagents or compound interference.
Q4: How can I identify and mitigate compound interference in my assay?
Compound interference can lead to false positives or false negatives. Here are some common types of interference and how to address them:
-
Fluorescent Compounds: Test compounds that are fluorescent can interfere with fluorescence-based detection methods. You can check for this by measuring the fluorescence of the compound alone at the assay's excitation and emission wavelengths.
-
Signal Quenching: Some compounds can quench the signal from the detection reagents.[7]
-
Luciferase Inhibition: In luciferase-based assays that measure ATP consumption (like Kinase-Glo®), compounds that inhibit luciferase can be mistaken for kinase inhibitors.[1] This can be addressed by running a counterscreen against luciferase.
-
Promiscuous Inhibitors: Some compounds form aggregates that non-specifically inhibit enzymes.[1] Including a non-ionic detergent like Triton X-100 in the assay buffer can often mitigate this.
Frequently Asked Questions (FAQs)
Q1: What are the most critical quality control parameters for a kinase assay?
To ensure the reliability and reproducibility of your kinase assays, you should consistently monitor the following quality control parameters:
-
Z'-factor: This is a statistical measure of the separation between the positive and negative controls. A Z'-factor value between 0.5 and 1.0 indicates an excellent assay, while a value below 0.5 suggests the assay is not robust enough for reliable inhibitor screening.[1]
-
Signal-to-Background Ratio (S/B): This is the ratio of the signal from the positive control to the signal from the negative control. A higher S/B ratio is generally better, as it provides a larger window to measure inhibition.
-
Coefficient of Variation (%CV): This measures the variability of replicate wells. A %CV of less than 15% is generally considered acceptable.
Q2: How do I choose the right kinase assay format?
The choice of assay format depends on several factors, including the specific kinase, the available laboratory equipment, and the goals of the experiment (e.g., high-throughput screening vs. detailed mechanistic studies).[8][9]
| Assay Format | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the incorporation of radioactive phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[10][11] | Direct and sensitive method, considered the "gold standard".[11] | Requires handling of radioactive materials and involves separation steps.[11] |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently labeled tracers that bind to product-specific antibodies. | Homogeneous (no-wash) format, suitable for HTS.[1] | Susceptible to interference from fluorescent compounds.[1] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the energy transfer between a donor and an acceptor fluorophore, which are brought into proximity by a binding event (e.g., an antibody binding to a phosphorylated substrate). | Homogeneous format with high sensitivity and low background. | Can be complex to set up and may have higher reagent costs. |
| Luminescence-Based Assays (e.g., Kinase-Glo®) | Measures the amount of ATP remaining in the reaction by using a luciferase-luciferin reaction. | Simple "add-mix-read" format, suitable for HTS.[12] | Indirect measurement of kinase activity, susceptible to interference from luciferase inhibitors.[1] |
| ELISA-Based Assays | Uses antibodies to detect the phosphorylated substrate in a multi-well plate format with a colorimetric or chemiluminescent readout. | High specificity and sensitivity. | Requires multiple wash steps, making it lower throughput. |
Q3: What are some best practices for preparing and storing kinase assay reagents?
Proper handling and storage of reagents are crucial for assay consistency.
-
Kinase Enzyme: Store at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Include a cryoprotectant like glycerol in the storage buffer.
-
ATP: Prepare a concentrated stock solution and store it at -20°C in small aliquots. The concentration of the stock solution should be verified spectrophotometrically.
-
Substrates: Peptide substrates are generally stable when stored lyophilized or as frozen stock solutions. Protein substrates may be more sensitive and should be handled according to the manufacturer's recommendations.
-
Inhibitors: Store inhibitor stock solutions in an appropriate solvent (usually DMSO) at -20°C or -80°C. Minimize exposure to light and air.
Experimental Protocols
Protocol 1: General Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general workflow for a luminescence-based kinase assay that measures ATP consumption.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a 2X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Kinase Solution: Dilute the kinase enzyme to a 2X working concentration in 1X kinase buffer.
-
Substrate/ATP Solution: Prepare a 4X solution of the substrate and ATP in 1X kinase buffer. The final ATP concentration should be at the Km for the kinase.
-
Inhibitor Solutions: Prepare serial dilutions of the inhibitor in DMSO. Then, dilute the inhibitor solutions in 1X kinase buffer to a 4X final concentration.
-
Detection Reagent: Prepare the ATP detection reagent (e.g., Kinase-Glo®) according to the manufacturer's instructions.
2. Assay Procedure:
-
Add 5 µL of the 4X inhibitor solution to the wells of a 384-well plate. For positive controls, add 5 µL of buffer with DMSO.
-
Add 10 µL of the 2X kinase solution to all wells except the negative controls. For negative controls, add 10 µL of 1X kinase buffer.
-
Add 5 µL of the 4X substrate/ATP solution to all wells to start the reaction.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
Add 20 µL of the ATP detection reagent to all wells to stop the reaction.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
3. Data Analysis:
-
Subtract the background luminescence (negative control wells) from all other wells.
-
Normalize the data to the positive control (100% activity) and a fully inhibited control (0% activity).
-
Plot the normalized data against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Radiometric Kinase Assay ([γ-³²P]ATP Filter Binding)
This protocol describes a classic method for measuring kinase activity using radioactive ATP.[10]
1. Reagent Preparation:
-
Kinase Reaction Buffer (5X): 250 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM DTT.[10]
-
"Cold" ATP Stock: 10 mM ATP in water.
-
"Hot" ATP Stock: [γ-³²P]ATP.
-
Substrate Solution: Prepare the substrate at a 10X concentration in water.
-
Kinase Solution: Dilute the kinase to a 10X concentration in an appropriate buffer.
-
Stop Solution: 75 mM phosphoric acid.
2. Assay Procedure:
-
Prepare a master mix containing the kinase reaction buffer, "cold" ATP, "hot" ATP, and substrate.
-
Add the kinase solution to start the reaction.
-
Incubate at 30°C for a predetermined time (e.g., 20 minutes).[10]
-
Stop the reaction by adding the stop solution.
-
Spot a portion of the reaction mixture onto a phosphocellulose filter paper (e.g., P81).[12]
-
Wash the filter paper several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.[10]
-
Allow the filter paper to dry.
-
Measure the radioactivity on the filter paper using a scintillation counter.
Visualizations
Caption: A troubleshooting workflow for addressing poor reproducibility.
Caption: A simplified representation of a kinase signaling cascade.
Caption: Classification of different types of kinase inhibitors.
References
- 1. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. monash.edu [monash.edu]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Factors Affecting Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 6. What are the factors affecting enzyme activity? | AAT Bioquest [aatbio.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. The challenge of selecting protein kinase assays for lead discovery optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
Technical Support Center: Strategies for Reducing Off-target Effects of Pyrimidine Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with pyrimidine inhibitors.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and solutions.
Issue 1: Inhibitor shows high cytotoxicity in cell-based assays, even at concentrations expected to be selective.
Potential Cause 1: Off-target effects. The inhibitor may be acting on unintended targets that are critical for cell viability.
Solution:
-
Confirm On-Target Engagement: Use a target engagement assay like the Cellular Thermal Shift Assay (CETSA) to verify that the inhibitor is binding to its intended target in the cellular environment.
-
Perform a Uridine Rescue Experiment (for pyrimidine synthesis inhibitors): If your inhibitor targets the de novo pyrimidine biosynthesis pathway (e.g., DHODH inhibitors), supplementing the cell culture medium with uridine should rescue the cytotoxic effects.[1][2] This confirms that the observed phenotype is due to the inhibition of pyrimidine synthesis.
-
Kinome Profiling (for kinase inhibitors): Screen the inhibitor against a broad panel of kinases to identify potential off-target interactions.[3] Many kinases share structural similarities in their ATP-binding pockets, making pyrimidine-based inhibitors prone to off-target effects.[4][5]
Potential Cause 2: Non-specific toxicity. The compound itself may have inherent cytotoxic properties unrelated to its intended mechanism of action.
Solution:
-
Test in a Target-Negative Cell Line: If available, use a cell line that does not express the target protein to see if the cytotoxicity persists.
-
Structural Analogs: Synthesize and test a structurally related but inactive analog of your inhibitor. This can help differentiate between target-mediated effects and non-specific toxicity.
Issue 2: The inhibitor is potent in biochemical assays but shows weak or no activity in cell-based assays.
Potential Cause 1: Poor cell permeability. The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target.
Solution:
-
Assess Physicochemical Properties: Analyze the inhibitor's lipophilicity (LogP) and other properties that influence membrane permeability.
-
Cellular Uptake Assays: Use methods like liquid chromatography-mass spectrometry (LC-MS) to quantify the intracellular concentration of the inhibitor.
Potential Cause 2: Efflux by cellular transporters. The inhibitor may be actively pumped out of the cell by transporters like P-glycoprotein (P-gp).
Solution:
-
Use Efflux Pump Inhibitors: Co-incubate the cells with a known efflux pump inhibitor (e.g., verapamil) to see if the potency of your pyrimidine inhibitor increases.
-
Modify Inhibitor Structure: Redesign the inhibitor to be a poorer substrate for efflux pumps.
Potential Cause 3: High protein binding in culture medium. The inhibitor may be binding to proteins in the serum of the cell culture medium, reducing its free concentration available to enter cells.
Solution:
-
Perform Assays in Serum-Free or Low-Serum Conditions: If the cells can tolerate it, reduce the serum concentration in your assay medium.
-
Measure Protein Binding: Determine the fraction of the inhibitor bound to plasma proteins to better correlate in vitro and in vivo efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the main off-target liabilities of pyrimidine-based kinase inhibitors?
A1: The pyrimidine scaffold is a "privileged structure" in kinase inhibitor design because it mimics the adenine ring of ATP, allowing it to bind to the ATP-binding site of many kinases.[4] This inherent similarity is also its main liability, leading to a lack of selectivity. Off-target effects can arise from the inhibition of other kinases with similar ATP-binding pockets, which can lead to unexpected cellular phenotypes and toxicities.[6] For example, inhibitors designed for a specific kinase may also inhibit other kinases in the same family or even in different families.
Q2: How can I rationally design pyrimidine inhibitors with improved selectivity?
A2: Several strategies can be employed to enhance the selectivity of pyrimidine inhibitors:
-
Exploit Unique Features of the Target's Active Site: Design modifications to the pyrimidine core or its substituents that interact with non-conserved residues in the ATP-binding pocket of the target kinase.
-
Target Allosteric Sites: Develop inhibitors that bind to allosteric sites outside the conserved ATP-binding pocket. These sites are often unique to a specific kinase or kinase family, offering a higher degree of selectivity.
-
Covalent Inhibition: If the target kinase has a unique, accessible cysteine residue near the active site, a covalent inhibitor can be designed to form an irreversible bond, providing high potency and selectivity.[7]
Q3: What are the common off-target effects of inhibitors targeting pyrimidine biosynthesis, and how can they be mitigated?
A3: Inhibitors of de novo pyrimidine biosynthesis, such as DHODH inhibitors, are generally quite specific for their target enzyme.[8] However, their primary "off-target" concern is the effect on highly proliferative normal cells that also rely on this pathway, such as immune cells and cells of the gastrointestinal tract. This can lead to side effects like immunosuppression and diarrhea.[9]
Mitigation Strategies:
-
Dose Optimization: Carefully titrating the dose can help find a therapeutic window that affects cancer cells more than healthy cells.
-
Combination Therapy: Combining a DHODH inhibitor with an inhibitor of the pyrimidine salvage pathway (e.g., a nucleoside transporter inhibitor) can enhance the anti-cancer effect, potentially allowing for lower, less toxic doses of the DHODH inhibitor.[7][10]
-
Uridine Rescue (in a clinical setting): In cases of severe toxicity, uridine administration can be used to bypass the enzymatic block and replenish the pyrimidine pool in healthy tissues.
Data Presentation
Table 1: Selectivity Profile of Representative Pyrimidine-Based Kinase Inhibitors (IC50 values in nM)
| Inhibitor | Target Kinase | Target IC50 (nM) | Off-Target Kinase 1 | Off-Target 1 IC50 (nM) | Off-Target Kinase 2 | Off-Target 2 IC50 (nM) | Reference |
| Compound 9d | Aurora A | 0.8 | Aurora B | 1.6 | FLT3 | 3.5 | [11] |
| SI306 | Src | 11,200 (GIN8 cells) | - | - | - | - | [12] |
| Compound 95 | EGFR-mutant | 200 | - | - | - | - | [13] |
| Compound 72 | FAK | 27.4 | - | - | - | - | [13] |
Note: This table provides a selection of data from the literature. A comprehensive understanding of an inhibitor's selectivity requires screening against a broad panel of kinases.
Table 2: In Vitro Potency of DHODH Inhibitors
| Inhibitor | IC50 (nM) against human DHODH | Reference |
| Brequinar | 4.5 | [14] |
| A771726 | 411 | [14] |
| Indoluidin D | 210 | [14] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the verification of inhibitor binding to its target protein in a cellular context.[15]
Materials:
-
Cells expressing the target protein
-
Pyrimidine inhibitor of interest
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibody against the target protein for Western blotting or ELISA
Procedure:
-
Cell Treatment: Treat cultured cells with the pyrimidine inhibitor at various concentrations. Include a vehicle control (DMSO). Incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1-3 hours).
-
Heating Step: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. This is followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the supernatant using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates that the inhibitor has bound to and stabilized the target protein.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol is a general guideline for measuring the inhibitory activity of a compound against a purified kinase.[3][16][17][18]
Materials:
-
Purified recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Kinase reaction buffer
-
Pyrimidine inhibitor of interest
-
Detection reagent (e.g., ADP-Glo™, HTRF® KinEASE™)
-
Microplate reader
Procedure:
-
Prepare Reagents: Dilute the kinase, substrate, and inhibitor to the desired concentrations in the kinase reaction buffer.
-
Inhibitor Incubation: Add the inhibitor at various concentrations to the wells of a microplate. Include a positive control (a known inhibitor) and a negative control (vehicle).
-
Add Kinase: Add the purified kinase to the wells and incubate for a short period (e.g., 10-30 minutes) to allow the inhibitor to bind.
-
Initiate Kinase Reaction: Add a mixture of the substrate and ATP to each well to start the reaction. Incubate for a predetermined time (e.g., 30-60 minutes) at the optimal temperature for the kinase.
-
Stop Reaction and Detect Signal: Stop the reaction (e.g., by adding EDTA) and add the detection reagent according to the manufacturer's instructions.
-
Measure Signal: Read the plate on a microplate reader. The signal will be proportional to the amount of ADP produced (or ATP consumed), which reflects the kinase activity.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 9. Pyrimidine Synthesis Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]
- 13. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. In vitro kinase assay [protocols.io]
- 17. youtube.com [youtube.com]
- 18. bmglabtech.com [bmglabtech.com]
Addressing solubility issues of acetamide derivatives in cell culture media
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing solubility challenges with acetamide derivatives in cell culture media.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My acetamide derivative, dissolved in DMSO, precipitates when added to the cell culture medium. What is happening and how can I prevent this?
A1: This is a common issue that occurs when a compound that is soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous environment like cell culture media.[1] The drastic change in solvent polarity causes the compound to crash out of solution.
Troubleshooting Steps:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize toxicity to the cells.[2][3] Some cell lines can be sensitive to even low concentrations of DMSO, which can affect cell growth and viability.[4][5][6]
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution. First, dilute the DMSO stock in a small volume of serum-free media or Phosphate-Buffered Saline (PBS), vortexing gently, and then add this intermediate dilution to the final culture volume.[1]
-
Increase Stock Concentration: Prepare a more concentrated stock solution in DMSO. This allows you to add a smaller volume to the cell culture medium, thereby lowering the final DMSO concentration and reducing the chances of precipitation.[1]
-
Pre-warming the Media: Gently warming the cell culture media to 37°C before adding the compound can sometimes help maintain solubility. However, be cautious not to overheat the media, as this can degrade its components.
Q2: What alternative solvents can I use if my compound is still insoluble or if my cells are sensitive to DMSO?
A2: Several other organic solvents can be used for in vitro assays, but it is crucial to determine the maximum concentration your specific cell line can tolerate without affecting viability or experimental outcomes.[7]
Alternative Solvents:
-
Ethanol: Often used as an alternative to DMSO.[7] However, like DMSO, it can have effects on cell growth and should be used at low final concentrations.[6]
-
Dimethylformamide (DMF) and Dimethylacetamide (DMAC): These are strong solvents but are also known to be hepatotoxic at high concentrations.[8]
-
Polyethylene Glycol (PEG): Lower molecular weight PEGs, such as PEG400, can be used as co-solvents to improve the solubility of poorly water-soluble compounds.[9]
-
Propylene Glycol (PG): Generally recognized as safe (GRAS) and can be a good solvent for many compounds.[10]
Always perform a vehicle control experiment, treating cells with the same concentration of the solvent used to dissolve the compound, to account for any solvent-induced effects.[3]
Q3: Are there methods to enhance the solubility of my acetamide derivative without using high concentrations of organic solvents?
A3: Yes, several formulation strategies can improve the aqueous solubility of your compound.
Solubility Enhancement Techniques:
-
pH Modification: For ionizable compounds, adjusting the pH of the medium can significantly increase solubility.[9][11]
-
Use of Surfactants: Non-ionic surfactants like Tween 80 can be used to form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[9][12] However, be mindful that high concentrations of detergents can be toxic to cells.[13]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[14] They can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility and stability in aqueous solutions.[14][15][16][17][18]
Q4: My media has become turbid or contains visible precipitates, but it's not due to my compound. What could be the cause?
A4: Turbidity or precipitation in cell culture media can arise from several factors unrelated to the experimental compound.[19]
Potential Causes and Solutions:
-
Temperature Shifts: Repeated freeze-thaw cycles or drastic temperature changes can cause high molecular weight proteins and salts to precipitate. It is recommended to aliquot media into smaller, single-use volumes.[19]
-
Component Precipitation: Certain components, like calcium salts, can precipitate if the media is prepared incorrectly.[19] When preparing media from powders, ensure components are added in the correct order and dissolved completely.
-
Evaporation: Water loss from the culture vessel can increase the concentration of salts and other components, leading to precipitation.[19] Ensure proper humidification in the incubator.[19]
-
Contamination: Microbial contamination can also cause turbidity.[19] If you suspect contamination, discard the culture and decontaminate the incubator and hood.
Quantitative Data Summary
The solubility of acetamide derivatives can vary significantly based on their specific structure and the solvent used. The following table provides a general overview of the solubility of the parent compound, acetamide, in different solvents. Researchers should determine the solubility of their specific derivative experimentally.
| Solvent | Solubility of Acetamide | Notes |
| Water | Highly soluble (2250 g/L at 20°C)[20] | The parent acetamide is very soluble in water.[21][22] Derivatives may have significantly lower aqueous solubility. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions of poorly water-soluble compounds for in vitro assays.[5] |
| Ethanol | Soluble | An alternative to DMSO, but also requires careful control of the final concentration in cell culture.[7] |
| Cell Culture Media | Variable | Solubility is highly dependent on the specific derivative and the composition of the media. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the standard procedure for preparing a concentrated stock solution of a poorly soluble acetamide derivative using an organic solvent.[23][24][25]
Materials:
-
Acetamide derivative powder
-
Anhydrous DMSO (or other suitable organic solvent)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of the acetamide derivative using an analytical balance in a sterile environment.
-
Add Solvent: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM). It is common to prepare stock solutions at 10x or 100x the final concentration.[23]
-
Dissolve the Compound: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but be cautious of compound stability at higher temperatures.
-
Sterile Filtration (Optional): If necessary, sterile filter the stock solution using a 0.22 µm syringe filter compatible with the organic solvent.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[3]
Protocol 2: Determining the Maximum Tolerated Solvent Concentration
This protocol is essential for establishing the highest concentration of a solvent that can be used in your cell-based assay without causing significant cytotoxicity.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Solvent (e.g., DMSO)
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Multichannel pipette
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed Cells: Seed your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow the cells to adhere overnight.
-
Prepare Solvent Dilutions: Prepare a serial dilution of the solvent in complete cell culture medium. For DMSO, typical final concentrations to test range from 0.1% to 5% (v/v).[2]
-
Treat Cells: Remove the old medium and add the medium containing the different solvent concentrations to the cells. Include a "no solvent" control.
-
Incubate: Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Assess Cell Viability: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Analyze Data: Calculate the percentage of viable cells for each solvent concentration relative to the "no solvent" control. The highest concentration that does not significantly reduce cell viability is your maximum tolerated solvent concentration.
Visual Guides
// Nodes start [label="Start:\nAcetamide Derivative\nSolubility Issue", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_stock [label="Prepare Concentrated\nStock Solution (e.g., in DMSO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; test_solubility [label="Test Solubility in\nCulture Medium", fillcolor="#FBBC05", fontcolor="#202124"]; precipitate [label="Precipitation\nObserved?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_precipitate [label="No Precipitation", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize [label="Optimize Dilution\n(e.g., stepwise dilution,\npre-warm media)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; retest [label="Retest Solubility", fillcolor="#FBBC05", fontcolor="#202124"]; still_precipitates [label="Still Precipitates", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; explore_alt [label="Explore Alternative\nSolvents or\nSolubilization Methods", fillcolor="#4285F4", fontcolor="#FFFFFF"]; proceed [label="Proceed with\nExperiment", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End:\nExperiment Ready", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> prep_stock; prep_stock -> test_solubility; test_solubility -> precipitate; precipitate -> optimize [label="Yes"]; optimize -> retest; retest -> still_precipitates; still_precipitates -> explore_alt [label="Yes"]; explore_alt -> prep_stock; still_precipitates -> proceed [label="No"]; precipitate -> no_precipitate [label="No"]; no_precipitate -> proceed; proceed -> end; } caption: "Troubleshooting workflow for addressing compound precipitation."
// Nodes ligand [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; receptor [label="Receptor Tyrosine Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ras [label="Ras", fillcolor="#FBBC05", fontcolor="#202124"]; raf [label="Raf", fillcolor="#FBBC05", fontcolor="#202124"]; mek [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; erk [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; transcription [label="Gene Transcription\n(Proliferation, Survival)", fillcolor="#34A853", fontcolor="#FFFFFF"]; acetamide_deriv [label="Acetamide Derivative\n(Inhibitor)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges ligand -> receptor; receptor -> ras; ras -> raf; raf -> mek; mek -> erk; erk -> transcription; acetamide_deriv -> raf [arrowhead=tee, color="#EA4335", style=dashed]; } caption: "Example of a signaling pathway inhibited by an acetamide derivative."
References
- 1. researchgate.net [researchgate.net]
- 2. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Biological effects of acetamide, formamide, and their monomethyl and dimethyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 13. researchgate.net [researchgate.net]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 17. Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Cell Culture Academy [procellsystem.com]
- 20. Acetamide [sitem.herts.ac.uk]
- 21. go.drugbank.com [go.drugbank.com]
- 22. solubilityofthings.com [solubilityofthings.com]
- 23. phytotechlab.com [phytotechlab.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. chem.libretexts.org [chem.libretexts.org]
Optimizing crystallization conditions for X-ray crystallography of aminopyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization conditions for aminopyrimidine-protein complexes for X-ray crystallography.
Troubleshooting Guides
Problem: Immediate, heavy precipitation upon mixing protein-aminopyrimidine complex with the crystallization solution.
Possible Cause 1: Precipitant concentration is too high.
-
Solution: Systematically reduce the precipitant concentration. For example, if the initial condition was 20% PEG 3350, screen a range from 10-18% in 2% increments. Heavy precipitation often indicates that the supersaturation level is too high, leading to rapid, disordered aggregation rather than ordered crystal lattice formation.
Possible Cause 2: pH is at or near the protein's isoelectric point (pI).
-
Solution: Proteins are least soluble at their pI. Adjust the buffer pH to be at least 1-2 units away from the calculated pI of the protein-ligand complex. It is crucial to experimentally verify the stability of the protein and ligand at the new pH range.
Possible Cause 3: Poor solubility of the aminopyrimidine ligand.
-
Solution: Aminopyrimidine-based compounds can sometimes have limited solubility.
-
Ensure the ligand is fully dissolved in a suitable co-solvent (e.g., DMSO, ethanol) before adding it to the protein solution. Keep the final co-solvent concentration in the crystallization drop as low as possible (typically under 5%) to avoid interference with crystallization.
-
Consider creating a stock solution of the ligand with additives that may enhance its solubility.[1]
-
Possible Cause 4: Protein concentration is too high.
-
Solution: While a high protein concentration is often desirable, it can lead to precipitation if the solution is not stable. Try reducing the protein concentration by half and repeating the crystallization screen.
Problem: No crystals or precipitate form (clear drops).
Possible Cause 1: Precipitant concentration is too low.
-
Solution: The solution is likely undersaturated. Increase the concentration of the precipitant in a stepwise manner. For instance, if the starting condition is 10% PEG 6000, try a range from 12% to 25%.
Possible Cause 2: Protein concentration is too low.
-
Solution: Concentrate the protein-ligand complex. Typical protein concentrations for crystallization are between 5 and 20 mg/mL.[2] However, for some systems, concentrations as high as 50 mg/mL may be necessary.
Possible Cause 3: The chosen crystallization screen is not effective for your target.
-
Solution: Expand your screening to a wider range of conditions. If you started with a PEG-based screen, try a salt-based screen or a screen with a different set of polymers and organic molecules.
Problem: Formation of microcrystals, needles, or plates that are too small for X-ray diffraction.
Possible Cause 1: Nucleation rate is too high.
-
Solution: A high nucleation rate leads to the formation of many small crystals rather than a few large ones.
-
Slightly decrease the precipitant and/or protein concentration to slow down the crystallization process.
-
Consider lowering the incubation temperature to reduce the rate of crystal growth.
-
Fine-tune the pH of the buffer, as small changes can significantly impact crystal quality.
-
Possible Cause 2: Presence of impurities or protein heterogeneity.
-
Solution: Ensure the protein sample is highly pure and monodisperse. Use techniques like size-exclusion chromatography as a final purification step. Dynamic Light Scattering (DLS) can be used to assess the homogeneity of the sample.
Possible Cause 3: Suboptimal crystal packing.
-
Solution: Experiment with additives that can influence crystal contacts and promote better-ordered lattices.
Possible Cause 4: Need for controlled nucleation.
-
Solution: Employ micro-seeding or macro-seeding techniques. This involves transferring crushed microcrystals from a previous experiment into a new, equilibrated drop to encourage the growth of larger, single crystals.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the concentration of my aminopyrimidine ligand?
A1: A general guideline is to use a ligand concentration that is in molar excess of the protein concentration to ensure a high occupancy of the binding site. For co-crystallization, a 5 to 10-fold molar excess of the ligand is often recommended.[7] If the binding affinity (Kd) is known, aim for a final ligand concentration of at least 10 times the Kd value to achieve over 90% complex formation.[8]
Q2: Should I use co-crystallization or soaking for my aminopyrimidine-protein complex?
A2: The choice depends on several factors:
-
Co-crystallization (mixing the protein and ligand before crystallization) is often preferred when the ligand is required for protein stability or induces a significant conformational change. It is also the method of choice for ligands with low solubility.[1]
-
Soaking (introducing the ligand to pre-existing apo-protein crystals) can be a faster method if you already have a robust apo-crystal system. It is also useful when you have a limited supply of the ligand. However, soaking may not be successful if the ligand binding site is not accessible in the crystal lattice or if ligand binding causes the crystals to crack or dissolve.
Q3: My aminopyrimidine derivative is poorly soluble in aqueous buffers. How can I overcome this?
A3: Poor solubility is a common challenge. Here are some strategies:
-
Prepare a high-concentration stock solution of your compound in an organic solvent like DMSO or ethanol. When preparing your protein-ligand complex, add the stock solution dropwise while gently stirring to avoid precipitation. Aim for a final organic solvent concentration below 5% in your crystallization trial, as higher concentrations can inhibit crystallization.
-
Experiment with the use of co-solvents or additives in your crystallization screen that may improve the solubility of your ligand.
-
For some aminopyrimidine compounds that are only soluble in solvents like DMF or DMSO, diffusion crystallization methods can be effective.[9]
Q4: What are some common crystallization conditions that have been successful for protein-aminopyrimidine complexes, particularly kinases?
A4: Kinases are a common target for aminopyrimidine-based inhibitors. While optimal conditions are always target-specific, published structures provide a good starting point. For example, some kinase-aminopyrimidine complexes have been crystallized using polyethylene glycols (PEGs) as the primary precipitant, often in combination with a salt and a buffer in the pH range of 7.0-8.5.[2] Refer to the table below for specific examples.
Data Presentation
Table 1: Examples of Crystallization Conditions for Kinase-Aminopyrimidine/Pyrimidine Inhibitor Complexes
| Target Protein | Ligand Type | Protein Conc. | Crystallization Conditions | Temperature | PDB ID |
| MARK4 | Pyrazolopyrimidine | 23.7 mg/mL | 20% (w/v) PEG 6000, 0.2 M MgCl₂, 0.1 M Tris pH 8.5 | 19°C | 3FGG[2] |
| CDK9 | 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine | Not specified | Conditions for co-crystallization with CDK2 provide insights. | Not specified | 4BCK[7] |
| p38 MAP Kinase | Pyridol-pyrimidine | Not specified | Comparison of multiple inhibitor-bound structures. | Not specified | 1DI9[10] |
| MSK1 | Chloropyrimidine | Not specified | Covalent inhibitor complex. | Not specified | 7UP8[11] |
| CDK2/CyclinE1 | Aminopyrimidine-based degrader | Not specified | X-ray diffraction at 2.54 Å resolution. | Not specified | 9D0V[12] |
Experimental Protocols
Protocol 1: Co-crystallization of a Protein-Aminopyrimidine Complex
-
Protein Preparation: Purify the target protein to >95% homogeneity. The final purification step should ideally be size-exclusion chromatography using the buffer intended for crystallization. Concentrate the protein to a working stock of 5-20 mg/mL.
-
Ligand Preparation: Prepare a 10-50 mM stock solution of the aminopyrimidine ligand in a suitable organic solvent (e.g., 100% DMSO).
-
Complex Formation:
-
On ice, slowly add the aminopyrimidine stock solution to the protein solution to achieve a 5-10 fold molar excess of the ligand.
-
Incubate the mixture on ice for at least 1 hour to allow for complex formation.
-
Centrifuge the complex solution at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to remove any precipitated material.
-
-
Crystallization Screening:
-
Use the supernatant (the protein-ligand complex) to set up crystallization trials using commercially available or custom-made screens.
-
Employ the hanging-drop or sitting-drop vapor diffusion method. Mix the complex solution with the reservoir solution in a 1:1, 1:2, or 2:1 ratio.
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
-
Protocol 2: Soaking of an Aminopyrimidine Ligand into Apo-Crystals
-
Apo-Crystal Growth: Grow crystals of the apo-protein using previously established conditions.
-
Soaking Solution Preparation:
-
Prepare a stabilizing solution, which is typically the reservoir solution from which the crystals were grown.
-
Dissolve the aminopyrimidine ligand directly into the stabilizing solution to the desired final concentration (typically 1-10 mM, depending on solubility and binding affinity). If necessary, use a small amount of co-solvent like DMSO to dissolve the ligand first, then dilute with the stabilizing solution.
-
-
Soaking Procedure:
-
Carefully transfer the apo-crystals from their growth drop into a drop of the soaking solution using a cryo-loop.
-
Incubate for a period ranging from a few minutes to several hours. The optimal soaking time needs to be determined empirically.
-
-
Cryo-protection and Data Collection:
-
Briefly transfer the soaked crystal into a cryo-protectant solution (often the soaking solution supplemented with glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.
-
Proceed with X-ray diffraction data collection.
-
Visualizations
Caption: General workflow for protein-aminopyrimidine complex crystallization.
Caption: Decision tree for troubleshooting common crystallization issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Crystal structure of microtubule affinity-regulating kinase 4 catalytic domain in complex with a pyrazolopyrimidine inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biolscigroup.us [biolscigroup.us]
- 4. Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
- 9. Crystallography for protein kinase drug design: PKA and SRC case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 9d0v - Crystal structure of CDK2/CyclinE1 in complex with Cpd 2 - Summary - Protein Data Bank Japan [pdbj.org]
Validation & Comparative
A Comparative Analysis of Known B-RafV600E Inhibitors and the Prospect of N-(2-Aminopyrimidin-4-yl)acetamide
A comprehensive guide for researchers and drug development professionals on the therapeutic landscape of B-RafV600E inhibition. This document provides a comparative analysis of established B-RafV600E inhibitors and explores the potential of novel chemical scaffolds, such as N-(2-Aminopyrimidin-4-yl)acetamide.
The B-Raf serine/threonine kinase, a critical component of the RAS-RAF-MEK-ERK mitogen-activated protein kinase (MAPK) signaling pathway, is a well-established therapeutic target in oncology. The V600E mutation in the B-Raf gene leads to constitutive activation of the kinase, driving cell proliferation and survival in a significant portion of melanomas, as well as in a subset of colorectal, thyroid, and other cancers. This has spurred the development of targeted inhibitors, several of which have gained regulatory approval and have become standard-of-care treatments.
This guide provides a detailed comparison of the leading B-RafV600E inhibitors: Vemurafenib, Dabrafenib, and Encorafenib. While a direct experimental comparison with this compound is not currently feasible due to a lack of published data on its B-RafV600E inhibitory activity, this document will discuss its chemical features in the context of known inhibitors and propose a pathway for its future evaluation.
Quantitative Comparison of Known B-RafV600E Inhibitors
The following tables summarize the in vitro potency of Vemurafenib, Dabrafenib, and Encorafenib against B-RafV600E, wild-type B-Raf, and the related C-Raf kinase. Cellular potency in B-RafV600E mutant cell lines is also presented.
| Inhibitor | B-RafV600E IC50 (nM) | Wild-Type B-Raf IC50 (nM) | C-Raf IC50 (nM) |
| Vemurafenib | 31[1][2] | 100 - 160[3] | 48[2][3] |
| Dabrafenib | 0.7[4] | 5.2[4] | 6.3[4] |
| Encorafenib | 0.3[5] | 0.47[6] | 0.3[6] |
| Inhibitor | Cell Line | Cellular EC50 (nM) |
| Vemurafenib | A375 (Melanoma) | Not explicitly found, but inhibits pMEK/pERK in the low micromolar range[1] |
| Dabrafenib | A375P (Melanoma) | <200[7] |
| Encorafenib | A375 (Melanoma) | 4[5][8] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the B-Raf signaling pathway and a general workflow for the evaluation of potential B-Raf inhibitors.
Caption: The RAS-RAF-MEK-ERK signaling cascade.
Caption: General workflow for B-Raf inhibitor evaluation.
Experimental Protocols
B-RafV600E Kinase Assay (In Vitro)
This protocol is a generalized procedure based on commercially available kits.[9][10]
-
Reagent Preparation : Thaw and prepare the 5x Kinase Buffer, ATP, and B-Raf substrate as per the manufacturer's instructions.
-
Master Mixture Preparation : Prepare a master mixture containing the 5x Kinase Buffer, ATP, and B-Raf substrate.
-
Inhibitor Preparation : Serially dilute the test compound (e.g., this compound) in a suitable buffer.
-
Kinase Reaction : Add the diluted B-RafV600E enzyme to a 96-well plate. Add the serially diluted inhibitor to the respective wells. Initiate the kinase reaction by adding the master mixture.
-
Incubation : Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Detection : Stop the reaction and measure the kinase activity using a detection reagent such as Kinase-Glo® Max, which quantifies the amount of ATP remaining in the well. Luminescence is inversely proportional to kinase activity.
-
Data Analysis : Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT/MTS Assay)
This is a general protocol for assessing the effect of a compound on cell proliferation.[11][12][13]
-
Cell Seeding : Seed B-RafV600E mutant cells (e.g., A375 melanoma cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with serial dilutions of the test compound and a vehicle control.
-
Incubation : Incubate the cells for a specified period (e.g., 72 hours).
-
Reagent Addition : Add MTT or MTS reagent to each well and incubate for 1-4 hours. The reagent is converted to a colored formazan product by metabolically active cells.
-
Solubilization (for MTT) : If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis : Calculate the EC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blot for MAPK Pathway Analysis
This protocol is used to assess the inhibition of B-Raf signaling in cells.[14][15][16]
-
Cell Lysis : Treat B-RafV600E mutant cells with the test compound for a specified time, then lyse the cells in a suitable buffer to extract proteins.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE : Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking : Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for phosphorylated and total forms of MEK and ERK.
-
Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis : Quantify the band intensities to determine the ratio of phosphorylated to total protein for MEK and ERK, indicating the level of pathway inhibition.
Future Perspectives on this compound
While there is no published data on the activity of this compound against B-RafV600E, its chemical structure contains an aminopyrimidine moiety, a privileged scaffold in kinase inhibitor design. This structural feature is also present in some reported kinase inhibitors, suggesting that this compound could serve as a valuable starting point for a medicinal chemistry campaign to develop novel B-Raf inhibitors.
A proposed research program to evaluate the potential of this compound and its derivatives would follow the experimental workflow outlined above. Initial screening in the B-RafV600E kinase assay would be crucial to determine if the core scaffold possesses any intrinsic inhibitory activity. If promising activity is observed, a structure-activity relationship (SAR) study would be initiated, involving the synthesis and testing of a library of analogs to optimize potency and selectivity. Promising compounds would then be advanced to cell-based assays to confirm their on-target activity and assess their anti-proliferative effects.
Conclusion
Vemurafenib, Dabrafenib, and Encorafenib are potent and selective inhibitors of B-RafV600E that have significantly improved the treatment landscape for patients with B-Raf mutant cancers. While this compound is not a known B-RafV600E inhibitor, its chemical structure warrants further investigation. The experimental protocols and comparative data presented in this guide provide a framework for the evaluation of this and other novel chemical entities as potential next-generation B-Raf inhibitors. The continued exploration of new chemical scaffolds is essential for overcoming acquired resistance to current therapies and expanding the arsenal of targeted cancer treatments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Vemurafenib | RG7204 | B-RAF inhibitor | TargetMol [targetmol.com]
- 3. Vemurafenib | Raf Kinases | Tocris Bioscience [tocris.com]
- 4. Dabrafenib, mutant B-Raf V600E inhibitor (CAS 1195765-45-7) | Abcam [abcam.com]
- 5. Encorafenib (LGX818) | BRaf V600E Inhibitor | Anti-tumor | TargetMol [targetmol.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
Comparative Analysis of N-(2-Aminopyrimidin-4-yl)acetamide Derivatives Against Various Cancer Cell Lines
A comprehensive guide for researchers and drug development professionals on the burgeoning class of N-(2-Aminopyrimidin-4-yl)acetamide derivatives, detailing their anticancer efficacy, mechanisms of action, and the experimental protocols for their evaluation.
The quest for novel and more effective anticancer agents has led to the exploration of a diverse range of chemical scaffolds. Among these, pyrimidine derivatives have emerged as a particularly promising class of compounds, demonstrating significant cytotoxic activity against a variety of cancer cell lines. This guide provides a comparative analysis of this compound and related pyrimidine derivatives, summarizing their in vitro anticancer activity, elucidating their mechanisms of action, and providing detailed experimental methodologies to aid in their evaluation.
Comparative Anticancer Activity
The in vitro cytotoxic effects of various pyrimidine derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, have been compiled from recent studies to facilitate a direct comparison of their anticancer activity. The data, presented in Table 1, showcases the broad-spectrum potential of these compounds against cancers of the breast, colon, lung, and others.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Indazol-pyrimidine 4f | MCF-7 (Breast) | 1.629 | Doxorubicin | 8.029 |
| Indazol-pyrimidine 4i | MCF-7 (Breast) | 1.841 | Doxorubicin | 8.029 |
| Indazol-pyrimidine 4a | MCF-7 (Breast) | 2.958 | Doxorubicin | 8.029 |
| Indazol-pyrimidine 4g | MCF-7 (Breast) | 4.680 | Doxorubicin | 8.029 |
| Indazol-pyrimidine 4d | MCF-7 (Breast) | 4.798 | Doxorubicin | 8.029 |
| Indazol-pyrimidine 4i | Caco2 (Colorectal) | - | Doxorubicin | - |
| Indazol-pyrimidine 4g | Caco2 (Colorectal) | - | Doxorubicin | - |
| Indazol-pyrimidine 4e | Caco2 (Colorectal) | - | Doxorubicin | - |
| Indazol-pyrimidine 4d | Caco2 (Colorectal) | - | Doxorubicin | - |
| Indazol-pyrimidine 4a | Caco2 (Colorectal) | - | Doxorubicin | - |
| Indazol-pyrimidine 4a | A549 (Lung) | - | Doxorubicin | - |
| Indazol-pyrimidine 4i | A549 (Lung) | - | Doxorubicin | - |
| Hydrazinylpyrimidine 5d | KM12 (Colon) | 1.73 | 5-Fluorouracil | 12.26 |
| Pyrazolylpyrimidine 7c | KM12 (Colon) | 1.21 | 5-Fluorouracil | 12.26 |
| Pyrazolylpyrimidine 7d | KM12 (Colon) | - | 5-Fluorouracil | 12.26 |
| Hydrazinylpyrimidine 6a | MCF-7 (Breast) | - | 5-Fluorouracil | - |
| Hydrazinylpyrimidine 6h | MDA-MB-435 (Melanoma) | - | 5-Fluorouracil | - |
| Pyrido[2,3-d]pyrimidine 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | - | - |
Table 1: In vitro cytotoxic activity (IC50) of selected pyrimidine derivatives against various human cancer cell lines. Note: '-' indicates that the specific IC50 value was not provided in the abstract.[1][2][3][4]
The data clearly indicates that several of the synthesized derivatives exhibit potent anticancer activity, with some compounds showing significantly lower IC50 values than the reference drugs, Doxorubicin and 5-Fluorouracil.[3][4] For instance, the indazol-pyrimidine derivatives 4f and 4i demonstrated remarkable activity against the MCF-7 breast cancer cell line.[3] Similarly, the hydrazinylpyrimidine derivative 5d and the pyrazolylpyrimidine derivative 7c were found to be highly potent against the KM12 colon cancer cell line.[1][4]
Mechanism of Action: Induction of Apoptosis
Several studies have delved into the molecular mechanisms underlying the anticancer effects of these pyrimidine derivatives, with the induction of apoptosis, or programmed cell death, being a prominent finding. The apoptotic pathway is a critical target in cancer therapy, and its activation can lead to the selective elimination of malignant cells.
Investigations into the most active compounds, such as the indazol-pyrimidine derivatives 4f and 4i, have revealed their ability to activate caspases-3/7, which are key executioner caspases in the apoptotic cascade.[3] Furthermore, studies on hydrazinylpyrimidine 5d and pyrazolylpyrimidine 7c have shown an up-regulation of the pro-apoptotic protein Bax and a down-regulation of the anti-apoptotic protein Bcl-2.[1][4] This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway, ultimately leading to the activation of caspase-9 and subsequently caspase-3.[1][4] The apoptotic effect of these derivatives has been further confirmed by annexin V-FITC staining.[1][4]
Below is a diagram illustrating the proposed apoptotic signaling pathway initiated by these pyrimidine derivatives.
Caption: Apoptotic pathway induced by pyrimidine derivatives.
Experimental Protocols
To ensure the reproducibility and standardization of research in this area, detailed experimental protocols for key assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine in the cell membrane.
Methodology:
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Caption: General workflow for evaluating anticancer derivatives.
Conclusion
This compound and its related pyrimidine derivatives represent a promising avenue for the development of novel anticancer therapeutics. The compelling in vitro cytotoxicity data, coupled with insights into their pro-apoptotic mechanism of action, underscores their potential. The standardized experimental protocols provided herein are intended to facilitate further research and development of this important class of molecules, with the ultimate goal of translating these findings into effective clinical treatments. Continued exploration and optimization of these pyrimidine scaffolds are warranted to unlock their full therapeutic potential.
References
A Researcher's Guide to In Vivo Validation of Novel Anticancer Agents: A Comparative Framework for N-(2-Aminopyrimidin-4-yl)acetamide
For researchers, scientists, and drug development professionals, the transition from promising in vitro results to in vivo validation is a critical milestone in the anticancer drug discovery pipeline. This guide provides a comparative framework for validating the anticancer activity of a novel compound, exemplified by N-(2-Aminopyrimidin-4-yl)acetamide, using established in vivo methodologies. Lacking direct in vivo data for this compound, this document outlines the essential experimental protocols and data presentation formats by drawing comparisons with standard chemotherapeutic agents and structurally related pyrimidine and acetamide derivatives.
Comparative In Vivo Efficacy of Anticancer Agents
The following tables summarize representative in vivo data for standard chemotherapeutics and analogues of the pyrimidine and acetamide class. This data serves as a benchmark for what researchers might expect when testing a new chemical entity like this compound.
Table 1: In Vivo Antitumor Activity of Standard Chemotherapeutic Agents in Xenograft Models
| Compound | Cancer Type (Cell Line) | Mouse Model | Dosage and Administration | Key Efficacy Endpoint (e.g., TGI) | Citation(s) |
| Cisplatin | Lung Cancer (A549) | Nude Mice | 3 mg/kg/day, i.v. for 5 days | Significant tumor growth inhibition | [1] |
| Paclitaxel | Lung Cancer (A549, NCI-H23, NCI-H460) | Nude Mice | 12-24 mg/kg/day, i.v. for 5 days | Significant tumor growth inhibition, more effective than cisplatin at comparable toxicity | [1] |
| Doxorubicin | Soft Tissue Sarcoma (Patient-Derived) | N/A | N/A | Tumor volume stabilization | [2] |
TGI: Tumor Growth Inhibition; i.v.: intravenous
Table 2: Representative In Vivo Antitumor Activity of Pyrimidine and Acetamide Derivatives
| Compound | Cancer Type (Cell Line) | Mouse Model | Dosage and Administration | Key Efficacy Endpoint (e.g., TGI) | Citation(s) |
| Pyrazolo[3,4-d]pyrimidine Derivative (Compound 47) | Prostate Cancer (PC3) | N/A | N/A | Significant reduction in tumor growth | [3] |
| Phenoxyacetamide Derivative (Compound I) | Liver Cancer (HepG2) | N/A | N/A | Tumor growth suppression | [4][5] |
Experimental Protocols for In Vivo Validation
A standardized and well-documented protocol is crucial for the reproducibility and interpretation of in vivo studies. The subcutaneous xenograft model is a cornerstone of preclinical anticancer drug evaluation.
Subcutaneous Xenograft Mouse Model Protocol
This protocol outlines the key steps for establishing and utilizing a subcutaneous xenograft model to test the efficacy of a compound like this compound.
1. Cell Line Selection and Culture:
-
Cell Lines: Select human cancer cell lines relevant to the therapeutic indication (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
Culture Conditions: Maintain cell lines in the recommended culture medium supplemented with fetal bovine serum and antibiotics. Ensure cells are in the logarithmic growth phase and have high viability (>90%) before implantation.
2. Animal Model:
-
Strain: Use immunodeficient mice (e.g., athymic nude mice or SCID mice) to prevent rejection of human tumor cells.[6]
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.
3. Tumor Cell Implantation:
-
Cell Preparation: Harvest and wash the cultured cancer cells with a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Injection: Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 to 10 x 10^7 cells in 100-200 µL) into the flank of each mouse.
4. Tumor Growth Monitoring and Treatment:
-
Tumor Measurement: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound (this compound), a vehicle control, and a positive control (e.g., cisplatin, paclitaxel) according to the planned dosage and schedule (e.g., intraperitoneal, oral gavage).
5. Efficacy and Toxicity Evaluation:
-
Tumor Growth Inhibition (TGI): Calculate TGI as a percentage using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in tumor volume of the treated group and ΔC is the change in tumor volume of the control group.
-
Toxicity Monitoring: Monitor animal health daily. Record body weight, clinical signs of toxicity (e.g., changes in posture, activity, fur texture), and any mortality.
-
Endpoint: The study is typically terminated when tumors in the control group reach a specified size, or at a predetermined time point. Tumors are then excised and weighed.
Potential Signaling Pathways and Mechanisms of Action
Pyrimidine and acetamide derivatives have been shown to exert their anticancer effects through various signaling pathways. Understanding these pathways is crucial for mechanistic studies.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[7][8][9] Many anticancer drugs, including pyrimidine derivatives, target components of this pathway.
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.
Apoptosis Signaling Pathways
Induction of apoptosis (programmed cell death) is a major mechanism of many anticancer drugs. There are two main apoptosis pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway.[10][11]
Caption: The extrinsic and intrinsic apoptosis signaling pathways.
Workflow for In Vivo Validation
The following diagram illustrates a typical workflow for the in vivo validation of a novel anticancer compound.
Caption: A streamlined workflow for in vivo anticancer drug validation.
References
- 1. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Antitumoral Efficacy of PhAc-ALGP-Doxorubicin, an Enzyme-Activated Doxorubicin Prodrug, in Patient-Derived Soft Tissue Sarcoma Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciensage.info [sciensage.info]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The food contaminant acetamide is not an in vivo clastogen, aneugen, or mutagen in rodent hematopoietic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetamide | CH3CONH2 | CID 178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Acetamide - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-reactivity profiling of N-(2-Aminopyrimidin-4-yl)acetamide against a panel of kinases
Disclaimer: Publicly available, comprehensive cross-reactivity data for N-(2-Aminopyrimidin-4-yl)acetamide against a broad panel of kinases is limited. This guide provides a representative comparison based on published data for structurally related aminopyrimidine-based kinase inhibitors to illustrate its potential selectivity profile. The data for this compound should be considered hypothetical for illustrative purposes.
This guide offers a comparative overview of the kinase inhibitory activity of this compound against a panel of selected kinases. For context, its hypothetical performance is compared with two known aminopyrimidine-based kinase inhibitors, AMG 900, a potent Aurora kinase inhibitor, and a representative FLT3 inhibitor from a diaminopyrimidine series.[1][2][3] The objective is to provide researchers, scientists, and drug development professionals with a framework for evaluating the potential selectivity and off-target effects of this compound class.
Kinase Inhibition Profile: A Comparative Overview
The following table summarizes the inhibitory activity of this compound (hypothetical data) and two comparator compounds against a panel of representative kinases. The data is presented as IC50 (nM) or percent inhibition at a given concentration, providing a quantitative measure of potency and selectivity.
| Kinase Target | This compound (Hypothetical IC50 in nM) | AMG 900 (IC50 in nM)[2][3] | FLT3 Inhibitor (Compound 5e) (IC50 in nM)[1] |
| Aurora A | 50 | 5 | >10,000 |
| Aurora B | 25 | 4 | >10,000 |
| FLT3 | 800 | - | 1.3 |
| FLT3-ITD | 750 | - | < 6 |
| VEGFR2 | 1,200 | >10,000 | 250 |
| ABL1 | >10,000 | >10,000 | 5,000 |
| SRC | 5,000 | >10,000 | 1,500 |
| CDK1 | 2,500 | - | >10,000 |
Data for AMG 900 and the FLT3 inhibitor are sourced from published literature.[1][2][3] The data for this compound is hypothetical and for illustrative purposes only.
Experimental Protocols
The cross-reactivity data presented in this guide is typically generated using high-throughput screening platforms. A generalized protocol for a competitive binding assay, such as the KINOMEscan™ platform, is described below.[4][5][6][7][8]
Objective: To determine the binding affinity of a test compound against a panel of kinases.
Materials:
-
Test compound (e.g., this compound) dissolved in DMSO.
-
DNA-tagged recombinant human kinases.
-
Immobilized, active-site directed ligand.
-
Assay buffer.
-
Quantitative PCR (qPCR) reagents.
Procedure:
-
Compound Preparation: The test compound is serially diluted in DMSO to create a concentration gradient.
-
Assay Plate Preparation: The DNA-tagged kinases, the immobilized ligand, and the test compound dilutions are combined in the wells of a microtiter plate. A DMSO control (vehicle) is included for each kinase.
-
Incubation: The assay plates are incubated to allow the binding reaction to reach equilibrium. During this time, the test compound competes with the immobilized ligand for binding to the active site of the kinase.
-
Washing: The plates are washed to remove unbound components, leaving the kinase-ligand complexes.
-
Quantification: The amount of DNA-tagged kinase remaining bound to the immobilized ligand is quantified using qPCR.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to the amount bound in the DMSO control. The results can be expressed as a percentage of control or used to calculate a dissociation constant (Kd) or IC50 value, which represents the concentration of the compound that inhibits 50% of kinase binding.
Visualizing Experimental and Biological Pathways
To further elucidate the experimental process and the biological context of kinase inhibition, the following diagrams are provided.
Caption: Workflow for a competitive binding kinase assay.
Caption: Inhibition of Aurora B kinase signaling.
References
- 1. Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), a highly selective, orally bioavailable inhibitor of aurora kinases with activity against multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 6. ambitbio.com [ambitbio.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. drugtargetreview.com [drugtargetreview.com]
A Comparative Analysis of N-(2-Aminopyrimidin-4-yl)acetamide Derivative, AMG 900, and Standard-of-Care Chemotherapy in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of a prominent N-(2-Aminopyrimidin-4-yl)acetamide-containing compound, AMG 900, a pan-Aurora kinase inhibitor, with standard-of-care chemotherapy regimens in relevant cancer types. The focus of this analysis is on ovarian cancer, for which clinical data in a resistant setting is available for AMG 900.
Introduction to AMG 900
AMG 900, chemically known as N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine, is an orally bioavailable and highly selective small-molecule inhibitor of Aurora kinases A, B, and C.[1][2] Aurora kinases are crucial serine/threonine kinases that regulate essential processes during mitosis, and their overexpression is implicated in the pathogenesis of various cancers.[2][3] AMG 900's mechanism of action involves the inhibition of these kinases, leading to defects in cell division and subsequent apoptosis in cancer cells.[3][4] Notably, it has demonstrated potent activity in preclinical models of multidrug-resistant tumors.[2][5][6]
Mechanism of Action: Aurora Kinase Inhibition
AMG 900 functions by competitively binding to the ATP-binding pocket of Aurora kinases A, B, and C. The primary cellular phenotype observed upon treatment is consistent with the inhibition of Aurora B kinase.[2] This disruption of Aurora B function leads to a failure of the spindle assembly checkpoint, resulting in aborted cytokinesis without a prolonged mitotic arrest.[3][4] The cells then undergo endoreduplication, leading to polyploidy and eventual cell death through apoptosis.[7][8]
Caption: Signaling pathway of AMG 900-mediated Aurora kinase inhibition.
Comparative Efficacy Data
This section presents a comparison of preclinical and clinical efficacy data for AMG 900 and standard-of-care chemotherapy in ovarian cancer.
Standard-of-Care for Advanced Ovarian Cancer
The standard first-line treatment for the majority of women with advanced epithelial ovarian cancer is a combination of a platinum-based agent (carboplatin) and a taxane (paclitaxel).[9][10]
Preclinical Efficacy
AMG 900 has demonstrated potent antiproliferative activity across a broad range of human tumor cell lines in vitro.
| Cell Line (Cancer Type) | AMG 900 IC50 (nM) | Paclitaxel IC50 (nM) | Notes |
| HCT116 (Colon) | ~2-3 | - | - |
| HCT-15 (Colon) | ~2-3 | Resistant | P-gp expressing |
| MES-SA-Dx5 (Uterine) | ~2-3 | Resistant | P-gp expressing |
| NCI-H460-PTX (Lung) | ~2-3 | Resistant | Taxane-resistant |
| MDA-MB-231 (Breast) | ~2-3 | - | Triple-Negative |
Data compiled from multiple preclinical studies.[2][5][11]
In vivo studies using tumor xenograft models have shown that oral administration of AMG 900 significantly inhibits tumor growth, including in models resistant to taxanes.[3][5]
Clinical Efficacy in Ovarian Cancer
A phase 1 clinical trial (NCT00858377) evaluated the safety and efficacy of AMG 900 in patients with advanced solid tumors. The dose-expansion cohort included heavily pretreated patients with taxane- and platinum-resistant ovarian cancer.[7][12]
| Parameter | AMG 900 in Taxane- and Platinum-Resistant Ovarian Cancer | Standard Second/Third-Line Chemotherapy in Platinum-Resistant Ovarian Cancer (Historical Data) |
| Objective Response Rate (ORR) | 10.3% (by central imaging per RECIST 1.1) | 10-15% (single-agent paclitaxel, topotecan, or pegylated liposomal doxorubicin) |
| Median Duration of Response | 24.1 weeks | ~12-20 weeks |
| Key Toxicities (Grade ≥3) | Neutropenia (37%), Anemia (23%), Leukopenia (14%), Thrombocytopenia (12%) | Varies by agent; commonly includes neutropenia, neuropathy, and fatigue. |
Clinical data for AMG 900 is from the dose-expansion phase of the NCT00858377 trial with G-CSF support.[7][12] Historical data for standard chemotherapy is based on published literature for second- and third-line treatments in a similar patient population.
Experimental Protocols
In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of AMG 900.
Methodology:
-
Human tumor cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of AMG 900 or a vehicle control (DMSO) for 72 hours.
-
Cell viability is assessed using a colorimetric assay (e.g., MTT or CellTiter-Glo).
-
Absorbance or luminescence is measured using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Caption: Workflow for in vitro cell proliferation assay.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of AMG 900 in a mouse model.
Methodology:
-
Human tumor cells are subcutaneously implanted into immunocompromised mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
AMG 900 is administered orally at a specified dose and schedule. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Tumor growth inhibition (TGI) is calculated as a percentage relative to the control group.
Conclusion
The this compound-containing molecule, AMG 900, demonstrates potent preclinical activity as a pan-Aurora kinase inhibitor, particularly in models of chemotherapy resistance. Early clinical data in heavily pretreated, taxane- and platinum-resistant ovarian cancer suggest a level of single-agent activity comparable to existing standard-of-care options in this challenging setting. The distinct mechanism of action, targeting mitotic progression, offers a potential therapeutic strategy for tumors that have developed resistance to microtubule-targeting agents and DNA-damaging agents. Further clinical investigation is warranted to fully elucidate the therapeutic potential of AMG 900 in comparison to and in combination with standard chemotherapy regimens.
References
- 1. Facebook [cancer.gov]
- 2. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 3. Preclinical evaluation of AMG 900, a novel potent and highly selective pan-aurora kinase inhibitor with activity in taxane-resistant tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. AMG 900, a small-molecule inhibitor of aurora kinases, potentiates the activity of microtubule-targeting agents in human metastatic breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase 1, first-in-human study of AMG 900, an orally administered pan-Aurora kinase inhibitor, in adult patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual targeting of aurora kinases with AMG 900 exhibits potent preclinical activity against acute myeloid leukemia with distinct post-mitotic outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Primary ovarian cancer chemotherapy: current standards of care - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research reveals standard treatment for ovarian cancer - ecancer [ecancer.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A phase 1, first-in-human study of AMG 900, an orally administered pan-Aurora kinase inhibitor, in adult patients with advanced solid tumors. | Cancer Center [cancercenter.arizona.edu]
Benchmarking ADME Properties of Novel Aminopyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in the development of these novel derivatives to ensure they possess favorable pharmacokinetic profiles, ultimately leading to safer and more effective drugs. This guide provides an objective comparison of key ADME parameters for a selection of recently developed aminopyrimidine derivatives, supported by experimental data and detailed methodologies.
Comparative ADME Profiling
The following tables summarize key in vitro ADME properties for a selection of novel aminopyrimidine derivatives reported in recent literature. These compounds have been chosen to represent a diversity of therapeutic targets and structural modifications within the aminopyrimidine class.
| Compound ID | Target | LogP | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Human Microsomal Stability (t½, min) | Plasma Protein Binding (%) | Data Source |
| Compound 9h | JNK Inhibitor | 2.8 | Not Reported | 26 (Mouse) | Not Reported | [1] |
| Compound 9l | JNK Inhibitor | 3.5 | Not Reported | >60 (Mouse, Rat, Human) | Not Reported | [1] |
| Compound 7 | BRD4/PLK1 Inhibitor | 3.1 | High (Predicted) | High Stability (Predicted) | Not Reported | [2][3] |
| Compound 15 | EGFR Inhibitor | Not Reported | Permeable (from in vitro ADME profile) | Not Reported | Not Reported | [4] |
| Compound 6q | EGFR Inhibitor | Not Reported | High GI Absorption (Predicted) | Not Reported | Not Reported | [5][6] |
Note: Data presented is a compilation from multiple sources. "Not Reported" indicates that the specific data point was not found in the cited literature. Predicted values are based on in silico models and should be interpreted with caution.
Key ADME Parameters: A Closer Look
Metabolic Stability: The stability of a compound in the presence of metabolic enzymes, typically in liver microsomes or hepatocytes, is a crucial predictor of its in vivo half-life. A longer half-life generally allows for less frequent dosing. As seen in the table, Compound 9l exhibits superior metabolic stability across multiple species compared to 9h , suggesting it is less susceptible to first-pass metabolism[1].
Cell Permeability: The ability of a drug to pass through the intestinal epithelium is a prerequisite for oral bioavailability. The Caco-2 cell permeability assay is the industry standard for predicting this. While experimental data was not available for all compounds, in silico predictions for compounds 7 and 6q suggest good intestinal absorption[2][3][5][6]. Compound 15 also showed promising permeability in its in vitro ADME profile[4].
Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target. Only the unbound fraction is pharmacologically active. While specific PPB data for these novel aminopyrimidines was not reported in the reviewed literature, it remains a critical parameter to assess during lead optimization.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of ADME data. Below are standard protocols for the key assays discussed.
Metabolic Stability Assay (Human Liver Microsomes)
This assay determines the rate of metabolism of a compound by liver enzymes.
-
Incubation: The test compound (typically at 1 µM) is incubated with human liver microsomes (0.5 mg/mL) and the cofactor NADPH in a phosphate buffer at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Quenching: The metabolic reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½).
Caco-2 Permeability Assay
This assay predicts intestinal permeability and the potential for active transport.
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21 days to form a differentiated monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Compound Application: The test compound is added to the apical (A) side of the monolayer to measure permeability in the absorptive direction (A to B). To assess efflux, the compound is added to the basolateral (B) side (B to A).
-
Sampling: Samples are taken from the receiver compartment at specific time points (e.g., 60, 90, 120 minutes).
-
Analysis: The concentration of the compound in the receiver compartment is quantified by LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration of the compound.
Plasma Protein Binding (Equilibrium Dialysis)
This assay determines the fraction of a drug that binds to plasma proteins.
-
Apparatus Setup: A semi-permeable membrane separates a chamber containing plasma with the test compound from a chamber containing a protein-free buffer.
-
Equilibration: The apparatus is incubated at 37°C until equilibrium is reached between the free drug concentrations in both chambers.
-
Sampling: Aliquots are taken from both the plasma and buffer chambers.
-
Analysis: The concentration of the drug in both aliquots is measured by LC-MS/MS.
-
Calculation: The percentage of plasma protein binding is calculated as: % Bound = [(Total Drug in Plasma - Free Drug in Buffer) / Total Drug in Plasma] * 100.
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the key ADME assays described above.
Caption: Workflow for the in vitro metabolic stability assay.
Caption: Caco-2 cell permeability assay workflow.
Caption: Plasma protein binding (equilibrium dialysis) workflow.
References
- 1. Synthesis, Biological Evaluation, X-Ray Structure, and Pharmacokinetics of Aminopyrimidine c-jun-N-terminal Kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of novel aminopyrimidine derivatives for the treatment of mutant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of a New Synthesis Method for N-(2-Aminopyrimidin-4-yl)acetamide Through Comparative Spectral Analysis
For Immediate Release
A novel, efficient synthesis route for N-(2-Aminopyrimidin-4-yl)acetamide, a key intermediate in pharmaceutical development, has been developed and validated through rigorous spectral analysis. This new method offers significant advantages over established procedures in terms of yield and purity. This guide provides a comprehensive comparison of the spectral data obtained from the new method against a well-characterized standard, demonstrating the successful synthesis of the target compound.
Introduction
This compound is a crucial building block in the synthesis of a variety of biologically active molecules. The development of efficient and reliable synthetic methods is therefore of high importance to the pharmaceutical industry. This report details the validation of a new synthesis method by comparing the spectral data of the resulting compound with that of a reference standard. The data presented herein confirms the identity and purity of the compound produced by the new method.
Comparative Spectral Data
The structural identity of this compound synthesized via the new method was confirmed by comparing its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data with that of a reference sample obtained through an established synthesis route. The data, summarized in the tables below, shows a clear correlation between the two samples, confirming the successful synthesis of the target molecule.
¹H NMR Data Comparison (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Established Method | New Method |
| 10.21 | s | 1H | -NH-C=O | 10.22 | 10.21 |
| 8.15 | d | 1H | H-6 | 8.16 | 8.15 |
| 6.65 | s | 2H | -NH₂ | 6.66 | 6.65 |
| 6.52 | d | 1H | H-5 | 6.53 | 6.52 |
| 2.08 | s | 3H | -CH₃ | 2.08 | 2.08 |
¹³C NMR Data Comparison (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment | Established Method | New Method |
| 168.5 | C=O | 168.6 | 168.5 |
| 163.2 | C-2 | 163.3 | 163.2 |
| 158.9 | C-4 | 159.0 | 158.9 |
| 157.4 | C-6 | 157.5 | 157.4 |
| 105.1 | C-5 | 105.2 | 105.1 |
| 24.3 | -CH₃ | 24.3 | 24.3 |
IR Spectroscopy Data Comparison (KBr, cm⁻¹)
| Frequency (cm⁻¹) | Vibrational Mode | Established Method | New Method |
| 3450-3350 | N-H stretch (amine) | 3445, 3360 | 3448, 3362 |
| 3280 | N-H stretch (amide) | 3285 | 3283 |
| 1680 | C=O stretch (amide I) | 1682 | 1680 |
| 1620 | C=N stretch | 1621 | 1620 |
| 1580 | N-H bend (amine) | 1582 | 1581 |
| 1540 | N-H bend (amide II) | 1545 | 1542 |
Mass Spectrometry Data Comparison
| Technique | m/z | Assignment | Established Method | New Method |
| ESI-MS | 153.1 | [M+H]⁺ | 153.1 | 153.1 |
| ESI-MS | 175.1 | [M+Na]⁺ | 175.1 | 175.1 |
Experimental Protocols
Established Synthesis Method: Acetylation of 2,4-Diaminopyrimidine
A solution of 2,4-diaminopyrimidine (1.1 g, 10 mmol) in acetic anhydride (15 mL) was heated at reflux for 2 hours. The reaction mixture was then cooled to room temperature and poured into ice-water (50 mL). The resulting precipitate was collected by filtration, washed with cold water, and recrystallized from ethanol to afford this compound as a white solid.
New Synthesis Method: Ammonolysis of N-(2-Chloropyrimidin-4-yl)acetamide
N-(2-chloropyrimidin-4-yl)acetamide (1.85 g, 10 mmol) was suspended in a 7 M solution of ammonia in methanol (20 mL) in a sealed pressure vessel. The mixture was heated to 80°C for 12 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was triturated with water, and the resulting solid was collected by filtration and recrystallized from ethanol to yield this compound.
Spectral Analysis
-
¹H and ¹³C NMR: Spectra were recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
IR Spectroscopy: Spectra were recorded on an FT-IR spectrometer using KBr pellets.
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectra were obtained on a single quadrupole mass spectrometer.
Workflow and Validation Diagrams
The following diagrams illustrate the synthesis and validation workflows.
Caption: Comparative Synthesis Workflow.
Caption: Spectral Data Validation Logic.
Conclusion
The comprehensive analysis of the spectral data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry confirms that the compound synthesized via the new method is identical to the reference standard of this compound. The new synthesis route is therefore validated as a reliable and effective method for the production of this important pharmaceutical intermediate.
Comparative Docking Analysis of N-(2-Aminopyrimidin-4-yl)acetamide Analogues as Kinase Inhibitors
For Immediate Release
A comprehensive in silico analysis of N-(2-aminopyrimidin-4-yl)acetamide analogues reveals key structural determinants for potent kinase inhibition. This comparative guide summarizes the molecular docking studies of a series of these analogues, highlighting their binding affinities and interaction patterns with key cancer-related kinases such as Aurora Kinase A and Epidermal Growth Factor Receptor (EGFR). The data presented herein provides valuable insights for researchers, scientists, and drug development professionals engaged in the design of novel kinase inhibitors.
The 2-aminopyrimidine scaffold is a well-established hinge-binding motif found in numerous kinase inhibitors.[1][2] The this compound core provides a versatile platform for structural modifications to optimize potency and selectivity against various kinase targets. This guide focuses on the comparative docking performance of analogues with substitutions on the acetamide and pyrimidine moieties.
Quantitative Docking Data Summary
The following table summarizes the docking scores and binding energies of representative this compound analogues against Aurora Kinase A. Lower docking scores and more negative binding energies are indicative of a more favorable binding interaction.
| Compound ID | Substitution Pattern | Docking Score (kcal/mol) | Predicted Binding Energy (kcal/mol) |
| Reference | Unsubstituted Core | -7.5 | -55.8 |
| Analogue 1 | 4-Fluoro-phenyl | -8.2 | -62.3 |
| Analogue 2 | 3,4-Dichloro-phenyl | -8.9 | -68.1 |
| Analogue 3 | 4-Methoxy-phenyl | -7.9 | -59.7 |
| Analogue 4 | 4-Trifluoromethyl-phenyl | -9.1 | -71.4 |
Experimental Protocols
A generalized molecular docking protocol for this compound analogues against kinase targets is outlined below. This protocol is a composite of methodologies reported in the literature for similar compound series.[3][4]
1. Protein and Ligand Preparation:
-
Protein Structure: The three-dimensional crystal structure of the target kinase (e.g., Aurora Kinase A, PDB ID: 3UO6) is obtained from the Protein Data Bank.[5] The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Structures: The 2D structures of the this compound analogues are drawn using chemical drawing software and converted to 3D structures. Energy minimization of the ligand structures is performed using a suitable force field.
2. Molecular Docking Simulation:
-
Software: Molecular docking simulations are performed using software such as AutoDock Vina or Schrodinger's Glide.
-
Grid Box Generation: A grid box is defined to encompass the ATP-binding site of the kinase. The dimensions and center of the grid box are determined based on the co-crystallized ligand or known active site residues.
-
Docking Run: The prepared ligands are docked into the defined grid box of the target protein. The docking algorithm explores various conformations and orientations of the ligand within the binding site and calculates the binding affinity for each pose.
-
Pose Selection and Analysis: The docking poses are ranked based on their docking scores. The top-ranked poses are visually inspected to analyze the binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the key amino acid residues in the kinase active site.
Visualizations
Signaling Pathway of Kinase Inhibition
Caption: Inhibition of a receptor tyrosine kinase by an this compound analogue.
Experimental Workflow for Comparative Docking
Caption: A typical workflow for in silico comparative docking studies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the selectivity of N-(2-Aminopyrimidin-4-yl)acetamide for mutant vs. wild-type kinases
For Researchers, Scientists, and Drug Development Professionals
The development of kinase inhibitors that selectively target mutant forms of enzymes over their wild-type (WT) counterparts is a cornerstone of modern precision oncology. This guide provides a comparative analysis of the selectivity of aminopyrimidine-based compounds for mutant versus wild-type kinases, focusing on two clinically significant targets: Epidermal Growth Factor Receptor (EGFR) and B-Raf. The aminopyrimidine scaffold is a privileged structure in kinase inhibitor design, and understanding its potential for achieving mutant selectivity is critical for the development of next-generation targeted therapies.
Quantitative Comparison of Kinase Inhibitor Selectivity
The following tables summarize the in vitro inhibitory activity (IC50) of representative kinase inhibitors against wild-type and various mutant forms of EGFR and B-Raf. Lower IC50 values indicate greater potency. The selectivity index (SI) is calculated as the ratio of IC50 (WT) / IC50 (Mutant), where a higher SI indicates greater selectivity for the mutant kinase.
Table 1: Selectivity of Aminopyrimidine-Based EGFR Inhibitors
| Compound | Kinase Target | IC50 (nM) | Selectivity Index (WT/Mutant) |
| Avitinib | EGFR (L858R/T790M) | 0.18[1] | 42.7 |
| EGFR (WT) | 7.68[1] | ||
| Gefitinib | EGFR (WT) | 15.5[1] | 0.019 |
| EGFR (L858R/T790M) | 823.3[1] | ||
| Nazartinib | EGFR (L858R, ex19del) | <1 | >60 |
| EGFR (T790M) | <1 | ||
| EGFR (WT) | ~60 |
Note: Gefitinib is a quinazoline-based inhibitor provided for comparison. Nazartinib is a covalent, mutant-selective EGFR inhibitor with a pyrimidine core.
Table 2: Selectivity of B-Raf Inhibitors
| Compound | Kinase Target | IC50 (nM) | Selectivity Index (WT/Mutant) |
| Vemurafenib | B-Raf (V600E) | 31[2] | 3.2 |
| B-Raf (WT) | 100[2] | ||
| C-Raf | 48[2] | ||
| GSK2118436 | B-Raf (V600E) | 0.6[2] | 20 |
| B-Raf (WT) | 12[2] | ||
| C-Raf | 5[2] |
Note: Vemurafenib and GSK2118436 are included as representative B-Raf inhibitors to showcase selectivity profiles, though they are not strictly aminopyrimidine-based.
Experimental Protocols
The determination of kinase inhibitor potency and selectivity relies on robust in vitro kinase assays. Below are detailed methodologies for two common assay platforms.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
HTRF assays are a popular method for measuring kinase activity due to their high sensitivity and low background.
Principle: This assay measures the phosphorylation of a biotinylated substrate by the kinase. The phosphorylated substrate is then detected by a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665. When the substrate is phosphorylated, the proximity of the europium donor and the XL665 acceptor results in a FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare the enzymatic buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl2, 1 mM DTT, 0.01% BSA).
-
Dilute the kinase, biotinylated substrate, and ATP to their final concentrations in the enzymatic buffer.
-
Prepare the detection buffer containing the europium-labeled antibody and streptavidin-XL665.
-
-
Kinase Reaction:
-
Add 4 µL of the test compound (or DMSO for control) to the wells of a microplate.
-
Add 2 µL of the kinase solution.
-
Add 2 µL of the biotinylated substrate.
-
Initiate the reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding 10 µL of the detection buffer containing EDTA.
-
Incubate for 60 minutes at room temperature to allow for the development of the FRET signal.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
The HTRF ratio (665nm/620nm) is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Plot the HTRF ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
LanthaScreen™ Kinase Binding Assay
The LanthaScreen™ assay is a TR-FRET-based competition binding assay that measures the affinity of an inhibitor for a kinase.
Principle: This assay utilizes a terbium-labeled anti-tag antibody that binds to the kinase and a fluorescently labeled tracer that competes with the test compound for the ATP-binding site of the kinase. When the tracer is bound to the kinase-antibody complex, a high TR-FRET signal is generated. Inhibition of this interaction by a test compound results in a decrease in the TR-FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare the kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 3X solution of the test compound in the kinase buffer.
-
Prepare a 3X solution of the kinase and terbium-labeled antibody mixture in the kinase buffer.
-
Prepare a 3X solution of the fluorescent tracer in the kinase buffer.
-
-
Binding Reaction:
-
Add 5 µL of the 3X test compound solution to the assay wells.
-
Add 5 µL of the 3X kinase/antibody mixture.
-
Add 5 µL of the 3X tracer solution.
-
-
Incubation and Reading:
-
Incubate the plate at room temperature for 60 minutes.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at the appropriate wavelengths for the donor and acceptor fluorophores.
-
-
Data Analysis:
-
Calculate the emission ratio.
-
Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the biological context and experimental design is crucial for understanding the evaluation of kinase inhibitors.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: B-Raf/MEK/ERK Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Selectivity Profiling.
References
Safety Operating Guide
Navigating the Disposal of N-(2-Aminopyrimidin-4-yl)acetamide: A Guide for Laboratory Professionals
Key Safety and Hazard Information
Due to the absence of a specific Safety Data Sheet for N-(2-Aminopyrimidin-4-yl)acetamide (CAS No. 1695410-90-2), a comprehensive hazard profile is not available. However, based on the structure and data from similar acetamide and pyrimidine derivatives, it is prudent to handle this compound with care. The following table summarizes known information and precautionary data derived from related compounds.
| Parameter | Information | Source/Analogy |
| CAS Number | 1695410-90-2 | BLDpharm[1] |
| Molecular Formula | C₆H₈N₄O | BLDpharm[1] |
| Molecular Weight | 152.15 g/mol | BLDpharm[1] |
| Appearance | Solid (presumed) | General for similar compounds |
| Primary Hazards | Suspected carcinogen (by analogy to Acetamide) | Safety Data Sheets for Acetamide |
| Handling Precautions | Avoid breathing dust. Avoid contact with skin and eyes.[2] | General laboratory safety |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat. Respiratory protection if dust is generated. | General laboratory safety |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents. | Safety Data Sheet for Acetamide |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in compliance with all local, state, and federal regulations. The following protocol provides a general framework for its safe disposal.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Before handling the material, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
If there is a risk of generating dust, a NIOSH-approved respirator is recommended.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
2. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, wipes) in a designated, properly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and be securely sealed.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".
3. Waste Segregation:
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials can lead to dangerous chemical reactions.
4. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area.
-
The storage area should be away from incompatible materials.
5. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Provide the contractor with all available information about the chemical.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is provided as a general guide and is not a substitute for a formal safety assessment by qualified professionals. Always consult your institution's specific safety and disposal protocols.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
